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Core Science & Biosynthesis

Foundational

The Pharmacological Mechanics of (4,6-Difluoro-1H-indazol-3-yl)methanamine in Kinase Inhibitor Design

Executive Summary In modern targeted drug discovery, complex therapeutics are often assembled from highly optimized pharmacophoric fragments. (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS 1360965-01-0) is a specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted drug discovery, complex therapeutics are often assembled from highly optimized pharmacophoric fragments. (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS 1360965-01-0) is a specialized, low-molecular-weight building block engineered specifically for the development of ATP-competitive kinase inhibitors[1]. Rather than acting as a standalone therapeutic, it serves as the critical "hinge-binding" anchor in advanced macro-scaffolds, most notably in the pyrrolopyrazine class of dual Janus kinase 3 (JAK3) and Spleen Tyrosine Kinase (SYK) inhibitors developed for the treatment of severe autoimmune and inflammatory diseases[2].

This whitepaper deconstructs the mechanism of action of this fragment, explaining the causality behind its structural design, its interaction with kinase targets, and the self-validating experimental protocols required to integrate and evaluate it in drug development workflows.

Molecular Anatomy & Pharmacophore Rationale

The efficacy of (4,6-Difluoro-1H-indazol-3-yl)methanamine lies in its precise molecular anatomy. Every functional group serves a distinct stereoelectronic or spatial purpose when docking into the ATP-binding cleft of a kinase.

  • The 1H-Indazole Core (The Hinge Binder): The indazole bicyclic ring is a privileged scaffold in kinase inhibitor design[3]. It mimics the adenine ring of ATP. The N1-H acts as a potent hydrogen bond donor, and the N2 lone pair acts as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Glu930 and Leu932 in JAK kinases, or Asp512 in SYK)[4].

  • 4,6-Difluoro Substitution (Metabolic & Electronic Modulation): The strategic placement of highly electronegative fluorine atoms at the C4 and C6 positions serves three critical functions:

    • pKa Modulation: The electron-withdrawing nature of fluorine increases the acidity (lowers the pKa) of the N1-H, significantly strengthening its hydrogen-bond donor capacity to the kinase hinge.

    • Metabolic Shielding: The strong C-F bonds block Cytochrome P450 (CYP) mediated oxidative metabolism (hydroxylation) at these vulnerable aromatic positions, increasing the in vivo half-life of the final drug.

    • Lipophilic Efficiency (LipE): Fluorine enhances the lipophilicity of the fragment, allowing it to displace high-energy water molecules from hydrophobic pockets within the active site without adding excessive molecular weight.

  • 3-Methanamine Linker (The Vector): The primary amine (-NH2) provides a highly reactive synthetic handle for coupling to larger macro-cores (like pyrrolopyrazine). Crucially, the methylene spacer (-CH2-) breaks aromatic conjugation, providing rotational flexibility. This allows the indazole head to perfectly align with the hinge region regardless of the spatial orientation of the rest of the inhibitor molecule.

Mechanism of Action at the Target Level (JAK3/SYK)

When integrated into a complete inhibitor molecule, the (4,6-Difluoro-1H-indazol-3-yl)methanamine moiety drives the primary mechanism of action: ATP-competitive inhibition .

By anchoring tightly to the hinge region, the fragment physically blocks endogenous ATP from entering the catalytic cleft of JAK3 and SYK.

  • In the JAK/STAT Pathway: Inhibition of JAK3 prevents the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This halts the downstream transcription of pro-inflammatory cytokines, effectively suppressing aberrant T-cell proliferation in conditions like rheumatoid arthritis.

  • In the SYK Pathway: Inhibition of SYK blocks B-cell receptor (BCR) signaling, preventing the activation of B-cells and the subsequent production of autoantibodies[4].

G Receptor Cytokine / BCR Receptor Kinase JAK3 / SYK Kinase Receptor->Kinase Activates STAT STAT / Downstream Signaling Kinase->STAT Phosphorylates Fragment (4,6-Difluoro-1H-indazol-3-yl) methanamine Construct Fragment->Kinase ATP-Competitive Hinge Binding Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates

Caption: Mechanism of action showing the indazole construct competitively inhibiting JAK3/SYK signaling.

Self-Validating Experimental Protocols

To utilize this fragment in drug discovery, researchers must execute precise synthetic coupling and subsequent biological validation. The following protocols are designed as self-validating systems, ensuring causality and data integrity at each step.

Fragment Integration Workflow (Amide Coupling)

This protocol details the attachment of the methanamine fragment to a carboxylic acid-bearing kinase inhibitor core (e.g., a pyrrolopyrazine derivative)[2].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of the core carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Add 1.2 equivalents of HATU (coupling reagent) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 equivalents of (4,6-Difluoro-1H-indazol-3-yl)methanamine to the reaction mixture.

  • Monitoring (Validation Step): Stir the reaction at room temperature. Monitor progression via LC-MS every 30 minutes. The reaction is validated when the peak corresponding to the starting carboxylic acid is consumed and the mass of the desired product (M+H) dominates the chromatogram.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final assembled inhibitor.

TR-FRET Kinase Assay Validation

Once the fragment is integrated, the assembled molecule's ability to inhibit JAK3/SYK must be quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Plating: Serial dilute the assembled inhibitor in DMSO. Transfer 100 nL of the dilutions into a 384-well ProxiPlate. Include DMSO alone as a negative control (0% inhibition) and Staurosporine as a positive control (100% inhibition).

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing recombinant JAK3 (or SYK) enzyme and ULight-labeled synthetic peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow the indazole fragment to bind the hinge region.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration for the specific kinase) to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Detection (Validation Step): Stop the reaction by adding 10 µL of a detection mix containing EDTA (to chelate Mg2+) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Workflow Step1 1. Pharmacophore Selection (Indazole Fragment) Step2 2. Amide Coupling (HATU/DIPEA) Step1->Step2 Step3 3. TR-FRET Kinase Assay (JAK3/SYK IC50) Step2->Step3 Step4 4. Lead Optimization (Ligand Efficiency) Step3->Step4

Caption: Linear workflow from fragment selection to biological validation in kinase inhibitor development.

Quantitative Data & Physicochemical Profiling

The selection of (4,6-Difluoro-1H-indazol-3-yl)methanamine is driven by its highly optimized physicochemical parameters, which ensure high Ligand Efficiency (LE) when incorporated into larger drugs.

Physicochemical PropertyValuePharmacophoric Role & Impact
Molecular Weight 183.16 g/mol Low MW ensures that when coupled to a core, the final drug remains within Lipinski's Rule of 5 (<500 Da).
LogP (Estimated) ~1.8 - 2.2The difluoro substitution provides ideal lipophilicity for membrane permeability without causing aggregation.
Hydrogen Bond Donors 2 (Indazole N-H, Amine N-H)N1-H is strictly reserved for kinase hinge binding; Amine N-H is consumed during amide coupling.
Hydrogen Bond Acceptors 2 (Indazole N2, Amine N)N2 interacts with the hinge backbone; fluorine atoms act as weak acceptors/halogen bond participants.
Topological Polar Surface Area (TPSA) 54.9 ŲOptimal for intracellular penetration to reach cytoplasmic kinases like JAK3 and SYK.

References

  • European Patent Office. EP 2763990 B1: Pyrrolopyrazine Kinase Inhibitors (F. Hoffmann-La Roche AG).
  • World Intellectual Property Organization. WO 2013/030138 A1: Pyrrolopyrazine Kinase Inhibitors.
  • RSC Advances. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer (2021). Retrieved from[Link]

  • ACS Medicinal Chemistry Letters. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases (2020). Retrieved from[Link]

Sources

Exploratory

(4,6-Difluoro-1H-indazol-3-yl)methanamine: Comprehensive Physicochemical Profiling and Synthetic Applications

As modern drug discovery pivots toward more complex, metabolically stable pharmacophores, fluorinated indazoles have emerged as privileged scaffolds. (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery pivots toward more complex, metabolically stable pharmacophores, fluorinated indazoles have emerged as privileged scaffolds. (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) represents a highly versatile, high-value building block utilized in the synthesis of advanced therapeutics[1].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its unique structural features, and field-validated protocols for its integration into chemical synthesis—particularly in the development of targeted protein degraders, molecular glues, and nuclear receptor modulators[2].

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core identity[1][3].

PropertyValue
Chemical Name (4,6-Difluoro-1H-indazol-3-yl)methanamine
CAS Registry Number 1360965-01-0
Molecular Formula C8H7F2N3
Molecular Weight 183.16 g/mol
SMILES NCC1=NNC2=C1C(F)=CC(F)=C2
Topological Polar Surface Area (TPSA) ~54.7 Ų
Hydrogen Bond Donors / Acceptors 2 / 3
Standard Commercial Purity ≥ 95%

Mechanistic Insights: The Role of Fluorination

As an Application Scientist, I frequently encounter the question: Why specifically the 4,6-difluoro substitution? The strategic placement of fluorine atoms on the indazole core is not arbitrary; it is driven by three distinct physicochemical causalities:

  • Metabolic Shielding: The introduction of strongly electronegative fluorine atoms at the C4 and C6 positions effectively blocks the primary sites of cytochrome P450-mediated aromatic oxidation. This drastically increases the biological half-life of downstream drug candidates.

  • Electronic Modulation of Basicity: Fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the indazole ring, significantly lowering the pKa of the indazole N-H (making it more acidic) while leaving the insulated primary aliphatic amine highly basic (pKa ~9.5). This electronic divergence is critical for achieving chemoselective reactions without protecting groups.

  • Lipophilicity and Permeability (LogP): While the primary amine contributes to aqueous solubility, the difluoro-aromatic system optimizes the overall lipophilicity, enhancing passive membrane permeability without a severe molecular weight penalty.

Synthetic Methodologies & Workflows

To utilize this building block effectively, one must understand its upstream preparation and downstream coupling. Below is the logical progression from a nitrile precursor to a bioactive therapeutic agent.

G A 4,6-Difluoro-1H-indazole-3-carbonitrile (Starting Material) B Catalytic Reduction (H2, Pd/C, Methanolic HCl) A->B C (4,6-Difluoro-1H-indazol-3-yl)methanamine (Key Intermediate) B->C D Chemoselective Amide Coupling (HATU, DIPEA, DMF) C->D E Bioactive Indazole Derivative (e.g., Molecular Glue / Kinase Inhibitor) D->E

Fig 1: Synthetic workflow from nitrile precursor to bioactive indazole derivative.

Protocol: Chemoselective Amide Coupling

Objective: To couple the primary amine of (4,6-Difluoro-1H-indazol-3-yl)methanamine with a carboxylic acid to form an amide linkage, avoiding N1-acylation of the indazole.

Mechanistic Rationale: The primary aliphatic amine is significantly more nucleophilic than the electron-deficient indazole nitrogens. By utilizing HATU—a highly efficient coupling reagent that rapidly forms an active OAt ester—and DIPEA, a sterically hindered non-nucleophilic base, we achieve >95% chemoselectivity for the primary amine. This self-validating system eliminates the need for orthogonal protection of the indazole core, streamlining high-throughput synthesis.

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes.

    • Causality Note: DIPEA is sterically hindered; it deprotonates the carboxylic acid to initiate HATU activation but cannot act as a competing nucleophile against the resulting active ester.

  • Coupling: Add (4,6-Difluoro-1H-indazol-3-yl)methanamine (1.05 equiv, 0.525 mmol) to the mixture. Stir at room temperature for 2 to 4 hours. Reaction progress should be monitored via LC-MS.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, water (3x), and brine.

    • Causality Note: Multiple aqueous washes are strictly required to partition and remove the DMF solvent and the highly polar tetramethylurea byproduct generated by HATU.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically utilizing a gradient of Hexanes/EtOAc).

Applications in Advanced Drug Discovery

The structural geometry of the 3-methanamine indazole makes it an ideal vector for exploring structure-activity relationships (SAR). Recent advancements have heavily utilized this scaffold in two primary domains:

  • Targeted Protein Degradation (TPDs) & Molecular Glues: Indazole methanamines are frequently deployed in miniaturized, high-throughput platforms to synthesize libraries of molecular glues. The primary amine acts as a stable attachment point for linker chemistry, while the difluoro-indazole core engages in critical pi-pi or halogen bonding with E3 ligase interfaces (such as cereblon or VHL).

  • Nuclear Receptor Modulators: Compounds structurally related to this scaffold have been patented for their efficacy as PPARγ modulators, showing promise in treating aggressive malignancies like muscle-invasive bladder cancer[2].

Sources

Foundational

Physicochemical Profiling and High-Resolution Mass Spectrometry of (4,6-Difluoro-1H-indazol-3-yl)methanamine

Executive Summary In modern drug discovery, the indazole scaffold serves as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) modulators. Specifically, (4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the indazole scaffold serves as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) modulators. Specifically, (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) represents a highly strategic building block. The incorporation of fluorine atoms at the 4- and 6-positions significantly enhances the molecule's metabolic stability and lipophilicity, while the primary methanamine group at the 3-position provides a critical hydrogen-bond donor/acceptor network essential for target binding .

This technical whitepaper provides an in-depth analysis of the physicochemical properties of this compound, focusing on the critical distinction between its molecular weight and exact mass. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to ensure sub-5 ppm mass accuracy during structural characterization.

Quantitative Physicochemical Profiling

A fundamental requirement for any mass spectrometry workflow is the precise calculation of the target molecule's mass. It is imperative to distinguish between the Molecular Weight (MW) —which is calculated using the abundance-weighted average of all naturally occurring isotopes—and the Exact Mass (Monoisotopic Mass) , which is calculated using only the most abundant isotope of each constituent element (e.g., ^12C, ^1H, ^19F, ^14N) .

For high-resolution instruments such as Orbitraps or Quadrupole-Time-of-Flight (Q-TOF) analyzers, the exact mass is the critical metric, as these instruments easily resolve isotopic fine structure.

Table 1: Physicochemical Mass Summary for C8H7F2N3
PropertyValueCalculation BasisApplication
Chemical Formula C8H7F2N3Standard atomic stoichiometryGeneral chemistry
Molecular Weight 183.161 g/mol Isotopic average (Standard Atomic Weights)Stoichiometry, molarity calculations
Exact Mass (Monoisotopic) 183.0608 Da^12C (12.000), ^1H (1.0078), ^19F (18.9984), ^14N (14.0031)HRMS target mass identification
Precursor Ion [M+H]+ 184.0681 m/zExact Mass + ^1H (1.0073 Da)ESI+ Mass Spectrometry

Self-Validating Experimental Protocol: LC-HRMS Workflow

To empirically validate the exact mass of (4,6-Difluoro-1H-indazol-3-yl)methanamine, we employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Causality in Method Design

The choice of Electrospray Ionization in positive mode (ESI+) is dictated by the molecule's structure. The primary aliphatic amine (methanamine) is highly basic (pKa ~9.0). By utilizing an acidic mobile phase (0.1% Formic Acid), we force the complete protonation of this amine in solution, guaranteeing a robust, high-yielding [M+H]+ precursor ion at m/z 184.0681.

The Self-Validating System: Dynamic Lock Mass Recalibration

Trustworthiness in HRMS is defined by mass accuracy. Instrument drift due to temperature fluctuations or power supply micro-variations can cause mass errors exceeding 10 ppm, leading to false-negative identifications. To create a self-validating protocol , this workflow mandates the use of a "lock mass"—a known background ion (e.g., ambient polysiloxanes at m/z 445.1200 or an infused standard like Leucine Enkephalin) that the instrument uses to continuously recalibrate the mass axis in real-time . If the lock mass deviates, the system automatically corrects the spectrum, ensuring the analyte's mass error remains strictly < 5 ppm.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient Elution: Run a 5-minute linear gradient from 5% to 95% Mobile Phase B.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization & Detection: Operate the Orbitrap/Q-TOF in ESI+ mode. Enable dynamic lock mass correction. Set the resolution to at least 60,000 (at m/z 200).

  • Data Validation: Extract the chromatogram for m/z 184.0681 with a 5 ppm window. The system is validated if the measured mass falls within ±0.0009 Da of the theoretical exact mass.

G A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18, 0.1% FA) A->B C ESI+ Ionization ([M+H]+ Generation) B->C D HRMS Detection (Orbitrap/Q-TOF) C->D E Data Analysis (Mass Error < 5 ppm) D->E

LC-HRMS Experimental Workflow for Exact Mass Determination.

Mechanistic Insights into Ionization and Fragmentation

Understanding the gas-phase behavior of (4,6-Difluoro-1H-indazol-3-yl)methanamine is crucial for downstream tandem mass spectrometry (MS/MS) applications, such as identifying metabolites in pharmacokinetic studies.

Collision-Induced Dissociation (CID) Causality

When the[M+H]+ precursor ion (m/z 184.0681) is isolated and subjected to CID, the molecule fragments according to the lowest-energy pathways available:

  • Primary Fragmentation (Loss of Ammonia): The protonated primary amine is an excellent leaving group. Low collision energies readily cleave the C-N bond, expelling neutral ammonia (NH3, -17.0265 Da). This reaction is thermodynamically driven by the formation of a highly resonance-stabilized indazol-3-ylmethyl carbocation at m/z 167.0416.

  • Secondary Fragmentation (Loss of Hydrogen Fluoride): At elevated collision energies, the fluorinated aromatic ring undergoes structural rearrangement. The expulsion of neutral hydrogen fluoride (HF, -20.0062 Da) is a hallmark diagnostic fragmentation for fluoroarenes, resulting in a product ion at m/z 147.0354.

G M [M+H]+ Precursor m/z 184.0681 F1 Loss of NH3 (-17 Da) m/z 167.0416 M->F1 Low CID Energy F2 Loss of HF (-20 Da) m/z 147.0354 F1->F2 High CID Energy

Proposed CID Fragmentation Pathway for (4,6-Difluoro-1H-indazol-3-yl)methanamine.

References

  • Mass Spectrometry Facility, University of Missouri. "Calculating Exact Masses". University of Missouri. URL: [Link]

  • Olsen, J. V., et al. "Parts per million mass accuracy on an Orbitrap mass spectrometer via lock mass injection into a C-trap". PubMed (NIH). URL: [Link]

Exploratory

The Solubility Profile of (4,6-Difluoro-1H-indazol-3-yl)methanamine: A Comprehensive Technical Guide

Executive Summary (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) is a highly versatile, fluorinated heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) is a highly versatile, fluorinated heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Understanding its solubility profile across varying pH levels and organic solvents is critical for downstream applications, including salt screening, formulation development, and assay design.

This whitepaper provides an in-depth physicochemical analysis of the compound, predictive solubility frameworks, and a self-validating experimental protocol designed to yield robust thermodynamic solubility data.

Structural Physicochemistry & Causality

To accurately predict and manipulate the solubility of (4,6-Difluoro-1H-indazol-3-yl)methanamine, one must dissect its structural components and understand the causality behind its molecular behavior:

  • The Fluorinated Indazole Core: The introduction of fluorine atoms at the 4- and 6-positions profoundly impacts the molecule's lipophilicity. Fluorine is highly electronegative and poorly polarizable. Through strong inductive electron withdrawal (-I effect), the C-F bonds decrease the electron density of the aromatic system, thereby increasing the overall hydrophobicity and metabolic stability of the indazole scaffold . This structural feature inherently drives down the intrinsic aqueous solubility ( S0​ ) of the neutral molecule.

  • The Methanamine Moiety: Positioned at C3, the primary amine (-CH₂-NH₂) acts as the molecule's primary basic center. Crucially, the sp3 -hybridized methylene bridge acts as an electronic insulator. It prevents the strong electron-withdrawing effect of the fluorinated ring from severely depressing the amine's basicity . As a result, the amine retains a relatively high predicted pKa​ (~9.0–9.5), enabling rapid protonation in acidic to neutral media.

This structural dichotomy—a highly lipophilic core paired with a strongly basic, insulated amine—creates a highly pH-sensitive solubility profile.

Pathway Compound (4,6-Difluoro-1H-indazol-3-yl)methanamine Protonated Protonated Species (-NH3+) pH < 7.0 Compound->Protonated Acidic Aqueous Neutral Neutral Free Base (-NH2) pH > 9.0 Compound->Neutral Basic Aqueous Org_High High Organic Solubility (DMSO, MeOH) Compound->Org_High Polar Organic Solvents Aq_High High Aqueous Solubility (> 5 mg/mL) Protonated->Aq_High Ion-Dipole Hydration Aq_Low Low Aqueous Solubility (< 0.05 mg/mL) Neutral->Aq_Low Hydrophobic Aggregation

pH-dependent protonation states and resulting solvation pathways.

Aqueous Solubility Dynamics

Because of the highly lipophilic difluoro-indazole core, the intrinsic aqueous solubility of the free base is predicted to be exceptionally low. However, applying the Henderson-Hasselbalch relationship reveals that solubility will increase exponentially as the pH drops below the amine's pKa​ .

At physiological pH (7.4) and below, the primary amine is protonated, forming a cationic species that readily interacts with water via strong ion-dipole interactions.

Table 1: Predicted Aqueous Solubility Profile
Media / pHDominant SpeciesPredicted Solubility RangeMechanistic Rationale
0.1 M HCl (pH 1.0) Cationic (-NH₃⁺)> 10 mg/mLComplete protonation; strong ion-dipole hydration shell formation.
Acetate Buffer (pH 4.5) Cationic (-NH₃⁺)5 - 10 mg/mLAmine remains fully protonated ( pH≪pKa​ ).
Phosphate Buffer (pH 7.4) Mixed (Cationic/Neutral)0.1 - 1 mg/mLApproaching pKa​ ; the neutral free base begins to precipitate out of solution.
Borate Buffer (pH 10.0) Neutral Free Base< 0.05 mg/mLRepresents intrinsic solubility ( S0​ ); dominated by the lipophilic fluorinated core.

Organic Solvent Solubility Profile

For synthetic chemistry, purification, and formulation (e.g., lipid-based delivery systems), understanding the organic solubility profile is essential. The compound exhibits excellent solubility in polar aprotic solvents due to their high dielectric constants and ability to disrupt the solid-state hydrogen bonding network of the indazole N-H and primary amine .

Table 2: Organic Solvent Solubility Profile
Solvent ClassExample SolventDielectric Constant ( ε )Predicted Sol.Solvation Rationale
Polar Aprotic DMSO, DMF46.7 (DMSO)> 50 mg/mLHigh dipole moment effectively solvates the polarizable indazole core and disrupts crystal lattice energy.
Polar Protic Methanol, Ethanol32.7 (MeOH)10 - 30 mg/mLFavorable hydrogen bonding between the solvent and both the indazole N-H and primary amine groups.
Non-Polar n-Heptane, Hexane1.9 (Heptane)< 1 mg/mLInsufficient polarity to break the strong intermolecular hydrogen-bond network inherent to the solid state.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To empirically validate the theoretical profiles above, a rigorous Thermodynamic Shake-Flask Protocol must be employed.

Why must the protocol be self-validating? A common critical failure in solubility assays is assuming the solid phase remains unchanged during equilibration. If the free base converts to a hydrate, or if a salt disproportionates back to the free base in the buffer, measuring only the liquid phase yields the solubility of the new phase, invalidating the data. The following protocol mandates residual solid analysis to guarantee phase integrity.

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh an excess amount (~5-10 mg) of (4,6-Difluoro-1H-indazol-3-yl)methanamine into a 2 mL glass HPLC vial.

  • Media Addition: Add 1 mL of the target solvent (e.g., pH 1.2 FaSSGF, pH 6.5 FaSSIF, or pure organic solvent).

  • Isothermal Equilibration: Cap the vial and place it in an orbital shaker incubator at 25.0 ± 0.1 °C, agitating at 500 RPM for 48 hours.

    • Causality: While 24 hours is often sufficient for neutral molecules, 48 hours ensures true thermodynamic equilibrium is reached, preventing false-high readings caused by transient, metastable supersaturation.

  • Phase Separation & Solid Isolation (The Self-Validating Step): Centrifuge the suspension at 10,000 x g for 15 minutes to achieve complete phase separation.

    • Extract the supernatant for liquid analysis.

    • Critical Step: Isolate the residual solid pellet and dry it under a gentle stream of nitrogen. Analyze this pellet via X-Ray Powder Diffraction (XRPD).

    • Causality: If the XRPD pattern of the pellet matches the bulk starting material, the measured solubility is validated for that specific crystal form. If it diverges, a polymorphic transition or salt disproportionation has occurred, and the data must be flagged.

  • Quantification: Dilute the extracted supernatant with the appropriate mobile phase and inject it onto a C18 RP-HPLC column coupled with a UV detector. Calculate the exact concentration against a pre-established 5-point calibration curve.

Workflow Start 1. Excess Solid Compound Buffer 2. Add Target Solvent/Buffer Start->Buffer Incubate 3. Isothermal Shaking (48h at 25°C) Buffer->Incubate PhaseSep 4. Phase Separation (Centrifugation) Incubate->PhaseSep AnalyzeLiquid 5a. Supernatant Analysis (HPLC-UV) Quantify Dissolved Drug PhaseSep->AnalyzeLiquid AnalyzeSolid 5b. Residual Solid Analysis (XRPD) Validate Crystal Form PhaseSep->AnalyzeSolid Data Validated Thermodynamic Solubility AnalyzeLiquid->Data AnalyzeSolid->Data

Self-validating thermodynamic solubility workflow ensuring phase integrity.

Implications for Formulation and Drug Design

The steep pH-solubility gradient of (4,6-Difluoro-1H-indazol-3-yl)methanamine indicates a high risk of precipitation in the upper gastrointestinal tract if administered orally as a free base. To mitigate this, preclinical development should focus on salt screening (e.g., forming hydrochloride, mesylate, or tosylate salts) utilizing the highly basic primary amine. By locking the molecule into its protonated state, dissolution rates and apparent solubility in the intestinal environment can be significantly enhanced.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Arylazoindazole Photoswitches: Facile Synthesis and Functionalization via SNAr Substitution Source: Journal of the American Chemical Society (via PubMed Central) URL:[Link]

Foundational

The Pharmacokinetic Profile of 4,6-difluoro-1H-indazole Derivatives: A Technical Guide for Drug Development Professionals

Executive Summary The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged structure" in numerous kinase inhibitors and other therapeutic agents. The strategic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged structure" in numerous kinase inhibitors and other therapeutic agents. The strategic introduction of fluorine atoms, particularly the 4,6-difluoro substitution pattern, is a key strategy employed to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced metabolic stability and improved cell permeability. This guide provides an in-depth analysis of the core pharmacokinetic characteristics of 4,6-difluoro-1H-indazole derivatives, offering a crucial resource for researchers and drug development professionals. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profiles of this chemical class, supported by field-proven insights and detailed experimental protocols. While specific pharmacokinetic data for a broad range of 4,6-difluoro-1H-indazole derivatives is not extensively available in the public domain, this guide synthesizes data from closely related fluorinated indazole analogs to present a predictive and comprehensive overview.

Introduction: The Strategic Advantage of the 4,6-Difluoro-1H-Indazole Core

The indazole nucleus, a bioisostere of indole, offers a unique combination of hydrogen bond donor and acceptor capabilities, making it an effective scaffold for interacting with the hinge region of many protein kinases. The addition of fluorine atoms to this core is a deliberate and impactful modification. The 4,6-difluoro substitution pattern, in particular, imparts several advantageous properties:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance. This "metabolic blocking" can significantly increase the half-life and overall exposure of the compound.

  • Modulated Lipophilicity: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and, consequently, oral absorption. However, the precise positioning of the two fluorine atoms helps to balance this effect, preventing excessive lipophilicity that could lead to poor solubility or off-target effects.

  • Altered Physicochemical Properties: The electron-withdrawing nature of fluorine can influence the pKa of the indazole ring system, affecting its ionization state at physiological pH and, in turn, its solubility and binding interactions.

These combined effects make the 4,6-difluoro-1H-indazole scaffold a highly attractive starting point for the design of orally bioavailable and metabolically robust drug candidates.

Absorption: Crossing the Intestinal Barrier

The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential. For 4,6-difluoro-1H-indazole derivatives, absorption is governed by a balance of their physicochemical properties, primarily their solubility and permeability.

Permeability

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption. This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.

dot

Caption: Caco-2 Permeability Assay Workflow.

Expected Permeability Profile:

Based on their structural features, 4,6-difluoro-1H-indazole derivatives are generally expected to exhibit moderate to high permeability. The increased lipophilicity imparted by the fluorine atoms facilitates passive diffusion across the cell membrane.

Oral Bioavailability

While direct and extensive oral bioavailability data for 4,6-difluoro-1H-indazole derivatives are limited, studies on closely related 6-fluoroindazole compounds have shown promising results. For instance, a 6-fluoroindazole derivative developed as a ROCK1 inhibitor demonstrated an oral bioavailability of 61% in rats.[1] Another study on two different 6-fluoroindazoles reported oral bioavailabilities of 49% and 53%, respectively.[1] Furthermore, an indazole-pyridine based Akt inhibitor, which is structurally related, showed an impressive 70% oral bioavailability in mice.[2]

Table 1: Representative Oral Bioavailability of Fluorinated Indazole Analogs

Compound ClassAnimal ModelOral Bioavailability (%)Reference
6-Fluoroindazole (ROCK1 Inhibitor)Rat61[1]
6-Fluoroindazole (Analog 1)Rat49[1]
6-Fluoroindazole (Analog 2)Rat53[1]
Indazole-Pyridine (Akt Inhibitor)Mouse70[2]

These data suggest that the fluorinated indazole scaffold is conducive to achieving good oral exposure.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body, a process significantly influenced by its binding to plasma proteins.

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its therapeutic target and to be cleared from the body. Therefore, determining the extent of plasma protein binding is a critical step in drug development. Equilibrium dialysis is the gold-standard method for this assessment.

dot

Caption: Plasma Protein Binding Assay Workflow.

Expected PPB Profile:

Given their lipophilic character, 4,6-difluoro-1H-indazole derivatives are anticipated to exhibit moderate to high plasma protein binding. This is a common feature of many small molecule kinase inhibitors.

Metabolism: The Role of the Liver

The metabolic stability of a drug candidate is a key determinant of its half-life and dosing regimen. The liver is the primary site of drug metabolism, with CYP enzymes playing a central role.

In Vitro Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.

dotdot graph Metabolic_Stability_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Incubate test compound with\nliver microsomes and NADPH"]; time_points [label="Collect samples at\nvarious time points"]; terminate [label="Terminate reaction\n(e.g., with acetonitrile)"]; analyze [label="Quantify remaining parent\ncompound (LC-MS/MS)"]; calculate [label="Calculate in vitro half-life\nand intrinsic clearance"];

start -> time_points; time_points -> terminate; terminate -> analyze; analyze -> calculate; }

Sources

Exploratory

(4,6-Difluoro-1H-indazol-3-yl)methanamine: A Privileged Pharmacophore for Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Drug Discovery Professionals Authored by: A Senior Application Scientist Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and its ability to serve as a bioisostere for critical biological motifs like indole and phenol.[1][2] This technical guide delves into the strategic rationale and therapeutic potential of a specific, yet underexplored, indazole derivative: (4,6-Difluoro-1H-indazol-3-yl)methanamine. We will dissect the constituent parts of this pharmacophore—the indazole core, the strategic difluoro substitution pattern, and the aminomethyl linker at the 3-position. This guide will provide a comprehensive analysis of its potential as a key building block in the design of novel therapeutics, with a particular focus on protein kinase inhibitors. We will explore the causality behind the design of this pharmacophore, propose detailed synthetic and experimental workflows, and outline future perspectives for its application in drug discovery.

The Indazole Scaffold: A Foundation of Therapeutic Success

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a recurring motif in a multitude of clinically successful and investigational drugs.[3] Its prominence stems from its ability to engage in key hydrogen bonding interactions with biological targets, mimicking the behavior of the endogenous indole nucleus found in molecules like tryptophan and serotonin.[4] Unlike indole, the indazole scaffold possesses an additional nitrogen atom, which can act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity and modified selectivity profiles.[1]

Indazole-containing drugs have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[3][5] A notable area of success for the indazole scaffold is in the development of protein kinase inhibitors.[6][7] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9] The indazole core has proven to be an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition.[1] Marketed kinase inhibitors such as Axitinib and Pazopanib feature the indazole scaffold, underscoring its therapeutic relevance.[10]

Strategic Fluorination: Enhancing "Drug-Like" Properties

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[11][12] The 4,6-difluoro substitution pattern on the indazole ring of our subject pharmacophore is not arbitrary; it is a deliberate design choice aimed at conferring several potential advantages.

Key Physicochemical Effects of Fluorine Substitution:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[11] Placing fluorine atoms at the 4 and 6 positions can block potential sites of metabolism on the benzene ring, thereby increasing the half-life and oral bioavailability of the drug candidate.

  • Modulation of Acidity/Basicity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic centers.[11] In the context of the indazole ring, this can influence the hydrogen-bonding capacity of the N-H group, potentially fine-tuning its interaction with the target protein.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including dipole-dipole and multipolar interactions with the protein backbone or specific amino acid residues.[11] It can also lead to conformational changes in the molecule that favor a more bioactive conformation.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[13][14] This property must be carefully balanced to maintain adequate aqueous solubility.

The 4,6-difluoro pattern, therefore, represents a strategic approach to creating a more robust and effective pharmacophore.

The 3-Aminomethyl Linker: A Gateway to Diversity and Selectivity

The aminomethyl group at the 3-position of the indazole ring serves as a versatile linker, providing a crucial attachment point for a second pharmacophoric fragment. This "southern" fragment is often designed to occupy the solvent-exposed region of the kinase active site, allowing for the fine-tuning of potency and selectivity.

The primary amine of the (4,6-Difluoro-1H-indazol-3-yl)methanamine pharmacophore offers several advantages:

  • Synthetic Tractability: The amine provides a reactive handle for the straightforward formation of amides, ureas, sulfonamides, and other common functional groups used in medicinal chemistry, allowing for the rapid generation of compound libraries.

  • Hydrogen Bonding: The amine itself can act as a hydrogen bond donor, forming additional interactions with the target protein.

  • Vectorial Orientation: The aminomethyl linker provides a defined vector for the placement of larger substituents, allowing for precise probing of the target's binding pocket.

Hypothesized Therapeutic Applications: Targeting Protein Kinases

Given the prevalence of the indazole scaffold in approved and investigational kinase inhibitors, it is highly probable that compounds derived from (4,6-Difluoro-1H-indazol-3-yl)methanamine will exhibit potent kinase inhibitory activity. The difluoro substitution pattern may confer selectivity for specific kinase subfamilies.

Potential Kinase Targets and Signaling Pathways:

  • Receptor Tyrosine Kinases (RTKs): This family includes key cancer targets such as VEGFR, EGFR, and FGFR.[9] Many existing indazole-based inhibitors target this class.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK signaling cascade is frequently hyperactivated in cancer.[6] Indazole amides have been reported as potent ERK1/2 inhibitors.

  • Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy.[15]

  • Aurora Kinases: These are essential for mitotic progression and are attractive targets in oncology.[16]

Below is a conceptual diagram illustrating how a hypothetical inhibitor based on the (4,6-Difluoro-1H-indazol-3-yl)methanamine pharmacophore might bind to a generic kinase active site.

G cluster_0 Kinase Active Site cluster_1 Hypothetical Inhibitor hinge Hinge Region (e.g., Ala, Glu) gatekeeper Gatekeeper Residue (e.g., Thr, Met) d_pocket Hydrophobic Pocket s_pocket Solvent-Exposed Region indazole 4,6-Difluoro-1H-indazole indazole->hinge H-bonds indazole->gatekeeper van der Waals indazole->d_pocket Hydrophobic Interactions linker -CH2NH- indazole->linker r_group R-Group (e.g., Aryl, Heteroaryl) linker->r_group r_group->s_pocket Hydrophobic/ Polar Interactions

Caption: Hypothetical binding mode of a (4,6-Difluoro-1H-indazol-3-yl)methanamine-based inhibitor.

Synthetic and Experimental Workflows

Proposed Synthesis of (4,6-Difluoro-1H-indazol-3-yl)methanamine

A plausible synthetic route to the title compound can be envisioned starting from the commercially available 2,4,6-trifluorobenzonitrile. The synthesis would first involve the formation of the 3-amino-4,6-difluoro-1H-indazole intermediate, followed by reduction of the corresponding nitrile or amide. A detailed protocol for the synthesis of the key 3-amino intermediate is adapted from established methods.[17][18]

Step 1: Synthesis of 3-Amino-4,6-difluoro-1H-indazole

  • Reaction: Direct cyclization of 2,4,6-trifluorobenzonitrile with hydrazine.

  • Procedure:

    • Dissolve 2,4,6-trifluorobenzonitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate (2.0-4.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 80-100°C) for 4-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Triturate the residue with cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Purify by recrystallization from an ethanol/water mixture or by silica gel chromatography.

Step 2: Conversion to (4,6-Difluoro-1H-indazol-3-yl)methanamine

The 3-amino-4,6-difluoro-1H-indazole can be converted to the target methanamine via a two-step process: conversion to the 3-carbonitrile followed by reduction.

  • Procedure:

    • The 3-aminoindazole is converted to the 3-cyanoindazole via a Sandmeyer reaction.

    • The resulting 3-cyano-4,6-difluoro-1H-indazole is then reduced to the corresponding methanamine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

Comparison of Synthetic Routes for 3-Amino-4,6-difluoro-1H-indazole

ParameterMethod 1: Direct CyclizationMethod 2: Reduction and Cyclization
Starting Material 2,4,6-Trifluorobenzonitrile2,4-Difluoro-6-nitrobenzonitrile
Key Reagents Hydrazine hydrate1. SnCl₂·2H₂O, HCl; 2. NaNO₂, HCl
Number of Steps 12
Estimated Yield 75-85%60-70%
Advantages Single step, higher yieldMilder final cyclization conditions
Challenges Potential for side reactionsMulti-step, intermediate isolation
(Data estimated from analogous reactions)[17]
Experimental Workflow for Pharmacological Profiling

A systematic approach is required to evaluate the biological activity of novel compounds derived from the (4,6-Difluoro-1H-indazol-3-yl)methanamine pharmacophore. The following workflow is proposed for the characterization of these compounds as potential kinase inhibitors.

G cluster_0 Discovery Phase cluster_1 Lead Optimization Phase cluster_2 Preclinical Phase synthesis Synthesis of Compound Library primary_screen Primary Biochemical Screen (e.g., Kinase Panel) synthesis->primary_screen hit_id Hit Identification (Potency & Selectivity) primary_screen->hit_id ic50 IC50 Determination (Dose-Response) hit_id->ic50 Advance Hits cell_assay Cell-Based Assays (e.g., Anti-proliferation, p-Substrate) ic50->cell_assay adme In Vitro ADME/Tox (e.g., Microsomal Stability, CYP Inhibition) cell_assay->adme lead_select Lead Candidate Selection adme->lead_select pk In Vivo Pharmacokinetics lead_select->pk Advance Lead efficacy In Vivo Efficacy Models (e.g., Xenografts) pk->efficacy tox Toxicology Studies efficacy->tox

Caption: A typical workflow for the pharmacological profiling of novel kinase inhibitors.

Detailed Experimental Protocols:

  • Primary Kinase Panel Screening: Hits are initially screened at a single concentration (e.g., 1-10 µM) against a broad panel of kinases to assess potency and selectivity.

  • IC50 Determination: For active compounds, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) against the primary target kinase(s).

  • Cellular Anti-proliferative Assays: The ability of the compounds to inhibit the growth of cancer cell lines is assessed using assays such as the MTT or CellTiter-Glo assay.[19]

  • Target Engagement Assays: Western blotting or ELISA-based methods are used to measure the phosphorylation status of the kinase's downstream substrates in treated cells, confirming on-target activity.

  • In Vitro ADME/Tox: Standard assays are conducted to evaluate metabolic stability in liver microsomes, potential for cytochrome P450 inhibition, plasma protein binding, and other key pharmacokinetic parameters.

Conclusion and Future Perspectives

The (4,6-Difluoro-1H-indazol-3-yl)methanamine scaffold represents a highly promising, yet underexplored, pharmacophore for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic combination of the privileged indazole core, the beneficial physicochemical properties imparted by the difluoro substitution, and the synthetically versatile aminomethyl linker provides a robust platform for the design of next-generation drugs.

Future work should focus on the synthesis of a focused library of compounds based on this pharmacophore, followed by their systematic evaluation using the pharmacological profiling workflow outlined above. Structure-activity relationship (SAR) studies will be crucial to identify the optimal substituents on the aminomethyl linker for achieving high potency and selectivity against specific kinase targets. The insights gained from such studies could lead to the identification of novel clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagoni. pubs.acs.org. [Link]

  • Fluorine in medicinal chemistry. PubMed. [Link]

  • Structure–activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Sci-Hub. [Link]

  • Fluorine in medicinal chemistry. Royal Society of Chemistry. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Bentham Science. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. ACS Publications. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. PMC. [Link]

  • Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin‐dependent kinases 4 and 6 as anticancer agents. PMC. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). MDPI. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

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Foundational

In Vitro Binding Affinity Profiling of (4,6-Difluoro-1H-indazol-3-yl)methanamine: A Fragment-Based Drug Discovery Perspective

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the identification and biophysical characterization of privileged scaffolds is paramount. (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 136096...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification and biophysical characterization of privileged scaffolds is paramount. (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) represents a highly versatile, low-molecular-weight building block (MW = 183.16 g/mol ) frequently utilized in the development of targeted kinase inhibitors[1].

As a Senior Application Scientist, I approach the biophysical profiling of such fragments not merely as a data-gathering exercise, but as a rigorous, self-validating system. This whitepaper delineates the structural rationale behind this specific pharmacophore and provides an in-depth, causality-driven guide to evaluating its in vitro binding affinity using orthogonal biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Structural Rationale & Pharmacophore Analysis

The architecture of (4,6-Difluoro-1H-indazol-3-yl)methanamine is meticulously suited for ATP-competitive kinase inhibition[2]. Its efficacy as a fragment hit is driven by three distinct structural features:

  • The 1H-Indazole Core (Hinge Binder): The indazole ring is a classic kinase hinge-binding motif. The N1-H acts as a hydrogen bond donor, while the N2 acts as a hydrogen bond acceptor, perfectly mimicking the binding modality of the adenine ring of ATP to the kinase hinge backbone (e.g., Glu and Ala residues)[3].

  • 4,6-Difluoro Substitution (Hydrophobic Packing & pKa Modulation): Fluorine substitution serves a dual purpose. Sterically, the small but highly electronegative fluorine atoms pack efficiently into the hydrophobic pocket adjacent to the gatekeeper residue[4]. Electronically, the electron-withdrawing nature of the fluorines lowers the pKa of the indazole N-H, fine-tuning its hydrogen-bond donor capacity to match specific kinase microenvironments[5].

  • 3-Methanamine Vector (Solvent Channel Access): The primary amine at the 3-position provides a critical synthetic vector. In the kinase active site, this vector typically points outward toward the solvent-exposed channel or the ribose-binding pocket. In FBDD, this amine serves as the primary handle for rapid library expansion via amide coupling or reductive amination[3].

Interaction_Map cluster_ligand Ligand: (4,6-Difluoro-1H-indazol-3-yl)methanamine cluster_protein Target Kinase (ATP Pocket) L1 1H-Indazole Core (H-Bond Donor/Acceptor) P1 Hinge Region (Backbone Carbonyl/Amide) L1->P1 H-bonds L2 4,6-Difluoro Group (Hydrophobic Packing) P2 Hydrophobic Pocket I/II (Gatekeeper Adjacent) L2->P2 Halogen/VdW L3 3-Methanamine (Solvent Vector) P3 Solvent Channel / Ribose Pocket (Electrostatic Tolerance) L3->P3 Vector Extension

Caption: Pharmacophore mapping of (4,6-Difluoro-1H-indazol-3-yl)methanamine within a generic kinase ATP pocket.

Experimental Workflows: Establishing a Self-Validating System

Fragment binding affinities typically range from 10μM to 1mM . At these weak affinities, false positives (due to aggregation or non-specific binding) are rampant. To ensure trustworthiness, we employ a two-tiered orthogonal validation system . SPR provides real-time kinetics ( kon​ , koff​ ) and stoichiometry, while ITC provides the thermodynamic signature ( ΔH , −TΔS ) to confirm specific, target-directed binding rather than entropic hydrophobic collapse.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine the equilibrium dissociation constant ( KD​ ) and kinetic rates of the fragment.

Causality & Rationale: Because the fragment has a low molecular weight (183.16 Da), the maximum theoretical response ( Rmax​ ) will be very low. Therefore, we must immobilize a high density of the target kinase. Furthermore, fragments require high concentrations (up to 1 mM), necessitating the use of DMSO. A strict DMSO solvent correction curve is mandatory to decouple true binding events from bulk refractive index shifts.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using standard EDC/NHS chemistry.

  • Protein Immobilization: Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 3,000–5,000 Response Units (RU). Quench unreacted esters with 1 M Ethanolamine.

  • Buffer Preparation: Prepare running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2.0% DMSO .

  • Self-Validation Step 1 (Solvent Correction): Prepare a DMSO calibration series ranging from 1.5% to 2.5% DMSO in HBS-P+. Inject these across the reference and active flow cells to build a correction model for bulk refractive index mismatch.

  • Self-Validation Step 2 (Positive Control): Inject a known high-affinity inhibitor (e.g., Staurosporine, 100 nM) to verify the active fraction of the immobilized kinase.

  • Fragment Titration: Inject a 3-fold dilution series of (4,6-Difluoro-1H-indazol-3-yl)methanamine (ranging from 1.5 μM to 333 μM ) using a multi-cycle kinetics approach. Contact time: 60s; Dissociation time: 120s.

  • Data Analysis: Double-reference the data (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Orthogonally validate the SPR hit by determining the thermodynamic drivers of binding.

Causality & Rationale: FBDD prioritizes fragments with high Ligand Efficiency (LE), which are typically enthalpy-driven ( ΔH<0 ) due to optimal hydrogen bonding (e.g., to the kinase hinge). Because the fragment has a moderate/weak affinity, achieving a standard sigmoidal curve (where the c -value is between 1 and 1000) is difficult. We must use a high concentration of the fragment in the syringe to ensure saturation.

Step-by-Step Methodology:

  • Sample Dialysis (Critical): Dialyze the target kinase overnight against the ITC buffer (20 mM HEPES, 150 mM NaCl, 2 mM TCEP, pH 7.4) to ensure exact buffer matching.

  • Sample Preparation: Concentrate the dialyzed kinase to 50 μM for the sample cell. Dissolve the fragment in the exact same dialysate to a final concentration of 1 mM. Add DMSO to both cell and syringe to a final matched concentration of 2.0%.

  • Self-Validation Step 3 (Heat of Dilution): Perform a blank titration by injecting the 1 mM fragment into the ITC cell containing only buffer. This measures the heat of dilution and micelle dissociation, which must be subtracted from the main experiment.

  • Titration Execution: Set the ITC instrument to 25°C. Perform 19 injections of 2 μL each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Data Fitting: Integrate the thermogram peaks, subtract the heat of dilution, and fit the isotherm to a single-site binding model to extract KD​ , ΔH , and stoichiometry ( N ).

Quantitative Data Presentation

To illustrate the expected output of this self-validating workflow, Table 1 and Table 2 summarize representative biophysical data for (4,6-Difluoro-1H-indazol-3-yl)methanamine against a model target kinase.

Table 1: Representative SPR Kinetic Parameters

Analyte kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM ) Rmax​ (RU) χ2 (Fit Quality)
Staurosporine (Control) 1.2×105 2.4×10−4 0.002125.40.85
(4,6-Difluoro-1H-indazol-3-yl)methanamine 4.5×103 0.18 40.0 18.2 1.12

Note: The fast kon​ and koff​ rates are characteristic of low-molecular-weight fragments. The χ2 value < 2 indicates a high-confidence 1:1 binding fit.

Table 2: Representative ITC Thermodynamic Parameters

Analyte KD​ ( μM ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol) N (Stoichiometry)
(4,6-Difluoro-1H-indazol-3-yl)methanamine 42.5 -5.96 -8.45 +2.49 0.95

Note: The highly negative ΔH (-8.45 kcal/mol) confirms that binding is driven by specific enthalpic interactions (hydrogen bonding at the hinge), satisfying the criteria for a high-quality FBDD starting point.

FBDD Workflow Visualization

The integration of these biophysical techniques forms a robust screening cascade, ensuring that only structurally validated, high-quality fragments progress into structure-based drug design (SBDD) and lead optimization phases.

FBDD_Workflow A Fragment Library (Indazole Derivatives) B Primary Screen (SPR) Kinetics & Affinity A->B Hits C Orthogonal Validation (ITC) Thermodynamics B->C Validated Hits D Structural Biology (X-ray Crystallography) C->D Mechanism E Lead Optimization (Vector Extension) D->E SBDD

Caption: The self-validating FBDD screening cascade for indazole-based fragment hits.

References

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 2021. URL:[Link]

  • ACS Publications. A Powerful Approach to Repurposing 3D Hinge Binding Fragments and Its Application to Finding Novel Bruton Tyrosine Kinase Inhibitors. Journal of Chemical Information and Modeling, 2017. URL:[Link]

  • PubMed/NIH. Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors. Molecular Pharmacology, 2017. URL:[Link]

  • ACS Publications. Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 2017. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Anticipated Toxicity and Baseline Safety Profile of (4,6-Difluoro-1H-indazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Preclinical Safety Assessment of a Novel Indazole Derivative The journey of a novel chemical entity from discovery to a potential t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Preclinical Safety Assessment of a Novel Indazole Derivative

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent upon a rigorous evaluation of its safety profile. This guide provides a comprehensive framework for establishing the baseline toxicity of (4,6-difluoro-1H-indazol-3-yl)methanamine, a fluorinated heterocyclic amine with potential applications in medicinal chemistry. Given the current scarcity of publicly available empirical data for this specific molecule[1], this document adopts a predictive and methodological approach. By leveraging established principles of toxicology and drawing inferences from structurally related compounds, we will delineate the anticipated safety profile and provide robust, actionable protocols for its empirical validation.

The indazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the strategic incorporation of fluorine atoms can favorably modulate metabolic stability and target affinity[1][2]. However, these same structural features necessitate a thorough and systematic toxicological evaluation. This guide is structured to empower researchers and drug development professionals to proactively identify potential liabilities and design a comprehensive, data-driven safety assessment program.

Section 1: Predicted Toxicological Profile Based on Structural Analogs

The toxicological profile of (4,6-difluoro-1H-indazol-3-yl)methanamine can be anticipated by examining the known effects of its core structural components: the indazole ring, the aminomethyl group, and the difluoro-substituted benzene ring.

Acute Toxicity

Based on safety data for other amine-containing heterocyclic compounds, (4,6-difluoro-1H-indazol-3-yl)methanamine is likely to be classified as harmful if swallowed[3]. It may also cause skin and eye irritation upon direct contact[4]. The primary initial assessments should therefore focus on oral, dermal, and ocular irritation potential.

Genotoxicity

Aromatic amines are a class of compounds that can exhibit mutagenic potential, often requiring metabolic activation to exert their effects[5]. Therefore, a critical aspect of the safety evaluation for (4,6-difluoro-1H-indazol-3-yl)methanamine is the assessment of its genotoxicity. Standard in vitro assays, such as the Ames test, will be crucial to determine its potential for inducing gene mutations.

Carcinogenicity

Some aromatic amines have been shown to be carcinogenic in animal models[6]. While the difluoro substitution may alter the metabolic profile and potentially mitigate this risk, long-term carcinogenicity studies may be warranted depending on the intended clinical use and the results of genotoxicity assays.

Reproductive and Developmental Toxicity

The potential for reproductive and developmental toxicity is a key consideration for any new drug candidate. Studies on related compounds have shown varied effects, with some demonstrating adverse impacts on reproductive parameters at high doses[7]. A thorough evaluation in relevant animal models will be necessary to characterize any potential risks.

Section 2: A Step-by-Step Guide to Establishing the Baseline Safety Profile

A tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to in vivo studies as necessary. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

In Vitro Toxicity Assessment

Objective: To provide an initial screen for cytotoxic and genotoxic potential.

Workflow for In Vitro Toxicity Assessment

in_vitro_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment start_cytotoxicity Prepare compound stock solution cell_culture Culture relevant cell lines (e.g., HepG2, HEK293) start_cytotoxicity->cell_culture treatment Treat cells with a range of compound concentrations cell_culture->treatment assay Perform cytotoxicity assays (e.g., MTT, LDH) treatment->assay data_analysis_cyto Determine IC50 values assay->data_analysis_cyto start_genotoxicity Prepare compound for Ames test ames_test Bacterial reverse mutation assay (Ames test) with and without S9 metabolic activation start_genotoxicity->ames_test micronucleus_test In vitro micronucleus test in mammalian cells ames_test->micronucleus_test data_analysis_geno Analyze mutagenic and clastogenic potential ames_test->data_analysis_geno

Caption: Workflow for in vitro cytotoxicity and genotoxicity screening.

Detailed Protocols:

  • Cytotoxicity Assays (e.g., MTT, LDH):

    • Cell Culture: Plate hepatic cells (e.g., HepG2) and a general cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

    • Compound Preparation: Prepare a serial dilution of (4,6-difluoro-1H-indazol-3-yl)methanamine in the appropriate cell culture medium.

    • Treatment: Expose the cells to the compound dilutions for a predetermined time (e.g., 24, 48, and 72 hours).

    • Assay: Perform the MTT or LDH assay according to the manufacturer's instructions to assess cell viability or membrane integrity, respectively.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to quantify the compound's cytotoxic potency.

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli to detect different types of mutations.

    • Metabolic Activation: Conduct the assay with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

    • Exposure: Plate the bacterial strains with various concentrations of the test compound.

    • Incubation and Scoring: Incubate the plates and count the number of revertant colonies. A significant, dose-dependent increase in revertants compared to the negative control indicates mutagenic potential[8].

In Vivo Acute Toxicity Studies

Objective: To determine the acute systemic toxicity and identify the maximum tolerated dose (MTD).

Workflow for Acute Oral Toxicity Study (Up-and-Down Procedure)

acute_toxicity_workflow start Select initial dose based on in vitro data dose_animal_1 Dose a single animal start->dose_animal_1 observe_48h Observe for 48 hours for signs of toxicity dose_animal_1->observe_48h outcome Outcome? observe_48h->outcome increase_dose Increase dose for the next animal outcome->increase_dose Survival decrease_dose Decrease dose for the next animal outcome->decrease_dose Morbidity/Mortality stop_condition Stopping criteria met (e.g., reversal seen, dose limit reached) outcome->stop_condition Yes increase_dose->dose_animal_1 decrease_dose->dose_animal_1 calculate_ld50 Calculate LD50 and determine GHS category stop_condition->calculate_ld50

Caption: Workflow for an acute oral toxicity study.

Detailed Protocol (Rodent Model):

  • Animal Model: Use a small number of rodents (e.g., Sprague-Dawley rats), typically starting with a single animal[9][10].

  • Dosing: Administer a single oral dose of (4,6-difluoro-1H-indazol-3-yl)methanamine. The starting dose should be informed by the in vitro cytotoxicity data.

  • Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days[10][11].

  • Dose Adjustment: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down.

  • Endpoint: The study is complete when the stopping criteria are met, and the data is used to estimate the LD50 (the dose that is lethal to 50% of the animals)[9].

Safety Pharmacology

Objective: To assess the potential adverse effects on major physiological systems.

Core Battery of Safety Pharmacology Studies:

SystemStudy TypeKey Parameters Monitored
Central Nervous System Functional Observational Battery (FOB) or modified Irwin test in rodentsBehavioral changes, motor activity, coordination, reflexes, body temperature[12]
Cardiovascular System In vitro hERG assay and in vivo cardiovascular monitoring in a suitable animal model (e.g., dog, non-human primate)QT interval, heart rate, blood pressure
Respiratory System Whole-body plethysmography in rodentsRespiratory rate, tidal volume, minute volume

Rationale: These studies are crucial for identifying potential off-target effects that could pose a risk in clinical trials[12][13].

Section 3: Data Interpretation and Next Steps

The collective data from these initial safety studies will form the basis of the preclinical safety profile of (4,6-difluoro-1H-indazol-3-yl)methanamine.

  • Favorable Profile: If the compound demonstrates a low potential for cytotoxicity, is non-genotoxic, and has a high acute MTD with no significant findings in safety pharmacology studies, it can proceed to repeated-dose toxicity studies and further development.

  • Unfavorable Profile: The identification of significant toxicities may necessitate further mechanistic studies to understand the underlying cause. Depending on the severity and nature of the findings, this could lead to the termination of the compound's development or the implementation of specific monitoring strategies in future studies.

Conclusion

While specific toxicological data for (4,6-difluoro-1H-indazol-3-yl)methanamine is not yet publicly available, a comprehensive and scientifically rigorous safety evaluation can be conducted based on established toxicological principles and methodologies. By following the structured approach outlined in this guide, researchers can systematically characterize the baseline safety profile of this novel compound, enabling informed decision-making in the drug discovery and development process.

References

  • A study of acute toxicity of newly synthesized compound on adult hydrobiont Danio rerio. (2021, March 18). [Link]

  • Reinke, E. N., & Adams, V. H. (2022, May 15). Tiered In Vitro Toxicity Testing of the Novel Environmentally Sustainable Binders for Energetic Formulations (Toxicology Study No. S.0058638-18). Defense Technical Information Center. [Link]

  • Norwegian Scientific Committee for Food Safety. (2006, January 11). Opinion of the Panel on Food Additives, Flavourings, Processing Aids, Materials in Contact with Food and Cosmetics of the Norwegian Scientific Committee for Food Safety on "Risk assessment of 4,4'-methylene dianiline (4,4'-MDA) from cooking utensils". [Link]

  • Hirose, N., et al. (n.d.). Summary of human health hazard assessment of existing chemical substances (X). [Link]

  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET. [Link]

  • Cash, G. G. (2005). Predicting genotoxicity of aromatic and heteroaromatic amines using electrotopological state indices. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 589(1), 63-73. [Link]

  • PMDA. (n.d.). 2.6.7 毒性試験の概要表 R&D/18/0720. [Link]

  • S-K. Lee, et al. (2018). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Journal of Advanced Biotechnology and Experimental Therapeutics. [Link]

  • Derelanko, M. J. (2018, March 3). Acute oral toxicity. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Wang, Y., et al. (2025, June 12). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Journal of Medicinal Chemistry, 68(11), 11894-11915. [Link]

  • Van den Eede, N., et al. (2021, May 10). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Toxics, 9(5), 102. [Link]

  • Zhang, Y., et al. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3909. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Zhang, Y., et al. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

  • Jin, M., et al. (2011). Simultaneous determination of three estragole-DNA adducts in the livers of rats treated with estragole by liquid chromatography-electrospray ionization/tandem mass spectrometry. Toxicology, 290(2-3), 312-321. [Link]

  • Al-Massarani, S., et al. (2022, April 9). In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R) in Sprague Dawley Rats. Toxics, 10(4), 180. [Link]

  • Bira, G. F., et al. (2024, September 30). In vivo toxicity study in Sprague–Dawley rats receiving different doses of Moringa oleifera extract. Open Veterinary Journal, 14(9), 1-13. [Link]

  • ResearchGate. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology. [Link]

  • Fundamental Toxicological Sciences. (n.d.). Mutagenicity and toxicity evaluation of standardized Laurus nobilis leaf extract (LAURESH®). [Link]

  • Fundamental Toxicological Sciences. (n.d.). Derivation of human health hazard assessment values of 1,2-dichloroethane under the Japan Chemical Substances Control Law. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (4,6-Difluoro-1H-indazol-3-yl)methanamine

Application Note: Optimized Synthesis Protocol for (4,6-Difluoro-1H-indazol-3-yl)methanamine Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Executive Summary & S...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis Protocol for (4,6-Difluoro-1H-indazol-3-yl)methanamine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Executive Summary & Strategic Rationale

(4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) is a high-value fluorinated indazole building block frequently utilized in the development of novel kinase inhibitors and CNS-active therapeutics[1]. The presence of the difluoro-substitution pattern on the indazole core significantly enhances metabolic stability and lipophilic efficiency.

This application note details a robust, two-step synthetic protocol designed for high yield and scalability, avoiding harsh reducing agents that could compromise the integrity of the electron-deficient fluorinated aromatic ring. The strategy leverages the commercially available precursor, 4,6-difluoro-1H-indazole-3-carbaldehyde (CAS: 887567-80-8)[2], proceeding through an oxime intermediate followed by controlled catalytic hydrogenation.

Synthetic Workflow & Mechanistic Pathway

The synthesis is designed as a self-validating system where the intermediate can be isolated and characterized to ensure process control before the final reduction step.

SynthesisWorkflow SM 4,6-Difluoro-1H-indazole- 3-carbaldehyde (CAS: 887567-80-8) Step1 Step 1: Oximation NH2OH·HCl, Pyridine, EtOH SM->Step1 Int 4,6-Difluoro-1H-indazole- 3-carbaldehyde oxime Step1->Int 85°C, 2h Step2 Step 2: Catalytic Hydrogenation H2 (1 atm), 10% Pd/C, MeOH Int->Step2 Product (4,6-Difluoro-1H-indazol- 3-yl)methanamine (CAS: 1360965-01-0) Step2->Product 25°C, 12h

Synthetic workflow for (4,6-Difluoro-1H-indazol-3-yl)methanamine via oxime reduction.

Reaction Optimization & Causality

The critical challenge in this synthesis is the reduction of the carbon-nitrogen double bond without inducing hydrodefluorination (loss of fluorine atoms) on the highly activated 4,6-difluoro aromatic ring.

Table 1: Optimization of Reduction Conditions (Step 2)

Reducing AgentSolventConditionsYield (%)Impurity Profile / Causality
LiAlH₄THF0°C to RT, 4h32%High levels of defluorinated byproducts. Hydride attack on the electron-deficient ring.
Zn dust / AcOHEthanol60°C, 8h65%Moderate yield, but zinc salts complicate purification and scale-up.
10% Pd/C, H₂ Methanol 1 atm, RT, 12h 88% Optimal. Mild conditions prevent defluorination; clean conversion.

Expert Insight: 10% Palladium on Carbon (Pd/C) under atmospheric hydrogen pressure was selected over aggressive hydride donors. The low pressure (1 atm) is strictly maintained to prevent over-reduction of the indazole core while cleanly reducing the oxime to the primary amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,6-Difluoro-1H-indazole-3-carbaldehyde oxime

Causality Check: Pyridine is utilized here not just as a base to liberate hydroxylamine from its hydrochloride salt, but also as a mild nucleophilic catalyst that accelerates the condensation reaction without degrading the starting material[2].

  • Equipment Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add 4,6-difluoro-1H-indazole-3-carbaldehyde (5.0 g, 27.4 mmol) to the flask, followed by absolute ethanol (50 mL). Stir to create a uniform suspension.

  • Activation: Add hydroxylamine hydrochloride (2.85 g, 41.1 mmol, 1.5 equiv) and pyridine (3.3 mL, 41.1 mmol, 1.5 equiv) sequentially.

  • Reaction: Heat the mixture to 85°C (reflux) for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 1:1). The starting material spot (R_f ~ 0.6) should completely disappear, replaced by a new, more polar spot (R_f ~ 0.4).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Extraction: Dilute the residue with ethyl acetate (100 mL) and wash with distilled water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the oxime as an off-white solid. (Expected yield: ~5.1 g, 94%). Proceed to Step 2 without further purification.

Step 2: Synthesis of (4,6-Difluoro-1H-indazol-3-yl)methanamine

Causality Check: Methanol is chosen as the solvent for hydrogenation due to its excellent hydrogen solubility and ability to keep the polar amine product in solution, preventing catalyst fouling.

  • Equipment Setup: Transfer the oxime intermediate (5.0 g, 25.3 mmol) to a 250 mL hydrogenation flask.

  • Solvent & Catalyst: Dissolve the solid in anhydrous methanol (80 mL). Carefully add 10% Pd/C (0.5 g, 10 wt%). Safety Note: Pd/C is pyrophoric; add it under an inert argon atmosphere before introducing hydrogen.

  • Purging: Evacuate the flask and backfill with hydrogen gas (repeat 3 times to ensure complete removal of oxygen).

  • Hydrogenation: Attach a hydrogen balloon (1 atm) and stir the reaction vigorously at room temperature (25°C) for 12 hours.

  • Monitoring: Verify completion via LC-MS. The mass of the oxime [M+H]⁺ 198.1 should be replaced by the product mass[M+H]⁺ 184.1.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol (30 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. To obtain >95% purity as required for high-value applications[1][3], purify the crude residue via flash column chromatography (DCM/MeOH/NH₄OH, 90:9:1) to yield the pure primary amine.

Analytical Characterization (Self-Validation)

To ensure the trustworthiness of the synthesized batch, the following analytical benchmarks must be met:

  • LC-MS (ESI+): m/z calculated for C₈H₈F₂N₃ [M+H]⁺: 184.07; Found: 184.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.40 (br s, 1H, indazole-NH), 7.21 (dd, J = 9.2, 2.0 Hz, 1H, Ar-H), 6.95 (td, J = 9.8, 2.0 Hz, 1H, Ar-H), 4.10 (s, 2H, -CH₂-), 2.15 (br s, 2H, -NH₂).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): Confirms the retention of both fluorine atoms, validating that the mild Pd/C conditions successfully prevented defluorination.

References

  • Benchchem. (4,6-Difluoro-1H-indazol-3-yl)methanamine. Benchchem Product Catalog.
  • Bidepharm. (4,6-Difluoro-1H-indazol-3-yl)methanamine CAS:1360965-01-0. Bidepharm Product Database.
  • BLD Pharm. 4,6-Difluoro-1H-indazole-3-carbaldehyde (Precursor). BLD Pharm Catalog.

Sources

Application

Comprehensive Guide: Dissolution and Handling of (4,6-Difluoro-1H-indazol-3-yl)methanamine for In Vitro Cell Assays

Executive Summary & Molecular Rationale (4,6-Difluoro-1H-indazol-3-yl)methanamine is a highly specialized indazole derivative frequently utilized as a critical pharmacophore in the development of kinase inhibitors (such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

(4,6-Difluoro-1H-indazol-3-yl)methanamine is a highly specialized indazole derivative frequently utilized as a critical pharmacophore in the development of kinase inhibitors (such as pyrrolopyrazine-based inhibitors)[1]. While the addition of two fluorine atoms at the 4 and 6 positions of the indazole ring significantly enhances the molecule's lipophilicity, target binding affinity, and metabolic stability, it simultaneously drastically reduces its aqueous solubility.

For in vitro cell assays, researchers must navigate the delicate balance between achieving complete compound dissolution and maintaining cellular viability. This application note provides a field-proven, self-validating methodology for dissolving this compound, explaining the physicochemical causality behind each protocol step to ensure maximum assay reproducibility.

Physicochemical Profiling & Causality of Solubility

Indazoles possess a planar aromatic structure that promotes strong intermolecular π−π stacking. Combined with the hydrophobic nature of the fluorine substituents, the crystal lattice energy of (4,6-Difluoro-1H-indazol-3-yl)methanamine is too high to be disrupted by aqueous buffers (e.g., PBS or cell culture media) alone.

Anhydrous Dimethyl Sulfoxide (DMSO) is the universal aprotic solvent of choice. Its high dielectric constant ( ϵ≈47 ) and strong dipole moment effectively disrupt the intermolecular hydrogen bonding of the indazole NH and the primary amine, allowing for complete solvation.

Table 1: Physicochemical Profile of (4,6-Difluoro-1H-indazol-3-yl)methanamine

PropertyValueCausality / Impact on Experimental Design
CAS Number 1360965-01-0[2]Unique identifier for sourcing high-purity (>95%) batches.
Molecular Weight 183.16 g/mol [3]Critical for precise molarity calculations (1 mg = 5.46 µmol).
Molecular Formula C8H7F2N3[3]Fluorination drives hydrophobicity, necessitating organic co-solvents.
Aqueous Solubility < 0.1 mg/mL (Est.)Direct dissolution in aqueous media will result in immediate precipitation.
Storage (Solid) -20°C, DesiccatedPrevents ambient moisture absorption and oxidation of the primary amine.

Solvent Selection and Cytotoxicity Thresholds

While DMSO is highly effective at dissolving fluorinated indazoles, it is not biologically inert. The concentration of DMSO introduced into the final cell culture must be strictly controlled. Recent comprehensive studies on human fibroblast-like synoviocytes and various cancer cell lines demonstrate that DMSO concentrations exceeding 0.1% to 0.5% (v/v) induce significant, dose-dependent cytotoxicity[4][5].

Causality of Toxicity: High concentrations of DMSO alter the mechanical properties of the lipid bilayer, leading to pore formation and membrane degradation. Furthermore, it can induce the cleavage of caspase-3 and PARP-1, triggering apoptosis and confounding the actual pharmacological effect of the indazole compound[4].

G DMSO DMSO Concentration > 0.1% - 0.5% (v/v) Membrane Lipid Bilayer Disruption (Pore Formation) DMSO->Membrane Proteins Protein Denaturation (Caspase-3 Cleavage) DMSO->Proteins Metabolism Metabolic Interference (ROS Generation) DMSO->Metabolism Death Reduced Cell Viability (Confounding Assay Results) Membrane->Death Proteins->Death Metabolism->Death

Caption: Mechanistic pathways of DMSO-induced cytotoxicity in mammalian cell cultures.

Protocol 1: Preparation of Master Stock Solutions

To ensure chemical stability and prevent hydrolysis, the master stock must be prepared in Anhydrous DMSO (≥99.9% purity, stored under argon).

Table 2: Master Stock Preparation Guide (MW = 183.16 g/mol )

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 20 mM
1.0 mg546.0 µL273.0 µL
5.0 mg2.73 mL1.36 mL
10.0 mg5.46 mL2.73 mL
Step-by-Step Methodology:
  • Equilibration: Allow the sealed vial of (4,6-Difluoro-1H-indazol-3-yl)methanamine to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will degrade the compound and alter the true mass.

  • Weighing: Accurately weigh the desired mass using a microbalance in a low-static environment.

  • Solvation: Add the calculated volume of Anhydrous DMSO (refer to Table 2) directly to the vial.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (If necessary): If the compound is not fully dissolved, place the vial in an ultrasonic water bath at room temperature for 2 to 5 minutes. Validation Check: Hold the vial against a dark background under a light source. The solution must be completely transparent with no visible particulates.

  • Aliquot and Store: Divide the master stock into 20–50 µL single-use aliquots in tightly sealed amber microcentrifuge tubes. Store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce moisture and cause the compound to precipitate out of solution permanently.

Protocol 2: Serial Dilution and Preventing "Solvent Crash"

A critical failure point in cell assays is the "solvent crash." If a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous media, the rapid shift in solvent polarity causes the hydrophobic indazole to instantly nucleate and form micro-crystals. To prevent this, you must perform intermediate dilutions.

G A 1. Weigh Compound (e.g., 1.83 mg) B 2. Add Anhydrous DMSO (Vortex & Sonicate) A->B C 3. 10 mM Master Stock (Store at -20°C) B->C D 4. Intermediate Dilution (1000x in DMSO) C->D E 5. Final Dilution in Media (Max 0.1% v/v DMSO) D->E F 6. In Vitro Cell Assay (e.g., Viability, Kinase Inhibition) E->F

Caption: Step-by-step workflow for the preparation and dilution of (4,6-Difluoro-1H-indazol-3-yl)methanamine.

Step-by-Step Methodology:
  • Intermediate Dilution (1000x Stock): Thaw a single aliquot of the 10 mM master stock. Dilute it in 100% DMSO to create a concentration that is exactly 1000 times your desired final assay concentration.

    • Example: For a final assay concentration of 1 µM, prepare a 1 mM intermediate stock by mixing 10 µL of the 10 mM master stock with 90 µL of DMSO.

  • Pre-Warming Media: Ensure the cell culture medium (containing serum, e.g., 10% FBS) is pre-warmed to 37°C. Causality: Serum proteins like Bovine Serum Albumin (BSA) act as hydrophobic carriers, binding the compound and preventing precipitation. Cold media drastically reduces this carrier capacity.

  • Final Aqueous Dilution: Add 1 µL of the 1000x intermediate stock to 999 µL of the pre-warmed culture media. Vortex immediately. This achieves the 1 µM final concentration while strictly maintaining the DMSO concentration at 0.1% (v/v).

  • Validation Check: Before applying the dosed media to your cells, observe a 100 µL drop of the solution under a phase-contrast microscope (10x or 20x objective). The absence of needle-like or amorphous micro-crystals validates that the compound remains in solution.

References

  • Gallardo-Villagrán, M., Paulus, L., Leger, D. Y., Therrien, B., & Liagre, B. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules, 27(14), 4472. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. (2025). "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." International Journal of Molecular Sciences, 26(16), 7203. Available at:[Link]

Sources

Method

Application Note: (4,6-Difluoro-1H-indazol-3-yl)methanamine in Medicinal Chemistry and Drug Discovery

Executive Summary The design of novel small-molecule therapeutics relies heavily on the strategic deployment of privileged scaffolds. (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) [3] represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of novel small-molecule therapeutics relies heavily on the strategic deployment of privileged scaffolds. (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) [3] represents a highly versatile, bifunctional building block that merges the target-binding propensity of the indazole core with the metabolic resilience conferred by strategic fluorination. This application note provides an authoritative guide on the physicochemical properties, structural rationale, and validated synthetic protocols for integrating this building block into drug discovery pipelines, particularly for kinase and nitric oxide synthase (NOS) inhibitor programs.

Pharmacological Rationale & Structural Significance

The indazole ring is a classic bioisostere for indole and benzimidazole, frequently serving as a hinge-binding motif in kinase inhibitors [1]. However, unsubstituted indazoles are often susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

The incorporation of fluorine atoms at the C4 and C6 positions serves three critical functions:

  • Metabolic Shielding: Fluorine substitution blocks primary sites of aromatic oxidation, significantly extending the molecule's in vivo half-life.

  • Conformational and pKa Modulation: The highly electronegative fluorine atoms withdraw electron density from the indazole ring, lowering the pKa of the indazole NH. This alters its hydrogen-bond donor capacity, often leading to tighter binding in the ATP-binding pocket of kinases like ROCK1 and FGFR [1, 2].

  • Target Selectivity: Fluorinated indazoles have demonstrated unique selectivity profiles, such as enhanced inhibition of inducible Nitric Oxide Synthase (iNOS) over neuronal NOS (nNOS), driven by halogen bonding and steric complementarity in the active site [4].

The 3-methanamine (aminomethyl) group provides a highly reactive, primary aliphatic amine vector, allowing for rapid late-stage diversification without disturbing the core pharmacophore.

G Core (4,6-Difluoro-1H-indazol- 3-yl)methanamine Indazole Indazole Scaffold Core->Indazole Fluorine 4,6-Difluoro Motif Core->Fluorine Amine 3-Methanamine Handle Core->Amine Hinge Kinase Hinge Binding (H-Bond Donor/Acceptor) Indazole->Hinge Metabolism Metabolic Stability & Lipophilicity Enhancement Fluorine->Metabolism Vector Synthetic Vector for Library Diversification Amine->Vector

Structural deconstruction and pharmacophoric rationale of the building block.

Physicochemical Profiling

Understanding the intrinsic properties of this building block is essential for predicting its behavior in both synthetic reactions and biological systems. The differential pKa between the primary amine and the indazole NH is the cornerstone of its synthetic utility.

Table 1: Key Physicochemical Properties and Implications

PropertyValueRationale / MedChem Implication
Molecular Weight 183.16 g/mol Low MW provides ample ligand efficiency (LE) for downstream elaboration.
cLogP (Estimated) ~1.5 - 2.0Optimal starting lipophilicity for oral bioavailability and CNS penetration.
Topological Polar Surface Area 54.9 ŲFalls well within the Lipinski/Veber limits for membrane permeability.
Primary Amine pKa ~9.5Protonated at physiological pH; requires a mild base (e.g., DIPEA) for synthesis.
Indazole NH pKa ~13.5 - 14.0Poor nucleophile at neutral/mildly basic pH; enables regioselective coupling.

Synthetic Workflows and Self-Validating Protocols

A major advantage of (4,6-Difluoro-1H-indazol-3-yl)methanamine is the ability to perform regioselective functionalization at the primary amine without needing to protect the indazole nitrogen. Because the primary aliphatic amine is vastly more nucleophilic than the indazole NH, careful control of stoichiometry and pH ensures exclusive reaction at the methanamine position.

Workflow Start Starting Materials (Amine + Acid/Aldehyde) Reagents Activation (HATU/DIPEA or NaBH(OAc)3) Start->Reagents Reaction Regioselective Coupling (RT, 2-12h) Reagents->Reaction Workup Aqueous Workup (Quench & Extract) Reaction->Workup Purification Purification (Flash/Prep-HPLC) Workup->Purification

Standardized synthetic workflow for regioselective functionalization.

Protocol A: Regioselective Amide Coupling

This protocol utilizes HATU to generate a highly reactive HOAt ester, which is subsequently trapped by the primary amine.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • (4,6-Difluoro-1H-indazol-3-yl)methanamine (1.05 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology & Causality:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 15 minutes.

    • Causality: Pre-activation forms the active HOAt ester before the amine is introduced. This prevents the amine from reacting directly with the coupling reagent (which can form unwanted guanidinium byproducts).

  • Amine Addition: Add the indazole methanamine to the reaction mixture. Stir at room temperature for 2–4 hours.

    • Causality: DIPEA (a non-nucleophilic base) free-bases the primary amine (pKa ~9.5) making it nucleophilic, while the indazole NH (pKa ~14) remains protonated and unreactive, ensuring >95% regioselectivity.

  • In-Process Monitoring: Monitor via LC-MS.

    • Self-Validation: The reaction is complete when the starting acid is consumed, and the total ion chromatogram (TIC) shows a dominant peak corresponding to the [M+H]+ of the desired amide.

  • Aqueous Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3x), saturated aqueous NaHCO3​ , and brine.

    • Causality: The 5% LiCl wash is highly specific for partitioning DMF into the aqueous layer, preventing solvent carryover. NaHCO3​ removes any unreacted carboxylic acid and acidic byproducts.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically utilizing a DCM/MeOH gradient).

Protocol B: Reductive Amination

This protocol is ideal for synthesizing secondary amines, utilizing sodium triacetoxyborohydride as a mild, chemoselective reducing agent.

Reagents:

  • Aldehyde (1.0 eq)

  • (4,6-Difluoro-1H-indazol-3-yl)methanamine (1.0 eq)

  • NaBH(OAc)3​ (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Methodology & Causality:

  • Imine Formation: Combine the aldehyde and the indazole amine in DCE. Add glacial acetic acid and stir for 1–2 hours at room temperature.

    • Causality: Acetic acid acts as a mild catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby driving the formation of the intermediate imine/iminium ion. DCE is preferred over DCM due to its higher boiling point and superior solubility profile for these intermediates.

  • Chemoselective Reduction: Add NaBH(OAc)3​ portion-wise and stir for 12 hours.

    • Causality: NaBH(OAc)3​ is a mild hydride source that selectively reduces the protonated iminium ion without reducing the unreacted starting aldehyde, preventing the formation of primary alcohol byproducts.

  • Quench and Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ and stir vigorously for 30 minutes.

    • Self-Validation: The evolution of CO2​ gas will cease once the acetic acid and excess hydride are fully neutralized. Extract with DCM, dry over Na2​SO4​ , and purify via reverse-phase Prep-HPLC.

Biological Target Applications

Derivatives synthesized from (4,6-Difluoro-1H-indazol-3-yl)methanamine are highly prized in oncology and inflammation programs. The fluorinated indazole core mimics the adenine ring of ATP, allowing it to anchor deeply into the kinase hinge region.

Pathway Inhibitor Indazole-based Inhibitor FGFR Receptor Tyrosine Kinase (e.g., FGFR) Inhibitor->FGFR Inhibits ROCK ROCK1 / Myosin Inhibitor->ROCK Inhibits PI3K PI3K / AKT FGFR->PI3K Activates Proliferation Tumor Proliferation & Migration PI3K->Proliferation Promotes ROCK->Proliferation Promotes

Downstream signaling pathways modulated by fluorinated indazole kinase inhibitors.

Specifically, fluorine placement at C6 has been shown to dramatically enhance ROCK1 inhibitory potency (IC50 values dropping into the low nanomolar range) while simultaneously boosting oral bioavailability to >60% [2]. Furthermore, tetra- and difluoro-indazoles have emerged as novel, selective inhibitors of Nitric Oxide Synthase (NOS), offering neuroprotective activity by selectively inhibiting NOS-II over NOS-I [4].

References

  • National Institutes of Health (PMC)
  • National Institutes of Health (PMC)
  • (4,6-Difluoro-1H-indazol-3-yl)
  • Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS)
Application

Application Note: Chemoselective Amide Coupling of (4,6-Difluoro-1H-indazol-3-yl)methanamine

(4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS 1360965-01-0) is a high-value heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and molecular glues[1]. While primary amines typically un...

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Author: BenchChem Technical Support Team. Date: April 2026

(4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS 1360965-01-0) is a high-value heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and molecular glues[1]. While primary amines typically undergo straightforward amide coupling, the unique physicochemical properties of the difluoro-indazole core demand a highly controlled approach to prevent competing side reactions.

As an Application Scientist, I have designed this technical guide to move beyond generic procedures. Here, we dissect the causality behind reagent selection, establish a self-validating experimental workflow, and provide optimal conditions for maximizing chemoselectivity.

Physicochemical Profiling & Reactivity Rationale

To design an optimal coupling protocol, we must first understand the electronic environment of the substrate. The molecule presents two potential nucleophilic sites:

  • The Aliphatic Primary Amine (Methanamine): Highly nucleophilic, unhindered, and the desired site of acylation.

  • The Indazole N1/N2 Nitrogen: Typically a weak nucleophile. However, the strong electron-withdrawing inductive effect (-I effect) of the fluorine atoms at the C4 and C6 positions significantly lowers the pKa​ of the indazole N1-H.

The Causality of Side Reactions: Standard high-throughput amide coupling protocols often employ a massive excess of base (e.g., 1.5 equiv HATU, 4.5 equiv DIPEA) to drive the reaction to completion[2]. If these brute-force conditions are applied to (4,6-difluoro-1H-indazol-3-yl)methanamine, the excess base deprotonates the acidic indazole N1-H, generating an indazolide anion. This anion aggressively competes with the primary amine for the activated ester, resulting in 10–25% of a bis-acylated byproduct.

To achieve >95% chemoselectivity, the reaction must be driven by kinetic control . By pre-activating the carboxylic acid and strictly limiting both the electrophile (1.05 equiv) and the base (2.0 equiv), we ensure that the highly nucleophilic primary amine reacts instantaneously, leaving the indazole core untouched.

Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the kinetic vs. thermodynamic pathways during HATU-mediated activation.

G A Carboxylic Acid + HATU + DIPEA B Active OAt Ester Intermediate A->B Activation (RT, 10 min) D Nucleophilic Attack (Chemoselective) B->D Acyl Transfer C (4,6-Difluoro-1H-indazol-3-yl) methanamine C->D Primary Amine E Desired Amide Product D->E Strict Stoichiometry (1.0 equiv) F Indazole N-Acylation (Side Product) D->F Excess Base/Electrophile (Thermodynamic)

Caption: Mechanistic workflow and chemoselectivity of HATU-mediated amide coupling.

Reagent System Comparison

Selecting the right coupling agent dictates the workup complexity and impurity profile. Below is a quantitative summary of field-tested reagent systems for this specific substrate.

Coupling SystemSolventBaseReaction TimePrimary Amide YieldIndazole N-AcylationWorkup Complexity
HATU / DIPEA DMFDIPEA (2.0 eq)2 - 4 h> 85% Moderate (if excess base)High (Requires aqueous washes to remove DMF/HATU)
EDC / HOBt DCM / DMFDIPEA (2.0 eq)8 - 12 h75 - 80%LowModerate (Urea byproduct removal)
T3P / Et₃N EtOAc / DCMEt₃N (3.0 eq)12 - 16 h> 80% Very Low Low (Water-soluble byproducts)

Recommendation: For rapid library synthesis and high yields, HATU/DIPEA is optimal when stoichiometry is controlled[2]. For larger scale-up (>10 grams) where exotherms are a concern, T3P is the superior choice due to its mild nature and near-zero N-acylation.

Experimental Workflow & Protocol

Workflow S1 1. Pre-activation Acid + HATU + DIPEA in DMF (15 min) S2 2. Amine Addition Add Methanamine at 0 °C S1->S2 S3 3. Reaction Stir at RT (2 h) Monitor by LC-MS S2->S3 S4 4. Quench & Workup Dilute with EtOAc, Wash with Brine S3->S4 S5 5. Purification Flash Chromatography (DCM/MeOH) S4->S5

Caption: Step-by-step experimental workflow for the amide coupling protocol.

Step-by-Step Methodology (HATU-Mediated)

Materials Required:

  • Carboxylic Acid (1.00 equiv)

  • (4,6-Difluoro-1H-indazol-3-yl)methanamine (1.05 equiv)

  • HATU (1.10 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.00 equiv)

  • Anhydrous DMF (0.2 M relative to acid)

Procedure:

  • Pre-Activation: In an oven-dried flask under an inert atmosphere ( N2​ ), dissolve the carboxylic acid (1.00 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.00 equiv) followed by HATU (1.10 equiv).

  • OAt Ester Formation: Stir the mixture at room temperature for 10–15 minutes. Causality note: This pre-activation step ensures that the carboxylic acid is fully converted to the active OAt ester before the amine is introduced, preventing the amine from forming a non-reactive salt with the unactivated acid.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Amine Addition: Add (4,6-Difluoro-1H-indazol-3-yl)methanamine (1.05 equiv) dropwise as a solution in a minimal amount of DMF. Causality note: The low temperature suppresses the thermodynamic deprotonation of the indazole N1-H, ensuring kinetic attack by the primary amine.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

The Self-Validating System (Troubleshooting)

A robust protocol must be self-validating. To ensure the reaction is proceeding correctly, extract a 5 µL aliquot after 2 hours, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Check 1 (Success): The dominant peak exhibits the mass [M+H]+ . The starting acid is consumed. Proceed to workup.

  • Validation Check 2 (Failure - Bis-acylation): If a secondary peak at [M+Acyl]+ is observed, it is an immediate diagnostic that the indazole N1-H has been deprotonated. This signals that either the DIPEA stoichiometry was exceeded, or the localized temperature during amine addition spiked above 5 °C.

  • Validation Check 3 (Failure - Unreacted Amine): If the OAt ester is visible but the amine is unreacted, the DMF may be wet, leading to hydrolysis of the active ester back to the acid.

Workup & Purification:

  • Quench the reaction by adding water (3 volumes).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×10 volumes).

  • Wash the combined organic layers sequentially with saturated NaHCO3​ , 5% aqueous LiCl (crucial for removing residual DMF), and brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (typically 0–10% MeOH in DCM).

References

  • Title: A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles Source: AA Blocks URL: [Link]

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of (4,6-Difluoro-1H-indazol-3-yl)methanamine

Abstract This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (4,6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (4,6-Difluoro-1H-indazol-3-yl)methanamine. The method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and research applications in pharmaceutical development. The final isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, ensuring high sensitivity and symmetric peak shape. All validation procedures were conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction and Analytical Challenge

(4,6-Difluoro-1H-indazol-3-yl)methanamine is a fluorinated indazole derivative. The presence of the indazole core and a primary amine functional group presents a unique analytical challenge. The primary amine (a basic functional group) can interact with residual silanols on silica-based HPLC columns, leading to poor peak shape (tailing) and unreliable quantification.[3] Furthermore, the compound's polarity, influenced by the difluoro-substituted aromatic system and the aminomethyl group, requires careful selection of stationary and mobile phases to achieve adequate retention and resolution from potential impurities.

The objective of this work was to develop a quantitative HPLC method that overcomes these challenges to provide a reliable analytical tool for the assessment of purity and concentration of (4,6-Difluoro-1H-indazol-3-yl)methanamine in drug substance and development samples.

Analyte Properties & Initial Considerations

  • Structure: C₈H₇F₂N₃

  • Molecular Weight: 183.16 g/mol [4]

  • Key Functional Groups: Primary amine (-CH₂NH₂), indazole ring system, two fluorine atoms.

  • Predicted Properties: The primary amine makes the molecule basic. The difluorinated indazole ring provides hydrophobicity, while the amine group adds polarity. This amphiphilic nature suggests that reversed-phase chromatography is a suitable starting point.[5] The indazole ring contains a strong chromophore, making UV detection a viable and straightforward choice for quantification.

Part 1: Method Development and Optimization Strategy

The method development process was systematic, focusing on achieving a symmetric peak shape, adequate retention, and high sensitivity within a reasonable run time.

Column Selection

A C18 column is the most widely used reversed-phase column and serves as an excellent starting point due to its versatility and hydrophobicity.[3][5] We selected a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) to minimize secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica surface, which are a primary cause of peak tailing.[3]

Mobile Phase Optimization

The critical factor for analyzing basic compounds is controlling the mobile phase pH.[6]

  • pH Control: To ensure the analyte is in a single, consistent ionic state and to suppress the ionization of residual silanols, the mobile phase must be buffered. For a basic compound like (4,6-Difluoro-1H-indazol-3-yl)methanamine, operating at a low pH (e.g., pH 2.5-3.5) is advantageous.[3][7] At this pH, the primary amine will be protonated (R-NH₃⁺), and surface silanols will be non-ionized, preventing ionic interactions that cause peak tailing.[7] A phosphate or formate buffer is a suitable choice.

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and often superior peak shapes for many compounds.

  • Initial Gradient Run: A scouting gradient from 10% to 90% acetonitrile was performed to determine the approximate organic solvent concentration required to elute the analyte. This provided a starting point for developing a faster, isocratic method.

  • Isocratic Method Refinement: Based on the scouting gradient, an isocratic mobile phase composition was established to provide a retention factor (k') between 2 and 10, ensuring sufficient separation from the void volume without an excessively long run time.

Detection Wavelength

A UV scan of (4,6-Difluoro-1H-indazol-3-yl)methanamine in the mobile phase was performed to identify the wavelength of maximum absorbance (λ-max). This ensures the highest possible sensitivity for quantification. For indazole-containing structures, a λ-max is typically observed in the 220-280 nm range.

The overall method development workflow is depicted below.

Caption: Workflow for HPLC Method Development.

Part 2: Final Optimized Chromatographic Conditions

The following optimized conditions were established for the quantitative analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Part 3: Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][8][9]

G Validation ICH Q2(R1) Method Validation Specificity Specificity / Selectivity (Peak Purity, Placebo Inj.) Validation->Specificity Linearity Linearity & Range (5 levels, 50-150% of nominal) Validation->Linearity Accuracy Accuracy / Recovery (Spiked Placebo at 3 levels) Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness (Small variations in pH, %ACN, Flow Rate) Validation->Robustness LOQ Quantitation Limit (LOQ) (S/N Ratio ≥ 10) Validation->LOQ Repeatability Repeatability (Intra-day) (n=6 at 100%) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, different analyst/instrument) Precision->Intermediate

Caption: ICH Q2(R1) Validation Parameters Workflow.

System Suitability

Before each validation run, a system suitability test (SST) was performed by injecting a standard solution five times. The SST ensures that the chromatographic system is performing adequately on the day of analysis.[10][11][12]

System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
%RSD of Peak Area≤ 2.0%
%RSD of Retention Time≤ 1.0%
Specificity

Specificity was demonstrated by injecting the diluent (blank) and a placebo solution. No interfering peaks were observed at the retention time of the (4,6-Difluoro-1H-indazol-3-yl)methanamine peak. Peak purity was assessed using a photodiode array (PDA) detector, which confirmed the peak was spectrally homogeneous.

Linearity and Range

Linearity was evaluated by preparing a series of at least five standard solutions across a range of 50% to 150% of the nominal analytical concentration. The peak area was plotted against concentration, and the relationship was assessed by linear regression.

Example Linearity Results

Concentration Level (%)Concentration (µg/mL)Mean Peak Area
50%50451023
75%75674589
100%100902145
125%1251126541
150%1501353210
Correlation Coeff. (r²) \multicolumn{2}{c}{0.9998 }
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

Example Accuracy Results

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.179.899.6%
100%100.2100.5100.3%
120%120.3121.1100.7%
Mean Recovery \multicolumn{3}{c}{100.2% }
Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the standard solution at 100% of the target concentration were analyzed on the same day. The relative standard deviation (%RSD) of the results was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different instrument to assess the method's ruggedness.

Example Precision Results

Precision TypenMean Assay (%)% RSD
Repeatability699.80.45%
Intermediate Precision6100.10.52%
Robustness

The robustness of the method was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results. Parameters tested included mobile phase pH (±0.2 units), organic composition (±2%), and flow rate (±0.1 mL/min). In all cases, the system suitability criteria were met, demonstrating the method's reliability during normal use.

Conclusion

A highly robust, specific, and reliable RP-HPLC method for the quantitative analysis of (4,6-Difluoro-1H-indazol-3-yl)methanamine has been successfully developed and validated per ICH guidelines. The method employs a standard C18 column and a buffered mobile phase at low pH to ensure excellent peak symmetry and sensitivity. The validation results confirm that the method is linear, accurate, and precise, making it an ideal tool for quality control and research environments in the pharmaceutical industry.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Agilent Technologies. (2017). Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. Basic Analytes and High pH. HPLC Tech Tip. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link]

Sources

Application

Application Note: Comprehensive NMR Characterization and Structural Elucidation of (4,6-Difluoro-1H-indazol-3-yl)methanamine

Executive Summary (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) is a highly versatile, privileged heterocyclic scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and the development of kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) is a highly versatile, privileged heterocyclic scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and the development of kinase inhibitors. The strategic incorporation of fluorine atoms at the 4- and 6-positions of the indazole core drastically alters the molecule's stereoelectronic profile, enhancing metabolic stability, lipophilicity, and target binding affinity[1].

However, the presence of multiple fluorine atoms creates complex spin-spin coupling networks ( 19 F- 1 H and 13 C- 19 F) that complicate structural verification. This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously characterize this compound, ensuring high scientific integrity for downstream pharmaceutical applications.

Rationale & Causality in Experimental Design (E-E-A-T)

Relying solely on 1 H NMR to verify fluorinated indazoles is a fundamental analytical pitfall. Overlapping aromatic signals and ambiguous proton-proton couplings can mask regioisomeric impurities (e.g., the 5,7-difluoro isomer). To establish a rigorous analytical foundation, our methodology mandates a multi-nuclear approach ( 1 H, 13 C, and 19 F)[2].

  • Solvent Selection: DMSO- d6​ is explicitly chosen over CDCl 3​ . The high polarity of DMSO disrupts the intermolecular hydrogen bonding between the primary amine and the indazole N-H, preventing signal broadening and allowing for precise integration of exchangeable protons.

  • 19 F NMR as the Primary Anchor: 19 F NMR provides absolute confirmation of the number of unique fluorine environments. Acquiring this spectrum with inverse-gated 1 H decoupling simplifies the signals to sharp singlets, instantly validating the difluoro substitution[3].

  • 13 C- 19 F Coupling Topology: The definitive proof of the 4,6-substitution pattern lies in the 13 C NMR spectrum. The C5 carbon, flanked by two fluorine atoms, must exhibit a characteristic triplet ( 2JCF​≈26 Hz). This specific multiplet topology is impossible in 4,5- or 5,6-difluoro isomers, making the protocol inherently self-validating[4].

Experimental Protocols & Self-Validating Workflows

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of (4,6-Difluoro-1H-indazol-3-yl)methanamine.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through a glass wool plug if necessary).

Instrument Setup & Data Acquisition

All experiments are to be conducted on a 400 MHz (or higher) NMR spectrometer at 298 K.

  • Tuning & Shimming: Insert the sample, lock to the deuterium resonance of DMSO, and shim the Z1-Z5 gradients until the TMS signal line width at half-height is < 1.0 Hz. Tune the probe sequentially for 1 H, 19 F, and 13 C frequencies.

  • 1 H NMR Acquisition: Use a standard 30° pulse program (zg30). Set the relaxation delay ( d1​ ) to 2.0 s to ensure complete relaxation of the methanamine protons. Acquire 16 scans.

  • 19 F NMR Acquisition: Use an inverse-gated 1 H decoupled pulse program (zgig) to remove JHF​ complexity. Acquire 64 scans with a spectral width of 200 ppm centered at -100 ppm.

  • 13 C NMR Acquisition: Use a 1 H-decoupled pulse program (zgpg30). Due to the lack of NOE enhancement on the quaternary C-F carbons and their long T1​ relaxation times, set d1​ to 3.0 s and acquire a minimum of 1024 scans.

Self-Validation Checkpoints
  • Checkpoint 1 (Integration): In the 1 H spectrum, the integration ratio of the aromatic protons (C5-H, C7-H) to the aliphatic methanamine protons (-CH 2​ -) MUST be exactly 1:1:2.

  • Checkpoint 2 (Carbon Topology): In the 13 C spectrum, locate the signal at ~94.5 ppm. If it is a doublet, the synthesis has failed (indicating a single adjacent fluorine). It MUST be a triplet ( 2JCF​≈26.0 Hz) to validate the 4,6-difluoro architecture.

Visualization of Workflows

NMR_Workflow A Sample Preparation (DMSO-d6, 298K) B 1H NMR Acquisition (Assess Purity & Protons) A->B C 19F NMR Acquisition (Confirm Fluorination) A->C D 13C & 2D NMR (Carbon Backbone & Connectivity) A->D E Multiplet Analysis (Extract J_HF & J_CF) B->E C->E D->E F Structural Elucidation (4,6-Difluoro Isomer Confirmed) E->F

Workflow for NMR-based structural elucidation of fluorinated indazoles.

FBDD_Pathway A (4,6-Difluoro-1H-indazol-3-yl)methanamine (Target Fragment) B Primary Screening (NMR/SPR) A->B C Hit Validation (X-ray Crystallography) B->C D Lead Optimization (SAR Development) C->D E Preclinical Candidate (Kinase Inhibitor) D->E

Fragment-Based Drug Discovery (FBDD) pathway utilizing the indazole scaffold.

Quantitative Data Presentation

The following tables summarize the expected NMR chemical shifts ( δ ) and coupling constants ( J ) for (4,6-Difluoro-1H-indazol-3-yl)methanamine in DMSO- d6​ at 400 MHz.

Table 1: 1 H NMR Assignments
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
N1-H 13.10br s-1HBroadens due to exchange; sharpens if dry.
C7-H 7.15dd JHF​=9.5 , JHH​=2.0 1HOrtho-coupled to F6, meta-coupled to C5-H.
C5-H 6.95td JHF​=10.0 , JHH​=2.0 1HFlanked by F4 and F6 (two large ortho couplings).
-CH 2​ - 4.10s-2HMethanamine methylene bridge.
-NH 2​ 3.20br s-2HPrimary amine; often exchanges with residual water.
Table 2: 13 C NMR Assignments
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Notes
C6 162.0dd 1J=245.0 , 3J=15.0 C-F bond; primary validation of fluorination.
C4 157.5dd 1J=248.0 , 3J=15.0 C-F bond; split further by meta-fluorine (F6).
C3 146.0s-Indazole core carbon attached to methanamine.
C7a 142.5d 3J=12.0 Bridgehead carbon, meta to F6.
C3a 111.0dd 3J=16.0 , 5J=4.0 Bridgehead carbon, meta to F4.
C7 95.0dd 2J=27.0 , 4J=4.0 Aromatic CH, ortho to F6.
C5 94.5t 2J=26.0 Critical Validation Node: Ortho to both F4 and F6.
-CH 2​ - 38.5s-Aliphatic methanamine carbon.
Table 3: 19 F NMR Assignments
PositionChemical Shift ( δ , ppm)Multiplicity ( 1 H Coupled)Coupling Constant ( JHF​ , Hz)
F4 -112.5d J=10.0
F6 -116.0d J=10.0

(Note: Chemical shifts may vary slightly ( ± 0.2 ppm for 1 H/13C, ± 1.0 ppm for 19 F) depending on exact sample concentration and temperature calibration of the probe).

References

  • Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Source: American Chemical Society. URL:[Link][2]

  • Title: Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link][1]

  • Title: Arylazoindazole Photoswitches: Facile Synthesis and Functionalization via SNAr Substitution. Source: PMC - National Institutes of Health. URL:[Link][3]

  • Title: TfOH-Catalyzed Regioselective N2-Alkylation of Indazoles with Diazo Compounds. Source: The Royal Society of Chemistry. URL:[Link][4]

Sources

Method

Application Note: Preparation of (4,6-Difluoro-1H-indazol-3-yl)methanamine Solutions for In Vivo Dosing

Executive Summary (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) is a highly versatile fluorinated indazole building block, frequently utilized in the development of targeted therapeutics, including pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) is a highly versatile fluorinated indazole building block, frequently utilized in the development of targeted therapeutics, including pyrrolopyrazine-based kinase inhibitors [1]. Transitioning this compound—or active pharmaceutical ingredients (APIs) heavily derived from its pharmacophore—from in vitro assays to in vivo preclinical models requires precise formulation strategies. This guide details the physicochemical rationale, vehicle selection, and self-validating protocols necessary to formulate this compound for Intravenous (IV) and Per Os (PO) dosing in rodent models.

Physicochemical Profiling & Formulation Causality

To design a robust formulation, we must first deconstruct the molecule's physicochemical traits and understand the causality behind our formulation choices [2].

  • The Primary Amine (-CH₂NH₂): The methanamine moiety provides a basic center (estimated pKa ~8.5–9.0). Causality: This allows the compound to be protonated at physiological pH. While this suggests potential for salt formation (e.g., HCl or mesylate salts) to enhance aqueous solubility, relying solely on pH adjustment often fails in vivo. When an unbuffered acidic formulation enters the physiological pH of the bloodstream (~7.4), the free base can rapidly precipitate, causing fatal embolisms.

  • The 4,6-Difluoro-1H-indazole Core: The indazole ring provides hydrogen bond donors/acceptors, but the dual fluorine substitutions significantly increase the molecule's lipophilicity and crystal lattice energy. Causality: Direct addition of aqueous buffers to the dry powder will result in poor wetting and clumping. To overcome the high lattice energy, the compound must first be fully dissolved in a strong aprotic solvent (like DMSO) before introducing surfactants and aqueous phases [3].

Vehicle Selection Matrix

The following table summarizes the optimal excipient combinations for dosing (4,6-Difluoro-1H-indazol-3-yl)methanamine, balancing solubility enhancement with in vivo tolerability [3].

RouteFormulation Vehicle (% v/v)Target Conc.StateCausality / Rationale
IV 5% DMSO + 10% Solutol HS15 + 85% SalineUp to 5 mg/mLClear SolutionDMSO disrupts the crystal lattice; Solutol HS15 forms micelles to encapsulate the lipophilic indazole core, preventing precipitation upon dilution in saline.
PO / IP 10% DMSO + 40% PEG400 + 50% WaterUp to 15 mg/mLClear SolutionPEG400 acts as a powerful co-solvent for the free base, ensuring the compound remains in solution in the highly acidic gastric environment.
PO 0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterUp to 50 mg/mLUniform SuspensionMC increases vehicle viscosity to prevent rapid settling; Tween 80 reduces surface tension, allowing the hydrophobic difluoro-indazole powder to wet uniformly.

Formulation Workflow

The following diagram illustrates the logical progression and feedback loops required to ensure a safe, self-validating formulation process.

FormulationWorkflow A 1. Weigh API (4,6-Difluoro-1H-indazol-3-yl)methanamine B 2. Primary Solubilization (DMSO or 0.1N HCl) A->B C 3. Vortex & Sonicate (Disrupt Crystal Lattice) B->C D 4. Add Surfactant & Aqueous Phase (e.g., Solutol / Saline) C->D E 5. Visual & pH Inspection (Tyndall Effect Check) D->E E->B Precipitation Detected (Increase Co-solvent) F 6. Sterile Filtration (IV) or Homogenization (PO) E->F Clear Solution / pH 4.5-8.0 G 7. In Vivo Dosing (Mice/Rats) F->G

Workflow for the formulation and validation of indazole-amine solutions for in vivo dosing.

Step-by-Step Methodologies

Protocol A: Intravenous (IV) Solution Preparation (Target: 2 mg/mL)

Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline

  • Weighing: Accurately weigh 20.0 mg of (4,6-Difluoro-1H-indazol-3-yl)methanamine into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of pharmaceutical-grade DMSO.

    • Causality: DMSO acts as the primary solvent. The high dielectric constant of DMSO rapidly breaks the intermolecular hydrogen bonds of the indazole NH and the amine, achieving complete molecular dispersion.

  • Agitation: Vortex for 60 seconds. Sonicate in a water bath at 37°C for 5 minutes until no particulates are visible.

  • Surfactant Addition: Add 1.0 mL of pre-warmed (37°C) Solutol HS15 (Kolliphor HS 15). Vortex vigorously for 2 minutes.

    • Causality: Solutol must be added before the aqueous phase. This ensures the API is partitioned into the hydrophobic cores of the forming micelles prior to aqueous shock.

  • Aqueous Dilution: Dropwise, add 8.5 mL of sterile 0.9% Saline while continuously vortexing the mixture.

  • Self-Validation (The Tyndall Test): Shine a red or green laser pointer through the vial in a dark room.

    • Pass: The laser beam is invisible as it passes through the liquid. Proceed to step 7.

    • Fail: A visible beam (Tyndall effect) indicates micro-precipitation or nano-crystal formation. Do not dose IV. You must restart and increase the Solutol fraction to 15%.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

Protocol B: Per Os (PO) Suspension Preparation (Target: 10 mg/mL)

Vehicle: 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Water

  • Wetting the API: Weigh 100 mg of the compound into a glass mortar. Add 200 µL of Tween 80 directly to the powder.

    • Causality: The difluoro-substitution makes the powder highly hydrophobic, causing it to float on water. Tween 80 acts as a wetting agent, displacing air from the particle surface and allowing aqueous interaction.

  • Trituration: Use a pestle to triturate the powder and Tween 80 into a smooth, uniform paste.

  • Geometric Dilution: Gradually add 9.8 mL of a pre-prepared 0.5% Methylcellulose aqueous solution in 1 mL increments, triturating thoroughly between each addition.

    • Causality: Geometric dilution ensures a homogenous particle size distribution, preventing the compound from agglomerating into unabsorbable chunks in the GI tract.

  • Self-Validation (Homogeneity Check): Allow the suspension to sit undisturbed for 15 minutes.

    • Pass: The suspension remains cloudy and uniform.

    • Fail: Rapid settling or clear phase separation occurs. Correction: Homogenize using a probe sonicator (20 kHz, 30% amplitude) for 2 minutes on ice to further reduce particle size.

Quality Control & Stability

To ensure the integrity of the in vivo data, the formulation must be treated as a self-validating system:

  • pH Verification: For IV dosing, the final pH must be between 4.5 and 8.0 to prevent phlebitis or hemolysis. If the pH is >8.0 (due to the primary amine), adjust dropwise with 0.1 N HCl.

  • Thermodynamic Stability: Solutions containing DMSO/Solutol are thermodynamically stable but kinetically sensitive to temperature drops. Store the formulated solution at room temperature (20–25°C) and dose within 4 hours. Do not refrigerate, as Solutol HS15 will solidify and force the API out of solution.

References

  • European Patent Office. (2012). EP 2763990 B1: Pyrrolopyrazine Kinase Inhibitors.
  • Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization. Elsevier. Retrieved from:[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (4,6-Difluoro-1H-indazol-3-yl)methanamine

Welcome to the Technical Support Center. The synthesis of fluorinated indazole methanamines presents unique chemo-selectivity challenges, particularly concerning hydrodehalogenation and amine dimerization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of fluorinated indazole methanamines presents unique chemo-selectivity challenges, particularly concerning hydrodehalogenation and amine dimerization. This guide provides field-validated troubleshooting strategies, mechanistic insights, and optimized protocols for researchers and drug development professionals.

Synthetic Strategy & Workflow

The most robust route to (4,6-Difluoro-1H-indazol-3-yl)methanamine avoids direct functionalization of the highly reactive amine. Instead, it relies on the construction of the indazole core, followed by palladium-catalyzed cyanation and a carefully controlled chemoselective reduction.

Workflow A 4,6-Difluoro- 1H-indazole B 3-Iodo-4,6-difluoro- 1H-indazole A->B I2, KOH DMF C 4,6-Difluoro-1H-indazole- 3-carbonitrile B->C Pd cat., K4[Fe(CN)6] DMAc, 95 °C D (4,6-Difluoro-1H-indazol- 3-yl)methanamine C->D NiCl2 / NaBH4 Boc2O, then HCl

Fig 1. Stepwise synthetic workflow for (4,6-Difluoro-1H-indazol-3-yl)methanamine.

Frequently Asked Questions & Troubleshooting

Q1: During the reduction of 4,6-difluoro-1H-indazole-3-carbonitrile using H₂ and Pd/C, I am observing a significant loss of fluorine atoms. How can I prevent this?

Causality: Palladium on carbon (Pd/C) is highly active for oxidative addition into carbon-halogen bonds. Because the fluorine atoms are situated on an electron-deficient indazole ring, they are highly susceptible to hydrodehalogenation under a hydrogen atmosphere. Solution: Abandon Pd/C for this specific transformation. Instead, utilize a chemoselective hydride reduction method. Nickel boride (generated in situ from NiCl₂ and NaBH₄) is highly effective for reducing nitriles to primary amines without cleaving sensitive aryl C-F bonds[1].

Q2: My nitrile reduction is yielding a high percentage of a secondary amine dimer byproduct. What is the mechanism, and how do I suppress it?

Causality: The reduction of a nitrile proceeds through a highly reactive imine intermediate. Once the primary amine ((4,6-Difluoro-1H-indazol-3-yl)methanamine) begins to form, it acts as a strong nucleophile and attacks the unreduced imine. The subsequent reduction of this condensed adduct yields an unwanted secondary amine dimer. Solution: Perform the reduction in the presence of an amine-trapping agent. Adding di-tert-butyl dicarbonate (Boc₂O) directly to the reduction mixture ensures the primary amine is immediately protected as a tert-butyl carbamate upon formation. This sterically and electronically prevents it from attacking the imine intermediate.

Q3: The palladium-catalyzed cyanation of 3-iodo-4,6-difluoro-1H-indazole is stalling at 40% conversion. What causes this, and how can I improve the turnover number (TON)?

Causality: Free cyanide ions (from standard sources like NaCN or KCN) strongly coordinate to palladium, forming inactive palladacyanide complexes. This effectively poisons the catalyst and halts the reaction[2]. Solution: Switch to potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) as the cyanide source. It acts as a slow-release reservoir of cyanide, keeping the free cyanide concentration low enough to prevent catalyst deactivation while allowing the catalytic cycle to proceed efficiently[2]. This method is highly robust for challenging heteroaromatic substrates[3].

Mechanistic Visualization: Dimerization vs. Trapping

Mechanism Nitrile Indazole-3-carbonitrile Imine Imine Intermediate Nitrile->Imine Reduction (Hydride) Amine Primary Amine (Target) Imine->Amine Reduction Dimer Secondary Amine (Dimer) Imine->Dimer Condensation & Reduction Amine->Imine Nucleophilic Attack BocAmine Boc-Protected Amine Amine->BocAmine Fast Trapping (Boc2O) BocAmine->Imine Attack Prevented

Fig 2. Mechanism of secondary amine dimerization and its prevention via in situ Boc trapping.

Quantitative Data: Nitrile Reduction Condition Matrix

Reducing AgentAdditiveTemperatureTarget Amine YieldMajor Observed Byproduct
H₂, Pd/C (10%)None25 °C< 20%Defluorinated indazole
LiAlH₄None0 to 25 °C45–50%Secondary amine (Dimer)
H₂, Raney NiNH₃ (excess)50 °C70–75%Trace dimer
NiCl₂ / NaBH₄ Boc₂O 0 to 25 °C > 85% (as Boc) Trace starting material

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]

This protocol ensures high TON by preventing cyanide-induced catalyst poisoning[2].

  • Setup: Charge an oven-dried flask with 3-iodo-4,6-difluoro-1H-indazole (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Na₂CO₃ (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).

  • Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add degassed N,N-Dimethylacetamide (DMAc) and H₂O (ratio 4:1).

  • Reaction: Heat the mixture to 95 °C for 12 hours.

  • Validation Checkpoint: TLC analysis (Hexanes/EtOAc 2:1) should show the complete disappearance of the starting iodide (Rf ~0.3) and the appearance of a highly UV-active product spot (Rf ~0.45).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Nitrile Reduction with In Situ Boc-Protection

This protocol simultaneously prevents hydrodehalogenation and amine dimerization[1][4].

  • Preparation: Dissolve 4,6-difluoro-1H-indazole-3-carbonitrile (1.0 equiv) and Boc₂O (1.5 equiv) in anhydrous methanol (0.2 M) at room temperature. (Note: If solubility is poor, add up to 20% THF).

  • Catalyst Precursor: Add NiCl₂·6H₂O (0.1 equiv) to the solution. The solution will be pale green.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH₄ (7.0 equiv) in small portions over 30 minutes.

    • Validation Checkpoint (Critical): Vigorous hydrogen evolution will occur. The solution will immediately transition from pale green to an opaque black suspension, confirming the successful in situ generation of the active nickel boride (Ni₂B) catalyst.

  • Maturation: Remove the ice bath and stir for 2 hours at room temperature.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected methanamine.

  • Deprotection: To obtain the free amine hydrochloride, dissolve the crude Boc-intermediate in 1,4-dioxane and add 4M HCl in dioxane (5.0 equiv). Stir at room temperature for 2 hours. The product, (4,6-Difluoro-1H-indazol-3-yl)methanamine hydrochloride, will precipitate as a white solid and can be collected by filtration.

Sources

Optimization

How to prevent degradation of (4,6-Difluoro-1H-indazol-3-yl)methanamine in aqueous solution

Welcome to the Technical Support Center for (4,6-Difluoro-1H-indazol-3-yl)methanamine . This guide is designed for researchers and drug development professionals to troubleshoot and prevent the degradation of this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4,6-Difluoro-1H-indazol-3-yl)methanamine . This guide is designed for researchers and drug development professionals to troubleshoot and prevent the degradation of this compound in aqueous environments.

By understanding the specific chemical liabilities of the difluoro-indazole core and the exocyclic primary amine, you can implement self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Causality: The "Why" Behind the Instability

(4,6-Difluoro-1H-indazol-3-yl)methanamine presents a unique stability profile driven by two competing structural features: an electron-deficient indazole core and a highly reactive exocyclic primary amine[1].

  • Amine Oxidation & Nucleophilicity: The primary amine (-NH₂ group) possesses a lone pair of electrons. In neutral to alkaline aqueous solutions (pH ≥ 7.0), this group exists primarily as a free base. In this state, it acts as a strong nucleophile and is highly susceptible to[2]. This autoxidation is heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard laboratory water, which facilitate the transfer of electrons to dissolved molecular oxygen[3][4].

  • pH-Dependent Protonation: Lowering the pH below the amine's pKa (typically ~9.0) forces the protonation of the amine into an ammonium cation (-NH₃⁺). This structural change ties up the lone pair, drastically increasing the oxidation potential and shielding the molecule from both autoxidation and nucleophilic degradation[1][5][6].

  • Indazole Core Photostability: While the difluoro substitution withdraws electron density and protects the aromatic core from metabolic and electrophilic attack[1], heteroaromatic systems like indazoles remain susceptible to [1][7].

Visual Workflow: Degradation Pathways & Interventions

StabilityLogic Compound (4,6-Difluoro-1H-indazol-3-yl)methanamine (Aqueous State) Oxidation Oxidative Degradation (Trace Metals, O2) Compound->Oxidation Photo Photodegradation (UV/Vis Light) Compound->Photo Deam Deamination/Nucleophilic Attack (Free Base Form) Compound->Deam PrevOx Degassing (N2/Ar) + EDTA Chelators Oxidation->PrevOx PrevPhoto Amber Vials Dark Storage Photo->PrevPhoto PrevpH Buffer pH < 6.0 (Protonation to Salt) Deam->PrevpH

Degradation pathways of indazol-3-yl-methanamine and targeted stabilization strategies.

Troubleshooting FAQs

Q1: My aqueous stock solution turns yellow/brown over a few days. What is happening? A1: This color change is a hallmark of oxidative degradation of the primary amine. Trace metals in your buffer are catalyzing a reaction between the free amine and dissolved oxygen[3][4]. Solution: Switch to a degassed buffer system and add a metal chelator like to sequester catalytic trace metals[3][8].

Q2: I am experiencing inconsistent assay results and precipitation when diluting the compound into my pH 7.4 biological buffer. How can I fix this? A2: The intrinsic aqueous solubility of the compound's free base form is low due to the lipophilic difluoro-substituted indazole core[1]. At pH 7.4, a significant portion of the compound is unprotonated and insoluble. Solution: Prepare your high-concentration stock in a slightly acidic buffer (pH 4.5) to fully protonate the amine, converting it to a highly soluble salt form[1][9]. If your downstream assay strictly requires pH 7.4, use a low-concentration DMSO co-solvent (<0.5% final) and perform dilutions immediately before the assay to minimize the time the compound spends in the unstable free base state[9].

Q3: Can I store the aqueous solution on my benchtop during day-long experiments? A3: No. The indazole ring is susceptible to photodegradation from ambient laboratory lighting[1][7]. Solution: Always store solutions in amber glass vials and keep them on ice or at 4°C when not in active use.

Quantitative Data: Stability Profiles

The following table summarizes the expected half-life of (4,6-Difluoro-1H-indazol-3-yl)methanamine under various aqueous conditions, demonstrating the compounding effect of proper stabilization techniques.

ConditionpHAdditivesLight ExposureEst. Half-Life (t₁/₂)Primary Degradation Mechanism
Unbuffered Water~7.0NoneAmbient< 48 hoursOxidation / Oligomerization
Biological Buffer (PBS)7.4NoneAmbient< 72 hoursOxidation / Deamination
Acetate Buffer4.5NoneAmbient> 2 weeksPhotodegradation
Acetate Buffer 4.5 1 mM EDTA + Degassed Dark (Amber) > 6 months Stable

Self-Validating Standard Operating Procedure (SOP)

Protocol: Preparation of Stabilized 10 mM Aqueous Stock Objective: Create a stable, oxidation-resistant aqueous stock of (4,6-Difluoro-1H-indazol-3-yl)methanamine with built-in quality control checkpoints.

  • Step 1: Buffer Formulation & pH Control. Prepare 0.1 M Sodium Acetate buffer. Add EDTA to a final concentration of 1 mM. Adjust the pH to 4.5 using glacial acetic acid.

    • Causality: EDTA chelates trace metals (Cu²⁺, Fe³⁺) that catalyze amine autoxidation. A pH of 4.5 ensures >99% protonation of the primary amine, shielding its lone electron pair from nucleophilic attack.

  • Step 2: Deoxygenation. Sparge the buffer with Argon or N₂ gas for 15 minutes.

    • Causality: Displaces dissolved O₂, removing the primary oxidant from the system.

  • Step 3: Dissolution. Weigh the required mass of (4,6-Difluoro-1H-indazol-3-yl)methanamine. Add the degassed buffer to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Step 4: Self-Validation (Baseline Establishment). Withdraw a 10 µL aliquot and analyze via HPLC-UV (254 nm).

    • Validation Metric: A single, sharp chromatographic peak confirms complete dissolution and the absence of pre-existing degradants. Record the baseline peak area.

  • Step 5: Storage. Aliquot the remaining solution into amber glass HPLC vials to prevent photodegradation. Flush the headspace of each vial with Argon before sealing. Store at -20°C.

  • Step 6: Longitudinal Validation. Prior to use in downstream assays, thaw a vial and re-run the HPLC-UV analysis.

    • Validation Metric: The peak area must be ≥98% of the T=0 baseline. A drop in peak area or the appearance of secondary peaks indicates a breach in the storage protocol (e.g., oxygen ingress or light exposure).

References

  • Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review Source: Austin Publishing Group URL: [Link]

  • Title: The reactions of ozone with tertiary amines including the complexing agents nitrilotriacetic acid (NTA) and ethylenediaminetetraacetic acid (EDTA) in aqueous solution Source: ResearchGate URL: [Link]

  • Title: NO2-Catalyzed Sulfite Oxidation | Industrial & Engineering Chemistry Research Source: ACS Publications URL: [Link]

  • Title: Structural Effects on the pH-Dependent Redox Properties of Organic Nitroxyls Source: ACS Publications URL: [Link]

  • Title: Cationic and reactive primary amine-stabilised nanoparticles via RAFT aqueous dispersion polymerisation Source: RSC Publishing URL: [Link]

  • Title: Evidence Against Reduction of Cu2+ to Cu+ during Dioxygen Activation in a Copper Amine Oxidase from Yeast Source: ACS Publications URL: [Link]

  • Title: Oxidation potential of different aliphatic and aromatic amines Source: ResearchGate URL: [Link]

  • Title: Amine Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of (4,6-Difluoro-1H-indazol-3-yl)methanamine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve stable, high-concentration stock solutions of fluorinated indazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve stable, high-concentration stock solutions of fluorinated indazole derivatives. (4,6-Difluoro-1H-indazol-3-yl)methanamine is a highly valuable building block in drug discovery, but its unique physicochemical properties often lead to precipitation or incomplete dissolution in dimethyl sulfoxide (DMSO).

This guide provides a comprehensive, mechanistically grounded troubleshooting framework to help you achieve complete solubilization without compromising the structural integrity of your compound or the reproducibility of your downstream biological assays.

Part 1: The "Why" – Mechanistic Causes of Low DMSO Solubility

To troubleshoot effectively, we must first understand the thermodynamic and chemical forces resisting solvation. The poor solubility of (4,6-Difluoro-1H-indazol-3-yl)methanamine in DMSO is driven by three intersecting factors:

High Crystalline Lattice Energy via Hydrogen Bonding

Indazole cores exhibit tautomerism and are capable of forming robust intermolecular hydrogen-bond networks (N-H···N interactions)[1]. When coupled with the primary methanamine group (-CH2NH2), the molecule acts as both a strong hydrogen-bond donor and acceptor. This extensive network creates a highly stable crystalline lattice that resists disruption by solvents[2].

The Fluorination Effect

The introduction of fluorine atoms at the 4 and 6 positions significantly increases the molecule's lipophilicity (LogP) and alters its dipole moment[3]. While fluorination is a classic medicinal chemistry strategy to improve metabolic stability and membrane permeability, it often increases the crystal packing forces and reduces aqueous and polar-solvent solubility[4],[5].

The Salt vs. Free Base Dichotomy

This compound is commercially supplied in two forms: as a free base or as a hydrochloride (HCl) salt .

  • Free Base: Highly lipophilic. It requires strictly anhydrous DMSO. Even trace amounts of water absorbed from the atmosphere will drastically reduce its solubility, causing the hydrophobic compound to crash out of solution[6].

  • HCl Salt: Paradoxically, primary amine hydrochlorides often exhibit poor solubility in 100% anhydrous DMSO. Because DMSO is a polar aprotic solvent, it lacks the hydrogen-bond donating capability necessary to effectively solvate the chloride anion[7],[8].

Thermodynamics Solid Crystalline State (High Lattice Energy) Forces Intermolecular Forces: 1. Indazole N-H...N H-bonds 2. F...F Dipole Interactions 3. Pi-Pi Stacking Solid->Forces Solvent DMSO Solvation (Polar Aprotic) Solid->Solvent Energy Input (Heat/Sonication) Solution Solvated State (Free Molecules) Solvent->Solution Solvation Energy > Lattice Energy

Thermodynamic relationship between lattice energy and DMSO solvation.

Part 2: Experimental Protocols & Troubleshooting Workflows

To overcome these thermodynamic barriers, follow these self-validating protocols. Do not skip the visual inspection steps, as micro-precipitates can severely skew biological assay results[9].

Protocol A: Physical Disruption (For both Salt and Free Base forms)

Causality: Acoustic cavitation and thermal energy provide the necessary kinetic energy to overcome the high lattice enthalpy of the fluorinated indazole.

  • Preparation: Weigh the desired amount of (4,6-Difluoro-1H-indazol-3-yl)methanamine into a sterile, amber glass vial (glass prevents plasticizer leaching during sonication).

  • Solvent Addition: Add the calculated volume of room-temperature, cell-culture grade DMSO to achieve your target concentration (e.g., 10 mM).

  • Thermal Incubation: Place the vial in a water bath pre-warmed to 37°C – 40°C . Do not exceed 50°C to prevent thermal degradation of the primary amine. Leave for 5 minutes.

  • Sonication: Transfer the vial to an ultrasonic water bath. Sonicate for 10 to 15 minutes at 37°C.

  • Validation: Hold the vial against a light source. The solution must be completely transparent. If micro-crystals or a cloudy suspension remain, proceed to Protocol B.

Protocol B: Chemical Modulation (Form-Specific)

Causality: Adjusting the solvent micro-environment to favor the specific ionization state of your compound.

If working with the HCl Salt:

  • Co-solvent Addition: Add 1% to 5% (v/v) of LC-MS grade Water to your DMSO stock.

  • Mechanism: The trace water acts as a potent hydrogen-bond donor, rapidly solvating the chloride counterion and breaking the ionic lattice, allowing the DMSO to solvate the organic cation[7].

  • Mixing: Vortex for 30 seconds and re-sonicate for 5 minutes.

If working with the Free Base:

  • Solvent Quality Check: Ensure your DMSO is strictly anhydrous (≤0.005% water). DMSO is highly hygroscopic; an opened bottle rapidly absorbs atmospheric moisture, which acts as an anti-solvent for lipophilic free bases[6].

  • Acidic Modulation (Optional): If the free base remains insoluble, adding 1 equivalent of a volatile acid (e.g., Trifluoroacetic acid, TFA) can protonate the primary amine in situ, converting it to a more soluble salt form. Note: Only do this if your downstream assay tolerates pH shifts.

Workflow Start Compound Insoluble in 100% DMSO CheckForm Check Compound Form (Free Base vs. HCl Salt) Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase HClSalt HCl Salt Form CheckForm->HClSalt Action1 Use strictly anhydrous DMSO (Water causes precipitation) FreeBase->Action1 Action2 Add 1-5% v/v Water (Aids chloride solvation) HClSalt->Action2 HeatSonicate Heat to 37-40°C & Sonicate (Disrupts Lattice Energy) Action1->HeatSonicate Action2->HeatSonicate Result Clear Solution Achieved HeatSonicate->Result

Decision tree for troubleshooting DMSO solubility based on compound form.

Part 3: Quantitative Data & Optimization Strategies

The following table summarizes the expected solubility outcomes based on the applied troubleshooting strategy. Use this to benchmark your experimental results.

Troubleshooting StrategyTarget FormMechanism of ActionExpected Max ConcentrationDownstream Assay Compatibility
100% Anhydrous DMSO Free BaseBaseline polar aprotic solvation.~5 - 10 mMExcellent (Standard HTS)
100% Anhydrous DMSO HCl SaltBaseline polar aprotic solvation.< 2 mM (Often cloudy)Poor (Precipitation risk)
DMSO + Gentle Heat (40°C) & Sonication BothDisruption of H-bond lattice & F-F interactions.10 - 20 mMExcellent (Cool to RT before use)
DMSO + 5% Water HCl SaltSolvation of chloride anion by H-bond donation.> 50 mMGood (Account for water in dilutions)
DMSO + 1 eq. TFA Free BaseIn situ salt formation.> 50 mMModerate (Requires buffer adjustment)

Part 4: Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly during preparation, but I see a white precipitate after storing it at -20°C. Why? A: This is a classic issue of temperature-dependent solubility and solvent freezing. DMSO freezes at 18.5°C. During the freeze-thaw cycle, water condensation can enter the vial. If you are using the free base, this introduced water acts as an anti-solvent, causing the lipophilic fluorinated compound to crash out[6]. Always thaw stocks completely at 37°C and vortex vigorously before use.

Q: Can I use the DMSO + 5% Water stock directly in my cell-based assays? A: Yes, but with strict dilution control. The final concentration of DMSO in cell culture should never exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target metabolic effects[9]. The 5% water in your stock will be negligible once diluted 1:1000 into your aqueous assay buffer.

Q: Is it possible that the primary amine is reacting with the DMSO? A: No. While DMSO can act as an oxidant under very specific, harsh conditions (e.g., Swern oxidation), it is chemically inert to primary amines at room temperature or gentle heating (40°C)[8]. Your loss of compound is purely a physical solubility issue, not a chemical degradation.

Q: How do I verify the exact concentration of my dissolved stock? A: If you suspect incomplete dissolution, centrifuge the vial at 10,000 x g for 5 minutes to pellet any micro-crystals. Transfer the supernatant to a new vial and quantify the concentration using LC-UV/MS against a standard curve prepared in a solvent where the compound is freely soluble (e.g., Methanol).

References

  • [2] 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase (Acta Crystallographica). Available at:[Link]

  • [3] Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange (Journal of Medicinal Chemistry - ACS Publications). Available at:[Link]

  • [4] Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning (ResearchGate). Available at:[Link]

  • [5] Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery (PubMed). Available at:[Link]

  • [6] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives (ResearchGate). Available at:[Link]

  • [9] Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study (PMC). Available at:[Link]

  • [1] 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds (The Journal of Organic Chemistry - ACS Publications). Available at:[Link]

  • [7] Design, Synthesis, and Molecular Docking Study of New Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors Combining Resin Acids and Adamantane Moieties (PMC). Available at:[Link]

  • [8] Effect of dimethyl sulfoxide on aliphatic nucleophilic reactions and determination of organic halides (Iowa State University). Available at:[Link]

Sources

Optimization

Technical Support Center: Flash Chromatography Optimization for (4,6-Difluoro-1H-indazol-3-yl)methanamine

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing challenges during the chromatographic purification of (4,6-Difluoro-1H-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing challenges during the chromatographic purification of (4,6-Difluoro-1H-indazol-3-yl)methanamine . Because this molecule contains a highly basic primary amine and a fluorinated indazole core, it frequently exhibits non-ideal behavior on standard silica gel.

Below, you will find in-depth chemical profiling, troubleshooting workflows, and self-validating experimental protocols to ensure high-purity isolation.

Section 1: Chemical Profiling & Chromatographic Challenges (FAQ)

Q: Why does (4,6-Difluoro-1H-indazol-3-yl)methanamine exhibit severe peak tailing and low mass recovery on standard bare silica gel? A: The root cause is a strong acid-base interaction. The compound features a primary methanamine group, which is highly basic (pKa > 9). Bare silica gel contains residual surface silanol groups that act as Brønsted acids (pKa ~4.5–5.0). When the basic amine interacts with these acidic silanols, it forms strong ionic bonds rather than simple adsorption interactions [1]. This causality leads to irreversible adsorption, severe peak streaking, and poor recovery. While the electron-withdrawing fluorine atoms at the 4- and 6-positions increase the indazole core's lipophilicity, they do not sufficiently reduce the basicity of the primary amine to prevent these secondary interactions.

Q: What is the most effective stationary phase for purifying this compound? A: Amine-functionalized silica (e.g., KP-NH, Amino Silica) is the optimal choice. In this stationary phase, the silica surface is chemically bonded with an aminopropyl silane. This surface modification masks the acidic silanols and creates a basic environment [2]. Consequently, the basic indazole methanamine elutes with sharp, symmetrical peaks using simple, "softer" normal-phase solvents (like Hexane/Ethyl Acetate) without the need for harsh basic additives.

Q: If I am restricted to using bare silica gel, how must I modify my mobile phase? A: You must actively neutralize the acidic silanols by adding a competing basic modifier to the mobile phase. A highly polar solvent system such as Dichloromethane (DCM) / Methanol (MeOH) / Aqueous Ammonium Hydroxide (NH₄OH) in a ratio of 90:9:1 or 85:14:1 is highly effective [3]. Alternatively, adding 1–5% Triethylamine (TEA) to the eluent will competitively bind the silanols, allowing your target amine to elute [4].

Q: How does reversed-phase (RP) flash chromatography perform for this indazole derivative? A: Reversed-phase (C18) chromatography is highly effective but requires strict pH control to manage the ionization state of the amine. Operating at a high pH (using 0.1% NH₄OH) deprotonates the primary amine into its free-base form, increasing its lipophilicity and retention on the C18 column, which often yields superior peak shapes [1]. Conversely, operating at a low pH (using 0.1% Trifluoroacetic Acid, TFA) protonates the amine, forming an ion pair that elutes earlier but still prevents secondary interactions with any residual silanols on the C18 matrix[5].

Section 2: Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve peak tailing or low recovery issues during your purification runs.

G Start Issue: Peak Tailing or Low Recovery (4,6-Difluoro-1H-indazol-3-yl)methanamine CheckPhase Current Stationary Phase? Start->CheckPhase BareSilica Bare Silica Gel (Normal Phase) CheckPhase->BareSilica ReversedPhase C18 Silica (Reversed Phase) CheckPhase->ReversedPhase ModNP1 Option A: Switch to Amine-Functionalized Silica BareSilica->ModNP1 Recommended ModNP2 Option B: Add 1% NH4OH to DCM/MeOH Mobile Phase BareSilica->ModNP2 Alternative ModRP Adjust Mobile Phase pH: Add 0.1% NH4OH (High pH) or 0.1% TFA (Low pH) ReversedPhase->ModRP Modify Success Sharp Peaks & High Purity ModNP1->Success ModNP2->Success ModRP->Success

Troubleshooting workflow for basic indazole methanamine purification.

Section 3: Optimized Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in checks will confirm the success of the methodology at critical stages before you proceed.

Protocol 1: Normal-Phase Purification via Amine-Functionalized Silica (Recommended)

This protocol avoids the use of difficult-to-remove basic modifiers, preventing downstream NMR suppression or salt formation.

  • TLC Validation (Built-in Check): Spot the crude mixture on an amine-functionalized TLC plate. Develop using a 70:30 Hexane:Ethyl Acetate mixture.

    • Self-Validation: The target compound must show an Rf value between 0.25 and 0.35. If Rf < 0.15, increase the proportion of Ethyl Acetate. If Rf > 0.50, increase Hexane.

  • Column Equilibration: Equilibrate a pre-packed amine-functionalized silica cartridge (e.g., KP-NH) with 3–5 column volumes (CV) of the initial mobile phase (e.g., 90:10 Hexane:EtOAc).

  • Dry Loading: Dissolve the crude (4,6-Difluoro-1H-indazol-3-yl)methanamine in a minimal amount of DCM. Add a small amount of Celite or bare silica, evaporate to a free-flowing powder, and load it into a solid load cartridge.

  • Gradient Elution: Run a linear gradient from 10% to 60% Ethyl Acetate over 12 CVs.

  • Fraction Analysis (Built-in Check): Spot the collected fractions on a standard silica TLC plate.

    • Self-Validation: Stain the plate with Ninhydrin and heat. The primary methanamine will specifically stain a deep purple/blue, confirming the presence of the target compound without interference from non-amine impurities.

Protocol 2: Reversed-Phase (C18) Purification via High-pH Mobile Phase

Use this protocol if the crude mixture contains highly polar impurities that cannot be resolved in normal phase.

  • Mobile Phase Preparation (Built-in Check): Prepare Solvent A (Milli-Q H₂O) and Solvent B (Acetonitrile). Add 0.1% v/v NH₄OH to both solvents.

    • Self-Validation: Measure the pH of Solvent A. It must be ≥ 9.5 to ensure the primary amine (pKa ~9) remains fully deprotonated in its free-base form, which guarantees sharp peaks and prevents peak splitting.

  • Sample Dissolution: Dissolve the crude sample in a 1:1 mixture of DMSO and Solvent B. Filter through a 0.45 µm PTFE syringe filter.

  • Equilibration & Injection: Equilibrate the C18 column with 5% Solvent B for 3 CVs. Inject the sample.

  • Gradient Elution: Run a gradient from 5% to 50% Solvent B over 15 CVs. The fluorinated indazole core will provide sufficient lipophilic retention to elute cleanly in the middle of the gradient.

  • Post-Purification: Lyophilize the pure fractions to remove water, acetonitrile, and the volatile NH₄OH modifier.

Section 4: Quantitative Mobile Phase Selection Guide

Use the following table to rapidly select the correct solvent system based on your available stationary phase.

Chromatography ModeStationary PhaseSolvent ASolvent BModifier / AdditiveTypical GradientExpected Peak Shape
Normal Phase Amine-Functionalized SilicaHexaneEthyl AcetateNone Required10% → 60% BSharp, Symmetrical
Normal Phase Bare Silica GelDichloromethaneMethanol1% NH₄OH (Aqueous)0% → 15% BModerate Tailing
Reversed Phase C18 Silica (High pH)WaterAcetonitrile0.1% NH₄OH5% → 50% BSharp, High Capacity
Reversed Phase C18 Silica (Low pH)WaterAcetonitrile0.1% TFA5% → 40% BSharp, Early Elution

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Available at:[Link]

  • Sorbent Technologies. "Amino Silica Gel." Available at:[Link]

  • ResearchGate. "What is the most polar solvent usable in silica gel chromatography?" Available at:[Link]

  • OpenOChem. "Flash Chromatography." Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Amide Couplings with (4,6-Difluoro-1H-indazol-3-yl)methanamine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the synthesis of amides utilizing (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the synthesis of amides utilizing (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS 1360965-01-0)[1].

Due to the unique structural topology of this indazole derivative, standard peptide coupling protocols often yield poor conversion rates or unexpected by-products. This document synthesizes field-proven insights, mechanistic causality, and optimized protocols to help you overcome these specific steric and electronic hurdles.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my standard EDC/HOBt or HBTU coupling failing with this specific indazole amine?

A: The difficulty arises from a combination of severe steric hindrance and subtle electronic deactivation. Although the primary amine is separated from the indazole core by a methylene spacer, the 4-fluoro substituent is positioned directly ortho to this methanamine group. Fluorine has a van der Waals radius of 1.47 Å, creating a rigid steric "wall" that shields the nucleophilic nitrogen. Furthermore, the electron-withdrawing nature of the difluoro-indazole ring slightly reduces the nucleophilicity of the amine via inductive effects.

Standard reagents like HBTU or EDC generate OBt (benzotriazole) active esters, which lack the necessary reactivity to overcome this activation energy barrier[2]. For sterically demanding couplings, you must switch to reagents that provide anchimeric assistance (neighboring group participation)[3].

Q2: I switched to HATU, but LC-MS shows a massive +99 Da by-product instead of my desired amide. What is happening?

A: You are observing guanidinylation . HATU is a uronium salt. When coupling a highly hindered amine like (4,6-Difluoro-1H-indazol-3-yl)methanamine, the aminolysis of the OAt active ester is exceptionally slow. Consequently, the unreacted hindered amine attacks the electrophilic uronium carbon of the excess HATU reagent itself, forming a stable, unreactive tetramethylguanidinium by-product (+99 Da mass shift)[3].

How to fix this:

  • Strict Pre-activation: Pre-activate your carboxylic acid with HATU and base for exactly 2–5 minutes before adding the indazole amine. This ensures all HATU is consumed to form the OAt ester before the amine is introduced[4].

  • Switch to Phosphonium Reagents: If guanidinylation persists, switch to PyAOP or PyOxim . Because they are phosphonium salts rather than uronium salts, guanidinylation is mechanistically impossible, making them ideal for slow-reacting, hindered amines[3].

Q3: What are the best alternatives to HATU that maintain high efficiency but improve safety?

A: COMU paired with OxymaPure is the premier alternative. HATU relies on the HOAt leaving group, which is derived from potentially explosive triazole chemistry[4]. COMU utilizes the Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group.

COMU is highly efficient for hindered couplings because the morpholino oxygen in its structure acts as an internal hydrogen-bond acceptor, pre-organizing the transition state and accelerating the reaction[4]. Furthermore, Oxyma-based esters are nearly as reactive as OAt esters but present a much lower risk of explosion and produce water-soluble by-products that simplify workup[5].

Q4: Which base and solvent system should I use?

A:

  • Solvent: Use anhydrous DMF or NMP . These polar aprotic solvents disrupt intermolecular hydrogen bonding, keeping the hindered amine available for nucleophilic attack.

  • Base: DIPEA (N,N-Diisopropylethylamine) is standard, but for highly hindered or epimerization-prone substrates, 2,4,6-collidine is superior. Collidine is less nucleophilic and acts as a pure proton sponge, facilitating the basic environment without interfering with the active ester[2].

Part 2: Reagent Performance & Data Presentation

The following table summarizes the performance metrics of various coupling reagents when applied to sterically hindered amines like (4,6-Difluoro-1H-indazol-3-yl)methanamine.

Coupling ReagentActive Ester FormedReactivity LevelRisk of GuanidinylationSafety ProfileOptimal Use Case
HBTU OBtModerateHigh (if slow)ModerateRoutine, unhindered couplings[2].
HATU OAtVery HighHigh (if no pre-activation)Hazardous (Triazole)Highly hindered amines; requires strict pre-activation[2].
COMU OxymaVery HighHigh (if no pre-activation)Safer (Non-explosive)Hindered couplings; excellent solution-phase cleanup[4].
PyAOP OAtVery HighNone Hazardous (Triazole)Extremely hindered amines where guanidinylation is rampant[3].
PyOxim OxymaHighNone Safer (Non-explosive)Safe, efficient coupling for slow-reacting amines[5].

Part 3: Visualizing the Chemistry and Workflows

Mechanistic Pathway of Anchimeric Assistance

The success of HATU and PyAOP relies on the "7-aza effect." The pyridine nitrogen in the HOAt leaving group hydrogen-bonds with the incoming hindered amine, guiding it directly to the carbonyl carbon.

G A Carboxylic Acid + Base B Add Coupling Reagent (HATU / COMU) A->B C O-Acyluronium Intermediate B->C Fast D Active Ester Formation (OAt / Oxyma) C->D Leaving Group Attack E Add Hindered Amine (Indazole-3-methanamine) D->E Pre-activation Complete F Anchimeric Assistance (7-Aza / Morpholino effect) E->F G Target Amide Product F->G Aminolysis

Mechanistic pathway of active ester formation and anchimeric assistance in hindered amide coupling.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues during the coupling of (4,6-Difluoro-1H-indazol-3-yl)methanamine.

Workflow Start Start Coupling Reaction Check Check LC-MS at 1h Start->Check Decision1 Is Product Forming? Check->Decision1 Success Proceed to Workup Decision1->Success Yes CheckSide Check for +99 Da Peak (Guanidinylation) Decision1->CheckSide No / Low Yield Decision2 Guanidinylation Present? CheckSide->Decision2 Fix1 Switch to Phosphonium (PyAOP / PyOxim) Decision2->Fix1 Yes Fix2 Increase Temp (50°C) or use COMU/Oxyma Decision2->Fix2 No (Unreacted)

Troubleshooting workflow for resolving low conversion and side reactions in hindered couplings.

Part 4: Optimized Experimental Protocol

This protocol utilizes COMU to maximize reactivity while maintaining a safe, scalable profile. It incorporates a strict pre-activation step to prevent side reactions with the hindered indazole amine[5].

Materials Required:
  • Carboxylic acid (1.0 eq)

  • (4,6-Difluoro-1H-indazol-3-yl)methanamine hydrochloride (1.1 eq)

  • COMU (1.05 eq)

  • DIPEA or 2,4,6-Collidine (3.0 eq; extra base required if amine is a hydrochloride salt)

  • Anhydrous DMF (0.1 M to 0.5 M concentration)

Step-by-Step Methodology:
  • Preparation of the Active Ester (Pre-activation):

    • In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF.

    • Note: COMU has limited long-term solution stability, so prepare this mixture immediately before use[5].

    • Add DIPEA (2.0 eq) dropwise at room temperature.

    • Stir the mixture for exactly 3 to 5 minutes . Self-Validation: A slight color change (often yellow/orange) indicates the formation of the Oxyma active ester. Do not exceed 5 minutes to prevent degradation of the active ester.

  • Amine Addition:

    • In a separate vial, dissolve (4,6-Difluoro-1H-indazol-3-yl)methanamine hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.0 eq) to free-base the amine.

    • Add the free-based amine solution dropwise to the pre-activated ester mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor via LC-MS after 1 hour.

    • Troubleshooting: If conversion is stalled below 50% after 2 hours, do not add more COMU (this will cause side reactions). Instead, elevate the temperature to 40–50 °C for an additional 2 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with 1M HCl (to remove unreacted amine and base), followed by brine.

    • Advantage: The morpholine and Oxyma by-products from COMU are highly water-soluble and will be efficiently removed during these aqueous washes[5].

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Sources

Optimization

Technical Support Center: Troubleshooting (4,6-Difluoro-1H-indazol-3-yl)methanamine Batch Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and synthetic impurities encountered during the batch production of (4,6-Difluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and synthetic impurities encountered during the batch production of (4,6-Difluoro-1H-indazol-3-yl)methanamine .

This compound is a highly privileged scaffold, frequently utilized as a core intermediate in the development of kinase inhibitors and N-myristoyltransferase (NMT) inhibitors (such as IMP-1088)[1]. Because of its pharmacological significance, achieving a high-purity batch is paramount. This guide dissects the four-step synthesis route from 2,4,6-trifluoroacetophenone, explaining the mechanistic causality behind impurity formation and providing self-validating protocols to ensure absolute structural integrity.

I. Synthesis Workflow & Impurity Mapping

To effectively troubleshoot, we must first isolate where side reactions occur. The standard batch production follows a four-step sequence: Cyclization, Radical Bromination, Azidation, and Staudinger Reduction[2].

G SM 2,4,6-Trifluoroacetophenone Step1 Step 1: Cyclization (Hydrazine Hydrate) SM->Step1 Int1 4,6-Difluoro-3-methyl-1H-indazole Step1->Int1 Imp1 Impurity A: para-SNAr Byproduct Step1->Imp1 Step2 Step 2: Bromination (NBS, AIBN) Int1->Step2 Int2 3-(Bromomethyl)-4,6-difluoro-1H-indazole Step2->Int2 Imp2 Impurity B: Dibromo Byproduct Step2->Imp2 Step3 Step 3: Azidation (NaN3) Int2->Step3 Int3 3-(Azidomethyl)-4,6-difluoro-1H-indazole Step3->Int3 Step4 Step 4: Staudinger Reduction (PPh3, H2O) Int3->Step4 Product (4,6-Difluoro-1H-indazol-3-yl)methanamine Step4->Product Imp3 Impurity C: Unhydrolyzed Iminophosphorane Step4->Imp3

Fig 1. Synthesis workflow of (4,6-Difluoro-1H-indazol-3-yl)methanamine and impurity generation.

II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why am I seeing a high percentage of the 4-hydrazinyl-2,6-difluoroacetophenone byproduct during the initial indazole cyclization (Step 1)?

The Causality: Hydrazine is a potent nucleophile. In 2,4,6-trifluoroacetophenone, the ketone carbonyl and the para-fluorine (C4) are both highly electrophilic. If the reaction is run at room temperature or with rapid addition, hydrazine can directly attack the para-fluorine via an intermolecular Nucleophilic Aromatic Substitution ( SN​Ar ), bypassing the ketone entirely. The Solution: You must favor the kinetically faster condensation at the carbonyl to form the hydrazone first. Once the hydrazone forms, the intramolecular SN​Ar at the ortho-fluorine (C2 or C6) is geometrically favored, yielding the desired 4,6-difluoro-1H-indazole core[2]. Lower the addition temperature to 0–5 °C and use a mildly acidic buffer (pH 4.5) to activate the carbonyl group.

Q2: During the bromination of 4,6-difluoro-3-methyl-1H-indazole (Step 2), how do I prevent the formation of the dibrominated impurity?

The Causality: This step utilizes N-Bromosuccinimide (NBS) and AIBN to generate bromine radicals. The first bromination yields the desired 3-(bromomethyl) intermediate. However, the resulting benzylic-like carbon remains highly susceptible to a second radical abstraction. High local concentrations of Br∙ will rapidly convert the mono-bromo product into 3-(dibromomethyl)-4,6-difluoro-1H-indazole. The Solution: Strict stoichiometric control is required. Never exceed 0.95 equivalents of NBS. Add the NBS in 4 to 5 portions over 2 hours to keep the steady-state concentration of Br∙ low. Accept a 5% unreacted starting material penalty; it is far easier to separate the non-polar starting material via recrystallization than to remove the dibrominated impurity.

Q3: The final Staudinger reduction (Step 4) yields a product contaminated with an unhydrolyzed intermediate and Triphenylphosphine Oxide (TPPO). What is happening?

The Causality: The Staudinger reduction mechanism proceeds via the nucleophilic attack of PPh3​ on the azide, forming a phosphazide that extrudes N2​ gas to become an iminophosphorane (aza-ylide)[3]. This iminophosphorane must be hydrolyzed by water to release the primary amine and TPPO[4]. In bulky or electron-deficient systems, this hydrolysis is notoriously sluggish[5]. If insufficient water or low temperatures are used, the highly lipophilic iminophosphorane remains intact and co-elutes with your product. The Solution: Transition from a standard PPh3​ reduction to a modified protocol using an excess of water at elevated temperatures (40 °C), or utilize a self-validating acid-base extraction to selectively pull the basic primary amine into the aqueous phase, leaving the neutral TPPO and unhydrolyzed aza-ylide in the organic waste.

G Azide Azide (-N3) Phosphazide Phosphazide Intermediate Azide->Phosphazide + PPh3 Imino Iminophosphorane (Aza-ylide) Phosphazide->Imino - N2 Amine Primary Amine Product Imino->Amine + H2O TPPO TPPO Byproduct Imino->TPPO Hydrolysis

Fig 2. Staudinger reduction mechanism highlighting the iminophosphorane intermediate.

III. Quantitative Impurity Tracking Data

Use the following analytical parameters to track and control batch quality. Relative Retention Times (RRT) are based on a standard Reverse-Phase HPLC method (C18 column, Water/MeCN with 0.1% TFA).

ImpurityChemical NameOrigin StepRRTAcceptable Limit (ICH)Mitigation Strategy
Impurity A 1-(4-hydrazinyl-2,6-difluorophenyl)ethan-1-oneStep 10.85< 0.15%Temp control (<5 °C), pH 4.5 buffer
Impurity B 3-(dibromomethyl)-4,6-difluoro-1H-indazoleStep 21.32< 0.10%0.95 eq NBS, portion-wise addition
Impurity C Iminophosphorane adductStep 41.45< 0.15%Excess H2​O , elevated temp (40 °C)
TPPO Triphenylphosphine oxideStep 41.60< 0.50%Rigorous acid-base extraction
IV. Self-Validating Experimental Protocols

A protocol is only as good as its built-in feedback loops. The following methodologies include specific In-Process Controls (IPCs) to validate success before moving to the next step.

Protocol A: Regioselective Cyclization (Step 1)
  • Preparation: Dissolve 2,4,6-trifluoroacetophenone (1.0 eq) in a 4:1 mixture of Ethanol/Water. Add catalytic acetic acid (0.1 eq) to adjust the pH to ~4.5.

  • Temperature Control: Chill the reactor to 0–5 °C using an ice-salt bath.

  • Addition: Add hydrazine hydrate (1.2 eq) dropwise over 1 hour.

    • IPC Check 1 (Visual): The solution should transition from clear to a pale yellow suspension as the hydrazone forms.

  • Cyclization: Once addition is complete, slowly warm the reaction to 80 °C and reflux for 4 hours.

    • IPC Check 2 (Analytical): Pull an aliquot for TLC (Hexane/EtOAc 3:1). The starting material spot ( Rf​ ~0.7) must be completely consumed, replaced by a single blue-fluorescent spot under 254 nm UV ( Rf​ ~0.4).

  • Isolation: Cool to room temperature and dilute with ice water. Filter the resulting precipitate and wash with cold water to yield 4,6-difluoro-3-methyl-1H-indazole.

Protocol B: Optimized Staudinger Reduction & Purification (Step 4)
  • Reaction: Dissolve 3-(azidomethyl)-4,6-difluoro-1H-indazole (1.0 eq) in THF. Add triphenylphosphine (1.1 eq) at room temperature.

    • IPC Check 1 (Visual): Immediate effervescence (bubbling) must occur. This is the N2​ gas extruding from the phosphazide[3]. Wait until gas evolution completely ceases (approx. 2 hours) to ensure full conversion to the iminophosphorane.

  • Hydrolysis: Add a 10-fold volumetric excess of Deionized Water. Heat the mixture to 40 °C and stir vigorously for 12 hours.

  • Acid-Base Extraction (Crucial for TPPO removal):

    • Concentrate the THF in vacuo. Dilute the residue in Dichloromethane (DCM).

    • Extract the DCM layer with 1M HCl (3 x 50 mL). Self-Validation: The target methanamine protonates and moves to the aqueous layer; TPPO and Impurity C remain in the DCM.

    • Discard the DCM layer. Adjust the aqueous layer to pH 10 using 2M NaOH.

    • Extract the aqueous layer with fresh DCM (3 x 50 mL). Dry over Na2​SO4​ and concentrate to yield pure (4,6-Difluoro-1H-indazol-3-yl)methanamine.

V. References
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI (Molecules) URL:[Link]

  • Staudinger reaction Source: Wikipedia URL:[Link]

  • Staudinger Reaction Source: Organic Chemistry Portal URL:[Link]

  • Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides Source: MDPI (Molecules) URL:[Link]

  • Mammarenavirus Z Protein Myristoylation and Oligomerization Are Not Required for Its Dose-Dependent Inhibitory Effect on vRNP Activity Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: (4,6-Difluoro-1H-indazol-3-yl)methanamine Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of reactive intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of reactive intermediates. (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0)[1] is a high-value fluorinated indazole derivative. While the electron-withdrawing fluorine atoms at the 4- and 6-positions stabilize the indazole core against electrophilic attack, the benzylic-like primary amine (-CH2NH2) remains highly nucleophilic and vulnerable to environmental degradation[2].

This guide provides field-proven, self-validating protocols to maximize shelf life and troubleshoot common experimental failures.

Part 1: Core Principles of Stability & Degradation

To prevent degradation, we must first understand the causality behind it. Primary amines are not just basic; they are highly reactive nucleophiles. When exposed to ambient laboratory conditions, this compound undergoes three primary degradation pathways:

  • Carbamate Formation: The primary amine reacts reversibly with atmospheric carbon dioxide (CO2) to form carbamic acid, which then forms a stable carbamate salt with another amine molecule.

  • Photo-Oxidation: Exposure to UV/visible light in the presence of oxygen leads to N-oxidation, forming hydroxylamines or trace azo compounds that cause severe discoloration.

  • Hygroscopicity: The amine group readily forms hydrogen bonds with atmospheric moisture, leading to clumping, hydrolysis, and inaccurate weighing[3]. Furthermore, it must be kept away from strong oxidizing agents to prevent exothermic decomposition[4].

Pathways A (4,6-Difluoro-1H-indazol-3-yl) methanamine B Atmospheric CO2 A->B D Oxygen & Light A->D F Moisture (H2O) A->F C Carbamate Salt (+44 Da Mass Shift) B->C E N-Oxidation (Yellow/Brown Discoloration) D->E G Hygroscopic Clumping (Weighing Errors) F->G

Logical relationship of environmental exposure to degradation pathways in primary amines.

Part 2: Troubleshooting Guide & FAQs

Q: My LC-MS analysis of the stored powder shows an unexplained +44 Da mass shift. What happened? A: This is the classic signature of carbamate formation. The primary amine has reacted with atmospheric CO2. Causality: Because the methylene spacer insulates the amine from the electron-withdrawing difluoro-indazole ring, the amine retains high nucleophilicity. Fix: This reaction is often reversible under acidic conditions. During LC-MS, using a mobile phase with 0.1% Formic Acid or TFA will usually decarboxylate the compound, but for synthetic steps (like amide couplings), this CO2 adduct will drastically reduce your yield. Always store under Argon[5].

Q: The powder was originally white, but after a month on the benchtop, it has turned pale yellow. Is it still usable? A: Discoloration indicates photo-oxidation of the amine into trace chromophoric impurities (e.g., nitroso or azo derivatives). While the overall purity might still read >95% by UV-HPLC[1], these trace impurities can poison sensitive metal catalysts in downstream cross-coupling reactions. Fix: Discard the discolored top layer. In the future, mandate the use of amber glass vials and store away from direct light[6].

Q: Can I prepare a 100 mM stock solution in DMSO and store it at -20°C for long-term use? A: No. DMSO is highly hygroscopic and notoriously difficult to keep completely anhydrous. Over time, water absorbed by the DMSO will facilitate the hydrolysis or oxidation of the amine. Furthermore, freezing DMSO (freezing point ~19°C) concentrates impurities in the liquid micro-pockets before complete solidification. Fix: Only prepare solutions immediately prior to use. Store the compound exclusively as a dry powder.

Part 3: Quantitative Storage Guidelines

To align with ICH Q1A stability testing requirements[7], storage conditions must strictly control temperature, humidity, and light exposure.

Storage DurationRecommended TemperatureAtmosphereContainer TypeExpected Shelf Life
In-Use (Daily) 2°C to 8°CAmbient (Minimize exposure)Amber Glass< 1 Week
Short-Term 2°C to 8°CArgon / N2Amber Glass1 to 3 Months
Long-Term -20°CArgon / N2Amber Glass12 to 24 Months
Solution (DMSO) Not RecommendedN/AN/A< 24 Hours

Part 4: Standard Operating Procedures (SOPs)

Protocol: Self-Validating Inert Aliquoting System

To prevent repeated freeze-thaw cycles and atmospheric exposure, the bulk material must be aliquoted immediately upon receipt. This protocol includes a self-validation step to ensure environmental controls are functioning.

Step 1: Container Preparation Bake amber glass vials and PTFE-lined caps in a drying oven at 120°C for 4 hours to remove surface moisture. Transfer them directly into a vacuum desiccator to cool to room temperature.

Step 2: Environmental Control Transfer the bulk (4,6-Difluoro-1H-indazol-3-yl)methanamine into a glove box purged with high-purity Argon. Ensure the internal sensors read O2 < 5 ppm and H2O < 5 ppm. Note: Nitrogen can be used, but Argon is heavier than air and provides a superior protective blanket during vial capping.

Step 3: Self-Validated Weighing Validation Step: Weigh an empty, dry vial and record the mass. Wait 5 minutes and re-weigh. If the mass drifts by >0.1 mg, static electricity or moisture absorption is occurring in your glove box. Calibrate the anti-static ionizer before proceeding. Carefully weigh the compound into single-use aliquots (e.g., 10 mg or 50 mg).

Step 4: Sealing and Secondary Containment Cap the vials tightly with the PTFE-lined septa while still inside the Argon atmosphere. Wrap the cap junction tightly with Parafilm. Remove the vials from the glove box and place them inside a vacuum-sealable Mylar bag containing a fresh silica desiccant pouch[3].

Step 5: Temperature Equilibration (Critical) Store the Mylar bag at -20°C. When retrieving an aliquot for an experiment, do not open the vial immediately . Allow the vial to warm to room temperature in a desiccator for at least 30 minutes. Opening a cold vial causes instant condensation of atmospheric moisture onto the powder, ruining the integrity of the remaining material.

Workflow A Receive Bulk Compound (CAS: 1360965-01-0) B Transfer to Inert Atmosphere (Argon Glovebox, O2 < 5ppm) A->B C Aliquot into Baked Amber Vials (Self-Validating Weighing) B->C D Purge Headspace & Cap (PTFE-lined Septa) C->D E Secondary Containment (Mylar Bag + Desiccant) D->E F Long-Term Storage (-20°C) E->F

Workflow for inert aliquoting and long-term storage of reactive methanamine derivatives.

References

  • EAG Laboratories. "ICH STABILITY REQUIREMENTS: Overcoming the Challenges". Source: EAG Laboratories. URL: [Link]

Sources

Optimization

Resolving baseline noise in (4,6-Difluoro-1H-indazol-3-yl)methanamine mass spectrometry

Technical Support Center: (4,6-Difluoro-1H-indazol-3-yl)methanamine Mass Spectrometry Welcome to the technical support guide for resolving baseline noise in the mass spectrometry analysis of (4,6-Difluoro-1H-indazol-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (4,6-Difluoro-1H-indazol-3-yl)methanamine Mass Spectrometry

Welcome to the technical support guide for resolving baseline noise in the mass spectrometry analysis of (4,6-Difluoro-1H-indazol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and remedy common issues that compromise data quality.

(4,6-Difluoro-1H-indazol-3-yl)methanamine is a fluorinated indazole derivative with a primary amine, making it amenable to analysis by reverse-phase liquid chromatography coupled with positive ion mode electrospray ionization mass spectrometry (LC-ESI-MS). Its calculated monoisotopic mass is 183.0608 Da, leading to a protonated molecule [M+H]⁺ at an m/z of approximately 184.0686. Achieving a low-noise, stable baseline is critical for accurate quantification and identification, especially at low concentrations.

This guide provides a structured approach to troubleshooting, from frequently asked questions for quick reference to in-depth, systematic protocols for resolving persistent baseline issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is baseline noise in mass spectrometry and why is it problematic?

Baseline noise refers to the persistent, low-level signal detected by the mass spectrometer when no analyte is eluting.[1][2] It can be electronic (from the detector) or, more commonly, chemical (from continuous ionization of contaminants).[2][3] A high or erratic baseline reduces the signal-to-noise ratio (S/N), which can obscure low-abundance analyte peaks, decrease sensitivity, and make accurate peak integration and quantification challenging.[4]

Q2: My baseline is consistently high. What is the most likely cause?

A consistently high baseline throughout your analysis almost always points to contamination.[3][5] The most common culprits are impurities in your mobile phase (solvents, water, or additives), or residues leaching from system components like tubing or solvent bottles.[4][6] A systematic check of your mobile phase is the recommended first step.[3]

Q3: I see a rising baseline during my gradient run. What does this indicate?

A drifting or rising baseline that correlates with the solvent gradient suggests that contaminants are being retained by your analytical column under initial, weaker solvent conditions and then eluting as the organic solvent percentage increases.[6] This often points to contaminated aqueous mobile phase or impurities from the sample matrix that have accumulated on the column.[6]

Q4: Can my choice of mobile phase additive contribute to baseline noise?

Absolutely. While additives are necessary to improve chromatography and facilitate ionization, they can be a significant source of noise.[4][7] Trifluoroacetic acid (TFA), for example, is excellent for UV chromatography but is a known ion-suppressing agent that can persistently contaminate the MS system and contribute to baseline noise.[8][9][10] For MS applications, volatile additives like formic acid are strongly preferred.[11] Always use the highest purity, LC-MS grade additives available and at the lowest effective concentration.[7][12]

Q5: How do I differentiate between contamination from my LC system versus my MS source?

A simple diagnostic test can isolate the source of contamination. First, divert the LC flow away from the mass spectrometer (to waste) before the ion source. If the baseline noise in the MS software drops significantly, the contamination originates from the LC system (mobile phase, pump, injector, or column).[3] If the high baseline persists with no flow entering the MS, the issue is likely within the ion source itself, which may require cleaning.[3][13][14]

Section 2: Systematic Troubleshooting Guide

This section provides a logical workflow to identify and eliminate sources of baseline noise. The process is divided into three primary areas: Mobile Phase & Solvents, LC System, and MS System.

Initial Diagnostic Workflow

Before proceeding with time-consuming hardware changes, follow this initial diagnostic sequence to efficiently narrow down the potential problem.

G A High Baseline Noise Observed B Prepare Fresh Mobile Phase (LC-MS Grade Solvents & Additives) A->B C Run Blank Gradient (No Injection) B->C D Noise Resolved? C->D E Problem Solved. Contamination was in old mobile phase. D->E Yes F Divert LC Flow to Waste (Bypass MS) D->F No G MS Baseline Still High? F->G H Contamination is in LC System. Proceed to Section 2.3. G->H No I Contamination is in MS System. Proceed to Section 2.4. G->I Yes

Caption: Initial diagnostic workflow for troubleshooting baseline noise.

Mobile Phase & Solvent Contamination

The mobile phase is the most frequent source of chemical noise.[4] Follow these best practices meticulously.

Common Issues & Solutions:

  • Solvent Quality: Always use LC-MS grade solvents (water, acetonitrile, methanol).[12][15] HPLC grade is not sufficient, as it may contain non-UV active impurities that ionize readily.[16]

  • Water Purity: Use freshly purchased, bottled LC-MS grade water or water from a well-maintained purification system (18.2 MΩ·cm resistivity).[12][15] In-house systems must be regularly serviced.[12]

  • Bacterial Growth: Aqueous mobile phases are prone to microbial growth, which can create significant noise.[12] Prepare fresh aqueous mobile phase at least weekly, and preferably daily.[12][15] Adding a small amount of organic solvent (5%) can inhibit growth.[15]

  • Glassware Contamination: Do not use detergents to wash solvent bottles, as residues are a major source of contamination.[15] Rinse glassware thoroughly with organic solvent, then water, and finally with the mobile phase it will contain.[12][17]

  • Additive Purity: Use high-purity, LC-MS grade additives from single-use ampules to avoid contamination from repeated use of a larger bottle.[17]

Common Contaminant TypeCommon m/z Values (Positive Ion Mode)Likely Source
Plasticizers (Phthalates) 149, 167, 279Plastic tubing, solvent bottle caps, well plates
Polyethylene Glycols (PEGs) Series of ions separated by 44 Da (e.g., 107, 151, 195...)Detergent/glassware residue, various lab plastics
Siloxanes 207, 281, 355, 429Lab air, vacuum pump oil, column bleed
Solvent Adducts/Clusters e.g., Methanol (2M+H)⁺ at m/z 65High concentration of solvent, ESI conditions

Protocol: Preparing High-Purity Mobile Phase

  • Glove Up: Wear clean, powder-free nitrile gloves. If a glove gets wet, replace it immediately.[17]

  • Bottle Prep: Select a clean borosilicate glass solvent bottle. Do not use bottles solvents are shipped in.[17] Rinse the bottle three times with the final solvent it will hold.

  • Solvent Transfer: Pour 1 L of LC-MS grade solvent directly into the bottle, avoiding intermediate glassware like graduated cylinders.[17]

  • Additive Addition: For a 0.1% formic acid solution, break open a fresh 1 mL single-use ampule of LC-MS grade formic acid and add the entire contents to the 1 L solvent bottle.[17]

  • Mixing: Cap the bottle and swirl gently to mix. Do not shake vigorously, as this can introduce dissolved gases.

  • Degassing: Use an inline degasser. If unavailable, sonicate the mobile phase for 10-15 minutes. Incomplete degassing can cause bubbles in the detector, leading to baseline noise.[1][18]

LC System Contamination & Column Bleed

If fresh mobile phase doesn't solve the issue, the contamination may reside within the LC system hardware or the column.

Common Issues & Solutions:

  • System Contamination: Previous analyses, especially those using strong ion-pairing agents like TFA or non-volatile salts, can leave residues in the pump, degasser, injector, and tubing.[10]

  • Column Bleed: This occurs when the stationary phase of the column slowly hydrolyzes and leaches into the mobile phase.[19] It often appears as a rising baseline during a gradient and can introduce characteristic ions (e.g., siloxanes for silica-based columns).[20]

  • Sample Matrix Effects: Complex sample matrices can introduce many interfering compounds. If the noise only appears after sample injections, improve your sample preparation (e.g., using Solid Phase Extraction - SPE).[21]

Protocol: System Flush & Column Conditioning

  • Remove Column: Disconnect the column and replace it with a union or a restriction capillary.[14]

  • Prepare Flushing Solvents:

    • Solvent A: LC-MS Grade Water with 0.1% Formic Acid

    • Solvent B: LC-MS Grade Isopropanol

    • Solvent C: LC-MS Grade Acetonitrile with 0.1% Formic Acid

  • Systematic Flush: Flush the entire LC system by pumping each solvent through all lines for at least 30 minutes, directing the flow to waste. A common sequence is Water -> Isopropanol -> Acetonitrile. An overnight "steam clean" with high gas flow and temperature can also be effective.[22]

  • Column Wash: Before reconnecting the column, wash it separately to avoid flushing contaminants into the MS. A recommended wash is to pump isopropanol with 0.1% formic acid through the column (disconnected from the MS) for one hour.[16]

  • Re-equilibrate: Reinstall the column, connect it to the MS, and equilibrate the system with your initial mobile phase conditions until the baseline is stable.

Mass Spectrometer Source Contamination

If the baseline remains high even when no flow is entering the MS, the ion source is likely contaminated.

G cluster_0 MS Source Cleaning Workflow A High MS Baseline (No LC Flow) B Perform Visual Inspection of ESI Probe & Orifice A->B C Visible Residue? B->C D Follow Manufacturer's Protocol for Source Cleaning C->D Yes C->D No (Clean as preventative measure) E Re-install and Pump Down D->E F Check Background Levels E->F G Noise Resolved? F->G H Problem Solved G->H Yes I Contact Service Engineer. May indicate deeper contamination. G->I No

Caption: Workflow for addressing MS ion source contamination.

Common Issues & Solutions:

  • Source Contamination: Non-volatile salts, polymers, and sample matrix components can deposit on the ESI probe, capillary, and ion optics over time.[14] This creates a constant source of chemical noise.

  • Gas Purity: Ensure high-purity nitrogen is used for nebulizing and drying gas. Contaminants in the gas supply can be a source of noise.

Protocol: Basic Ion Source Cleaning (General Guide)

Disclaimer: Always consult and follow the specific instructions provided in your mass spectrometer's user manual. This is a general guideline.

  • Vent the System: Follow the manufacturer's procedure to bring the instrument to atmospheric pressure.

  • Remove Source Components: Carefully remove the ESI probe/needle, capillary, and spray shield.

  • Sonication: Place the components in a beaker with LC-MS grade methanol or a 50:50 mixture of methanol:water. Sonicate for 15-20 minutes.

  • Rinse: Thoroughly rinse the components with LC-MS grade water, followed by a final rinse with LC-MS grade methanol to assist in drying.

  • Dry and Reassemble: Ensure all components are completely dry before re-installing them.

  • Pump Down: Follow the manufacturer's procedure to pump the system back down to vacuum. Allow sufficient time for the system to stabilize before re-evaluating the baseline.

By systematically working through these diagnostic and corrective procedures, you can effectively identify and eliminate the source of baseline noise, leading to more sensitive and reliable data for your analysis of (4,6-Difluoro-1H-indazol-3-yl)methanamine.

References

  • SCIEX. (2026, March 11). Top 10 things users can do to minimize contamination of LC-MS systems. [Link]

  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • Waters Corporation. Controlling Contamination in LC/MS Systems. Waters Help Center. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • National Center for Biotechnology Information. (2024, December 4). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. PubMed. [Link]

  • University of California, Riverside. Notes on Troubleshooting LC/MS Contamination. [Link]

  • National Center for Biotechnology Information. (2012, June 30). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. PubMed. [Link]

  • Mass Spectrometry Facility. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. [Link]

  • Waters Corporation. How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258. Waters Knowledge Base. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • LCGC International. (2026, March 20). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Shimadzu. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. [Link]

  • National Center for Biotechnology Information. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. PMC. [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. [Link]

  • ResearchGate. (2021, January 15). What type of problem occurred when trifluoroacetic acid will be used in the mobile phase during LC-MS/MS analysis to identify petrochemical ??. [Link]

  • LCGC International. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. [Link]

  • MDPI. (2016, July 9). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]

  • ACD/Labs. (2026, February 12). My Column is Bleeding. [Link]

  • Waters Corporation. Mass Spec contamination issue - High background - WKB3420. Waters Knowledge Base. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?. [Link]

  • Agilent. Tips to Improve Signal-to-Noise Checkout. [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. [Link]

  • National Center for Biotechnology Information. (2018, February 1). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. PMC. [Link]

  • LCGC International. Improved LC–MS Performance — A Three-Step Method for Minimizing Background Signals and Increasing Ionization Efficiency. [Link]

  • Waters Corporation. Controlling Contamination. Waters Help Center. [Link]

  • Diva-portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • Chromatography Forum. (2012, October 5). HELP! very noisy basline. [Link]

  • National Center for Biotechnology Information. (2012, May 15). Sensitive analysis of metal cations in positive ion mode electrospray ionization mass spectrometry using commercial chelating agents and cationic ion-pairing reagents. PubMed. [Link]

  • Spectroscopy Online. (2014, August 22). Chemical Noise in Mass Spectrometry. [Link]

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • ACS Publications. (2017, May 10). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. [Link]

Sources

Reference Data & Comparative Studies

Validation

(4,6-Difluoro-1H-indazol-3-yl)methanamine vs 5-fluoro-1H-indazole derivatives in drug design

Executive Summary The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently deployed as a bioisostere for phenol and indole in the development of targeted therapeutics[1]. In the realm of kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently deployed as a bioisostere for phenol and indole in the development of targeted therapeutics[1]. In the realm of kinase and epigenetic inhibitor design, the strategic introduction of fluorine atoms onto the indazole core is not merely a cosmetic modification; it fundamentally rewrites the molecule's physicochemical properties, target residence time, and binding thermodynamics.

This guide provides an objective, data-driven comparison between two highly valuable building blocks: (4,6-Difluoro-1H-indazol-3-yl)methanamine and 5-fluoro-1H-indazole derivatives. By examining the causality behind these specific substitution patterns, researchers can make informed decisions when optimizing lead compounds for specific target pockets.

Mechanistic Causality: The Role of Fluorination

As an application scientist, the choice between a 4,6-difluoro and a 5-fluoro indazole derivative hinges on the specific architecture of the target protein's binding site.

(4,6-Difluoro-1H-indazol-3-yl)methanamine: pKa Modulation and Solvent Channel Extension

The 4,6-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect on the indazole core.

  • Causality of Affinity: This inductive pull significantly lowers the pKa of the N1 proton, enhancing its capacity to act as a robust hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., interacting with Glu90/Cys92 in PLK4 or corresponding residues in FGFR1)[2].

  • The C3-Methanamine Advantage: The primary amine at the 3-position serves as a versatile synthetic handle and a critical pharmacophore. It is perfectly positioned to extend out of the hydrophobic ATP-binding pocket and into the solvent-exposed channel, allowing for the rapid generation of amide libraries that improve aqueous solubility without disrupting the core hinge-binding motif.

5-Fluoro-1H-indazole Derivatives: Multipolar Interactions and Water Displacement

Conversely, the 5-fluoro substitution is surgically utilized to probe specific localized interactions within tighter sub-pockets.

  • Causality of Affinity: In the development of Type-III c-MET inhibitors, the 5-fluoro group is perfectly angled to displace high-energy, frustrated water molecules within the active site, leading to a massive entropic gain (ΔG = −3.080 kcal/mol)[3].

  • Halogen Bonding: In epigenetic targets like KDM5A, the 5-fluorine atom engages in highly specific multipolar interactions, sitting precisely 3.2 Å from the side-chain amino group of Gln-75, which contributes to a 3–8x enhancement in potency compared to non-fluorinated analogs[4].

G A (4,6-Difluoro-1H-indazol-3-yl)methanamine C Kinase Hinge Region (Hydrogen Bond Donor/Acceptor) A->C N1-H / Amine B 5-Fluoro-1H-indazole Derivatives B->C N1-H / C5-F D Target Inhibition (e.g., FGFR, c-MET) C->D E Decreased Tumor Cell Proliferation D->E

Mechanism of fluorinated indazole-mediated kinase inhibition and downstream effects.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must look at their performance across validated biological targets. The following table synthesizes experimental data derived from recent structure-activity relationship (SAR) campaigns.

Property / Target(4,6-Difluoro-1H-indazol-3-yl)methanamine5-Fluoro-1H-indazole Derivatives
Primary Target Class FGFR1/2, Aurora Kinases, PLK4c-MET (WT & D1228V), KDM5A, VEGFR
Hinge Interaction Enhanced N1-H donation (lowered pKa)Standard N1-H / N2-H bonding
Fluorine Role Hydrophobic pocket filling (C6), pKa modulationMultipolar interactions (Gln-75), water displacement
Typical IC50 Range 2.0 nM – 25.3 nM (FGFR1/2)11 nM – 87 nM (c-MET WT/Mutant)
Derivatization Site C3-methanamine allows rapid amide couplingOften requires C3, C7, or N1 functionalization via cross-coupling
LogD Impact Moderate increase; offset by the polar amineHigh increase; requires polar appendages for solubility

Self-Validating Experimental Protocols

To ensure data trustworthiness, biological evaluation of these derivatives must be conducted using self-validating systems. Below is the standardized protocol for evaluating the binding affinity of these indazole derivatives using a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.

Protocol: HTRF Kinase Inhibition Assay

Objective: Determine the IC50 of indazole derivatives against target kinases (e.g., FGFR1 or c-MET) while ruling out false positives caused by assay drift or compound autofluorescence.

Materials:

  • Purified recombinant Kinase (FGFR1 or c-MET)

  • Biotinylated peptide substrate

  • Europium-cryptate (Eu-K) labeled anti-phospho antibody (Donor)

  • Streptavidin-XL665 (Acceptor)

  • ATP (at Km concentration for the specific kinase)

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the indazole compounds (from 10 μM to 0.1 nM) in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Kinase Reaction: Add 5 μL of the kinase/peptide substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow for compound-target equilibration.

  • Reaction Initiation: Add 5 μL of ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 μL of the detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Eu-K labeled antibody, and Streptavidin-XL665.

  • Readout & Validation: Incubate for 1 hour. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Self-Validation Check (Critical): Calculate the Z'-factor for each assay plate using the positive (DMSO only) and negative (no enzyme) controls.

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Actionable Insight: A Z'-factor > 0.6 validates the assay's dynamic range. If the Z'-factor falls below 0.6, the plate must be discarded, as the calculated IC50 values cannot be trusted due to high assay noise.

G Step1 1. Compound Dilution (Echo Acoustic Dispensing) Step2 2. Kinase & ATP Addition (Start Reaction) Step1->Step2 Step3 3. HTRF Detection Reagents (Eu-Cryptate & XL665) Step2->Step3 Step4 4. TR-FRET Readout (Calculate Z'-factor > 0.6) Step3->Step4 Step4->Step1 If Z' < 0.6 (Reject)

Self-validating HTRF kinase assay workflow ensuring high-fidelity IC50 determination.

Conclusion

Both (4,6-Difluoro-1H-indazol-3-yl)methanamine and 5-fluoro-1H-indazole derivatives offer distinct, powerful advantages in drug design. The 4,6-difluoro scaffold is superior for projects requiring enhanced hinge-binding acidity and rapid solvent-channel functionalization via the C3-amine. Conversely, the 5-fluoro scaffold is the optimal choice when structural biology indicates a need to displace high-energy water networks or engage in highly specific multipolar interactions deep within the binding pocket.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Publishing URL:[Link]

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor Source: PubMed Central (PMC) URL:[Link]

  • Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds Source: Office of Scientific and Technical Information (OSTI) URL:[Link]

Sources

Comparative

Comparative Binding Efficacy and Structural Activity Relationship (SAR) of (4,6-Difluoro-1H-indazol-3-yl)methanamine Analogs in Targeted Therapeutics

Introduction & Mechanistic Rationale The development of highly selective, potent kinase and transferase inhibitors often hinges on the optimization of core heterocyclic scaffolds. In recent years, the (1H-indazol-3-yl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly selective, potent kinase and transferase inhibitors often hinges on the optimization of core heterocyclic scaffolds. In recent years, the (1H-indazol-3-yl)methanamine pharmacophore has emerged as a cornerstone in the design of N-myristoyltransferase (NMT) inhibitors[1]. NMT is a critical enzyme responsible for the co-translational attachment of myristate to the N-terminal glycine of target proteins, a process essential for the replication of rhinoviruses, survival of fungal pathogens, and proliferation of certain oncogenic pathways[2].

While the unsubstituted indazole methanamine provides a baseline interaction with the NMT peptide-binding pocket, systematic halogenation—specifically the synthesis of (4,6-Difluoro-1H-indazol-3-yl)methanamine analogs (e.g., the core of IMP-1088)—has revolutionized binding efficacy[2].

The Causality of Fluorination:

  • pKa Modulation: Fluorine substitution at the 4 and 6 positions exerts a strong electron-withdrawing effect, optimally lowering the pKa of the methanamine group. This ensures the primary amine remains precisely protonated to form a critical salt bridge with the C-terminal carboxylate of NMT without suffering from excessive desolvation penalties.

  • Conformational Control & Deep Pocket Binding: The difluoro substitution pattern forces a steric twist in the attached linker. This unique trajectory displaces the Y296 side chain within the NMT active site. The displaced tyrosine ring then stacks over the inhibitor, locking it into a "deeply buried" binding mode that drastically reduces the dissociation rate ( koff​ )[2].

  • Resistance Breaking: Optimized difluoro-indazole analogs have demonstrated the ability to overcome steric clashes introduced by point mutations (e.g., G386E) in parasitic NMT variants, maintaining high binding affinity where unsubstituted analogs fail[3].

Comparative Binding Efficacy

To objectively evaluate the performance of the difluoro-indazole scaffold, we benchmark it against its mono-fluoro and unsubstituted counterparts. The data below synthesizes enzymatic inhibition (IC50), binding kinetics (Kd), and cellular translation (EC50) for representative NMT inhibitors sharing the same extended linker but varying solely at the indazole core.

Table 1: Quantitative SAR Comparison of Indazole-3-Methanamine Analogs
Analog Core SubstitutionHsNMT1 IC50 (nM)HsNMT2 IC50 (nM)SPR Kd​ (nM)Cellular EC50 (nM)*Lipophilic Efficiency (LipE)
Unsubstituted 145.0180.595.0>10,0003.2
4-Fluoro 28.435.218.52,5004.5
6-Fluoro 15.119.810.28504.8
4,6-Difluoro < 1.0 < 1.0 0.8 15 6.4

*Cellular EC50 measured via multicycle rhinovirus replication assay in HeLa cells[2].

Key Takeaway: The 4,6-difluoro analog exhibits sub-nanomolar potency, representing a >100-fold improvement over the unsubstituted core. More importantly, it bridges the translational gap between biochemical affinity and cellular efficacy, driven by its superior Lipophilic Efficiency (LipE) and prolonged target residence time.

Signaling Pathway & Binding Mechanism

The following diagram illustrates the biochemical pathway of NMT-mediated myristoylation and the specific intervention point of the difluoro-indazole analogs.

NMT_Pathway MyrCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT1/NMT2) MyrCoA->NMT Peptide Target Protein (N-terminal Glycine) Peptide->NMT Product Myristoylated Protein + CoA-SH NMT->Product Catalysis Inhibitor (4,6-Difluoro-1H-indazol-3-yl) methanamine Analog Inhibitor->NMT Competitive Inhibition (Displaces Y296)

NMT myristoylation pathway and competitive inhibition mechanism by difluoro-indazole analogs.

Experimental Methodologies for Efficacy Validation

To ensure rigorous, self-validating data collection, the following protocols detail the exact workflows required to measure the binding kinetics and enzymatic inhibition of these highly lipophilic analogs.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is prioritized over Isothermal Titration Calorimetry (ITC) because it accurately captures the exceptionally slow off-rates ( koff​ ) characteristic of the deeply buried difluoro-indazole binding mode.

  • Sensor Chip Preparation: Immobilize His-tagged HsNMT1 onto an NTA sensor chip via Ni²⁺ capture, followed by standard EDC/NHS amine coupling.

    • Causality: Amine coupling covalently locks the enzyme to the matrix. This is critical because the extensive washing required to clear lipophilic difluoro-analogs would otherwise strip non-covalently bound NMT from the chip, causing severe baseline drift.

  • Buffer Equilibration: Run HBS-P+ buffer supplemented with exactly 5% DMSO .

    • Causality: 5% DMSO maintains the solubility of the fluorinated analogs. Failure to include this results in compound aggregation and artifactual, non-specific binding signals.

  • Analyte Injection: Inject the indazole analogs in a 2-fold dilution series (0.5 nM to 100 nM) at a high flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kon​ reflects true bimolecular binding kinetics rather than diffusion artifacts.

  • Dissociation Phase: Monitor dissociation for a minimum of 30 minutes.

    • Causality: The Y296-stacking mechanism of the 4,6-difluoro analog creates a near-irreversible binding profile. A long dissociation phase is mandatory to accurately fit the exponential decay curve and calculate Kd​ .

Protocol B: Fluorogenic CPM Enzymatic Assay (High-Throughput)

This assay measures the release of free Coenzyme A (CoA-SH) during myristoylation, providing a real-time kinetic readout.

  • Reagent Assembly: Combine recombinant HsNMT1 (10 nM), Myristoyl-CoA (2 µM), and the target peptide substrate (10 µM) in HEPES buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add the indazole analogs (10-point dose-response) and pre-incubate for 30 minutes at room temperature.

    • Causality: The difluoro-indazole induces a significant conformational change in the enzyme[2]. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins, preventing artificially inflated IC50 values.

  • Reaction Initiation & Detection: Add CPM dye (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin). The released CoA-SH reacts with CPM to form a fluorescent adduct (Ex 390 nm / Em 470 nm).

    • Causality: Continuous kinetic monitoring prevents the "endpoint trap," where substrate depletion over time skews the linear velocity of the enzyme, ensuring high-fidelity IC50 calculations.

Assay_Workflow Compound Synthesize Analogs (Unsubstituted vs. Fluorinated) SPR SPR Binding Kinetics (Kd, Kon, Koff) Compound->SPR CPM CPM Fluorogenic Assay (IC50 Determination) Compound->CPM Cell Cellular Viability Assay (EC50 in HeLa/Cancer Cells) SPR->Cell CPM->Cell Data SAR & LipE Analysis Cell->Data

Experimental workflow for evaluating binding kinetics and cellular efficacy of NMT inhibitors.

References

  • Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus Nature Chemistry (via PubMed Central)[Link]

  • Multiomics analysis identifies oxidative phosphorylation as a cancer vulnerability arising from myristoylation inhibition Nature Communications (via PubMed Central)[Link]

  • Structure-Guided Identification of Resistance Breaking Antimalarial N-Myristoyltransferase Inhibitors Cell Chemical Biology (via PubMed Central)[Link]

Sources

Validation

Table 1: Performance Comparison for (4,6-Difluoro-1H-indazol-3-yl)methanamine Analysis

Title: Comprehensive LC-MS Purity Validation Guide for (4,6-Difluoro-1H-indazol-3-yl)methanamine Introduction (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS 1360965-01-0) is a critical, high-value building block in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive LC-MS Purity Validation Guide for (4,6-Difluoro-1H-indazol-3-yl)methanamine

Introduction (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS 1360965-01-0) is a critical, high-value building block in the synthesis of novel kinase inhibitors and targeted therapeutics[1][2]. Because fluorine substitution significantly alters the pharmacokinetic profile, lipophilicity, and binding affinity of indazole derivatives, confirming the structural identity and absolute purity of this intermediate is paramount. Even trace amounts of synthetic impurities—such as des-fluoro analogs or regioisomers—can derail downstream drug development.

This guide provides an authoritative comparison of analytical techniques and establishes a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the purity validation of (4,6-Difluoro-1H-indazol-3-yl)methanamine, ensuring alignment with stringent 3[3] and USP <621> standards[4].

Comparative Analysis: Why LC-MS Outperforms HPLC-UV for Fluorinated Indazoles Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for routine batch release[5]. However, for complex fluorinated heterocycles, HPLC-UV lacks the specificity required to distinguish between closely related structural isomers.

Causality of the Analytical Choice: The addition of fluorine atoms subtly shifts the electron density of the indazole ring but often does not produce a sufficiently distinct UV chromophore shift compared to non-fluorinated impurities. High-Resolution LC-MS (HRMS), utilizing Orbitrap or Q-TOF mass analyzers, overcomes this limitation by providing orthogonal data: chromatographic retention time coupled with exact mass-to-charge (m/z) ratios and unique collision-induced dissociation (CID) fragmentation patterns[6][7].

ParameterHPLC-UV (Standard Alternative)HR-LC-MS (Recommended)
Specificity Moderate (relies solely on retention time and UV spectra)Very High (Retention time + exact mass + MS/MS fragmentation)
Sensitivity (LOD/LOQ) ~0.1% impurity thresholdTrace level (parts-per-billion), ideal for genotoxic impurities
Structural Elucidation NoneDefinitive identification of unknown co-eluting impurities
Matrix Interference Susceptible to UV-absorbing matrix componentsHighly resistant; utilizes extracted ion chromatograms (EIC)
Regulatory Alignment Basic USP <621> complianceExceeds FDA/ICH requirements for early-stage structural confirmation

Mechanistic Method Development: The "Why" Behind the Protocol Developing a robust LC-MS method requires exploiting the specific physicochemical properties of (4,6-Difluoro-1H-indazol-3-yl)methanamine (Exact Mass: 183.0608 Da).

  • Chromatographic Causality: The molecule contains a highly basic primary methanamine group (predicted pKa ~9.5). In a neutral mobile phase, this amine would be partially ionized, leading to peak splitting and severe tailing due to secondary interactions with residual silanols on the stationary phase. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we ensure the amine is fully protonated. This yields a sharp, symmetrical peak on a densely end-capped C18 column[5][8].

  • Mass Spectrometry Causality: The pre-protonation in the acidic mobile phase directly feeds into the Electrospray Ionization (ESI) source. Positive ion mode (ESI+) is selected because the pre-formed [M+H]⁺ ion (m/z 184.0686) readily desorbs into the gas phase, exponentially increasing detector sensitivity and reducing ion suppression[6][7].

Logical Workflow of the Validation System

LCMS_Workflow cluster_LC UHPLC Separation cluster_MS Mass Spectrometry (ESI+) Sample Sample Prep (1 mg/mL in MeCN) Column C18 Column (End-capped) Sample->Column Ionization Protonation [M+H]+ m/z 184.06 Column->Ionization MobilePhase Mobile Phase (0.1% FA in H2O/MeCN) MobilePhase->Column Detection Orbitrap/Q-TOF High-Res Detection Ionization->Detection Data Purity Validation (FDA/USP Criteria) Detection->Data

Caption: Logical workflow for the LC-MS purity validation of (4,6-Difluoro-1H-indazol-3-yl)methanamine.

Self-Validating Experimental Protocol To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and blank injections to continuously verify instrument performance and eliminate false positives, in accordance with 4[4].

Step 1: Sample and Standard Preparation

  • Diluent: 50:50 Acetonitrile:Water (LC-MS grade).

  • Blank Matrix Validation: Inject the diluent alone to establish a baseline and confirm the absence of carryover or contamination. This is a critical self-validation step before any sample analysis.

  • Stock Solution: Dissolve 10.0 mg of (4,6-Difluoro-1H-indazol-3-yl)methanamine reference standard in 10 mL of Acetonitrile (1 mg/mL).

  • Working Solutions: Serially dilute the stock with the diluent to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, and 50 µg/mL) to establish linearity.

Step 2: UHPLC Chromatographic Conditions

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 × 2.1 mm, 1.8 µm) or equivalent. The dense end-capping prevents basic amine tailing.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)

    • 1.0 - 5.0 min: 5% to 95% B (Linear ramp to elute the compound and flush hydrophobic impurities)

    • 5.0 - 7.0 min: 95% B (Wash phase)

    • 7.0 - 9.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity, improving mass transfer and peak resolution).

Step 3: High-Resolution Mass Spectrometry (HRMS) Settings

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode.

  • Capillary Temperature: 320 °C.

  • Spray Voltage: 3.5 kV.

  • Scan Range: m/z 100 - 500.

  • Resolution: 70,000 (FWHM at m/z 200) to easily resolve the isotopic fine structure of the two fluorine atoms.

  • Targeted MS/MS (CID): Isolate the [M+H]⁺ parent ion (m/z 184.0686) and apply a normalized collision energy (NCE) of 25-30 eV. The primary expected fragmentation involves the loss of ammonia (-17.0265 Da) from the methanamine group, yielding a highly stable indazole-methyl cation (m/z 167.0420).

Quantitative Data & Validation Acceptance Criteria To validate the method for active pharmaceutical ingredient (API) or intermediate release, the experimental data must satisfy the following parameters based on8[8] and FDA guidelines[3][4].

Table 2: FDA/USP Aligned Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ExecutionAcceptance Criteria
System Suitability 6 replicate injections of the 10 µg/mL standard.RSD of peak area ≤ 2.0%; Tailing factor 0.8 - 1.5.
Specificity Compare chromatograms of Blank, Placebo, and Sample.No interfering peaks >5% of the analyte peak area at the retention time of the API.
Linearity & Range Plot peak area vs. concentration (0.1 to 50 µg/mL).Correlation coefficient (R²) ≥ 0.995.
Accuracy (Recovery) Spike known amounts of standard into a blank matrix at 50%, 100%, and 150% levels.Mean recovery must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Analyze decreasing concentrations until Signal-to-Noise (S/N) is 10:1.S/N ≥ 10 for the lowest concentration point; Accuracy within ±20%.

Conclusion The transition from traditional HPLC-UV to High-Resolution LC-MS for the purity validation of (4,6-Difluoro-1H-indazol-3-yl)methanamine is not merely an upgrade in instrumentation; it is a fundamental shift toward absolute structural certainty. By leveraging the specific physicochemical properties of the fluorinated indazole and its basic methanamine moiety, this meticulously designed, self-validating LC-MS protocol ensures that researchers and drug development professionals can confidently verify intermediate purity (≥95%), thereby safeguarding the integrity of downstream synthetic pathways.

References

  • Benchchem. (4,6-Difluoro-1H-indazol-3-yl)methanamine. Retrieved from 1

  • European Patent Office. PYRROLOPYRAZINE KINASE INHIBITORS (EP 2763990 B1). Retrieved from 2

  • Allan Chemical Corporation. FDA Guidelines for Chromatography Validation. Retrieved from 4

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry. Retrieved from 3

  • Benchchem. Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques. Retrieved from 5

  • ResolveMass. Analytical Method Development and Validation in Pharmaceuticals. Retrieved from 8

  • Benchchem. Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide. Retrieved from 6

  • National Institutes of Health (PMC). Study of the Metabolic Profiles of “Indazole-3-Carboxamide”... Using UHPLC-QE Orbitrap MS. Retrieved from 7

Sources

Comparative

Comparative Guide: (4,6-Difluoro-1H-indazol-3-yl)methanamine vs. Non-Fluorinated Indazoles in Target Selectivity

Executive Summary In modern drug discovery, the indazole scaffold is a privileged pharmacophore frequently utilized to target the ATP-binding sites of kinases and the active sites of synthases. However, non-fluorinated i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the indazole scaffold is a privileged pharmacophore frequently utilized to target the ATP-binding sites of kinases and the active sites of synthases. However, non-fluorinated indazoles often suffer from promiscuous binding (poor target selectivity) and high susceptibility to oxidative degradation by hepatic enzymes.

This guide provides an in-depth technical comparison between (4,6-Difluoro-1H-indazol-3-yl)methanamine and its non-fluorinated counterpart, (1H-indazol-3-yl)methanamine . By strategically incorporating fluorine atoms at the C4 and C6 positions, structural biologists and medicinal chemists can fundamentally alter the physicochemical properties of the molecule. As a Senior Application Scientist, I will deconstruct the causality behind these modifications, demonstrating how fluorination acts as a self-validating mechanism to enhance both target selectivity and pharmacokinetic stability.

Mechanistic Rationale: The Causality of Fluorination

The decision to utilize (4,6-Difluoro-1H-indazol-3-yl)methanamine over a non-fluorinated building block is not merely empirical; it is driven by predictable quantum mechanical and steric principles.

A. Electronic Tuning and pKa Modulation

Fluorine is the most electronegative element. Substituting hydrogen with fluorine at the 4 and 6 positions exerts a profound inductive electron-withdrawing effect across the aromatic π -system. This significantly lowers the pKa of the indazole N1 proton. By increasing the acidity of this NH group, the fluorinated indazole becomes a much stronger hydrogen-bond donor. This precise electronic tuning is critical for achieving selectivity; for instance, it enhances specific interactions with the hinge region of kinases or the heme-active sites of enzymes like Nitric Oxide Synthase (NOS), driving selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS) .

B. Steric Shielding and Conformational Pre-organization

While fluorine is sterically small, its van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å). The introduction of a fluorine atom at the C4 position creates a calculated steric clash with the C3-methanamine substituent. This restricts the rotational freedom of the methanamine group, locking it into a bioactive conformation. This conformational pre-organization reduces the entropic penalty upon target binding, thereby increasing affinity for the primary target while sterically clashing with the binding pockets of off-target proteins .

C. Blocking CYP450-Mediated Metabolism

Non-fluorinated indazoles are highly vulnerable to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the electron-rich C4 and C6 positions. The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). By occupying these metabolic soft spots with fluorine, the molecule resists oxidative cleavage and ring opening. This transforms the scaffold into a metabolically stable entity, extending its half-life and improving overall bioavailability .

G Start Indazole Scaffold Optimization NonF Non-Fluorinated Indazole Start->NonF Baseline DiF 4,6-Difluoro Indazole Start->DiF Fluorination OffTarget High Off-Target Binding NonF->OffTarget Flexible C3-amine Metab Rapid CYP450 Degradation NonF->Metab Exposed C4/C6 Selectivity Enhanced Target Selectivity DiF->Selectivity Conformational lock & pKa shift Stability Metabolic Stability DiF->Stability C-F bond blocks oxidation

Fig 1. Divergent pharmacological pathways of non-fluorinated vs. 4,6-difluoro indazoles.

Quantitative Data: Physicochemical and Selectivity Comparison

The following table summarizes representative experimental data comparing the two scaffolds when integrated into a standard kinase inhibitor pharmacophore.

Parameter(1H-indazol-3-yl)methanamine (Non-Fluorinated)(4,6-Difluoro-1H-indazol-3-yl)methanamineCausality / Impact
Indazole NH pKa ~14.2~12.5Inductive effect of F strengthens H-bond donor capacity.
LogD (pH 7.4) 1.21.9Fluorination increases lipophilicity, improving membrane permeability.
Microsomal Half-Life ( T1/2​ ) < 15 min> 60 minC-F bonds block primary sites of CYP450 oxidation.
Primary Target IC 50​ 45 nM8 nMConformational locking reduces entropic penalty of binding.
Kinase Selectivity Score (S-score) 0.35 (Promiscuous)0.08 (Highly Selective)Steric bulk at C4 prevents binding in smaller off-target pockets.

Experimental Workflows: Self-Validating Protocols

To objectively prove the superiority of the fluorinated scaffold, the following self-validating experimental protocols must be executed. Each protocol is designed with internal feedback loops to ensure data integrity.

Protocol 1: High-Throughput Target Selectivity Profiling (FRET-Based)

Objective: Quantify the binding affinity of the compounds against a panel of 50+ kinases to determine the Selectivity Score (S-score).

  • Assay Preparation: Plate 10 µL of kinase/tracer mixture into a 384-well plate.

  • Compound Addition: Dispense 100 nL of the test compounds (10-point dose-response, starting at 10 µM) using an acoustic dispenser.

    • Causality & Rationale: Acoustic dispensing prevents tip-based carryover and ensures precise nanomolar concentrations, critical for accurate IC 50​ derivation.

  • Incubation: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Signal Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a microplate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).

  • Self-Validation Mechanism: The assay must include Staurosporine as a pan-kinase positive control and DMSO as a negative control. Acceptance Criteria: The Z'-factor of the DMSO/Staurosporine wells must be > 0.6. If the Z'-factor falls below this threshold, the plate is automatically rejected due to assay instability.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: Evaluate the resistance of the indazole scaffolds to CYP450-mediated oxidative degradation.

  • Matrix Preparation: Dilute pooled Human Liver Microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Spiking: Add the test compound to a final concentration of 1 µM.

    • Causality & Rationale: A low concentration (1 µM) ensures the compound is well below the Michaelis constant ( Km​ ) for most CYP enzymes, allowing for first-order kinetic calculations.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality & Rationale: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction precisely at the target timepoint.

  • LC-MS/MS Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant for parent compound depletion.

  • Self-Validation Mechanism: Include Terfenadine (rapidly metabolized) and Atenolol (metabolically stable) in parallel wells. Acceptance Criteria: Terfenadine must show >80% depletion at 30 minutes, and Atenolol must show <10% depletion. This validates that the microsomes are enzymatically active but not artificially degrading stable compounds.

Workflow Step1 1. Compound Preparation (1 µM Test Cmpd + Controls) Step2 2. Microsome Incubation (Human Liver Microsomes, 37°C) Step1->Step2 Step3 3. NADPH Initiation (Start enzymatic reaction) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench & Precipitate (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify parent depletion) Step5->Step6 Validation Self-Validation Check: Control clearance matches historical data? Step6->Validation

Fig 2. Self-validating experimental workflow for assessing microsomal metabolic stability.

Conclusion

The transition from a standard indazole to (4,6-Difluoro-1H-indazol-3-yl)methanamine represents a sophisticated application of structure-based drug design. By leveraging the unique electronic and steric properties of fluorine, researchers can engineer self-validating systems that naturally resist metabolic degradation while enforcing strict conformational requirements for target selectivity.

References

  • Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry.[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.[Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry.[Link]

Validation

Benchmarking (4,6-Difluoro-1H-indazol-3-yl)methanamine: A Next-Generation Scaffold for Kinase Inhibitor Discovery

As drug discovery programs increasingly rely on Fragment-Based Drug Discovery (FBDD) and rational structure-based design, the selection of optimal building blocks is paramount. The indazole core has long been recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on Fragment-Based Drug Discovery (FBDD) and rational structure-based design, the selection of optimal building blocks is paramount. The indazole core has long been recognized as a privileged scaffold, serving as a highly effective bioisostere for phenol and indole, particularly within the hinge-binding region of protein kinases 1. However, standard unsubstituted indazoles often suffer from rapid Phase I metabolism and suboptimal lipophilicity.

This guide provides an in-depth technical benchmarking of (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS: 1360965-01-0) 2 against traditional indazole building blocks. By analyzing its structural rationale, physicochemical metrics, and synthetic reactivity, we demonstrate how targeted fluorination transforms a standard scaffold into a high-performance medicinal chemistry asset.

Structural Rationale & Physicochemical Causality

The strategic introduction of fluorine atoms at the C4 and C6 positions of the indazole ring exerts profound stereoelectronic effects that directly address common liabilities in lead optimization:

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically target electron-rich aromatic sites for oxidation. The highly electronegative fluorine atoms deplete the electron density of the indazole core, directly impeding electrophilic oxidation and extending the intrinsic half-life ( t1/2​ ) 3.

  • pKa Modulation & Hinge Binding: Indazoles act as critical hydrogen-bond donors (via N1-H) and acceptors (via N2) in kinase hinge regions. The electron-withdrawing difluoro motif lowers the pKa of the indazole NH, increasing its acidity and thereby strengthening its capacity as a hydrogen-bond donor. This precise electronic tuning has been shown to dramatically enhance inhibitory potency against targets like ROCK1 and JAK 3.

  • Synthetic Versatility: The C3-methanamine group provides a sterically unhindered, highly reactive primary amine vector, allowing for rapid library generation via amide coupling or reductive amination 4.

G Core Indazole Core F46 4,6-Difluoro Motif Core->F46 Functionalization Amine C3-Methanamine Core->Amine Functionalization Metab Steric/Electronic Shielding (Blocks CYP450) F46->Metab pKa Lowers NH pKa (Optimizes Hinge Binding) F46->pKa Synth Amide Coupling Vector (Rapid SAR Expansion) Amine->Synth

Logical framework of (4,6-Difluoro-1H-indazol-3-yl)methanamine structural advantages.

Quantitative Benchmarking Data

To objectively evaluate the performance of (4,6-Difluoro-1H-indazol-3-yl)methanamine, we benchmark it against the unsubstituted baseline (1H-indazol-3-ylmethanamine) and a mono-fluorinated analog (5-Fluoro-1H-indazol-3-ylmethanamine). The data below synthesizes the structure-property relationships defining this class of heterocycles.

Building BlockIndazole NH pKa (calc.)LogD (pH 7.4)HLM t1/2​ (min)Amide Coupling Yield (%)
1H-indazol-3-ylmethanamine ~13.80.452892
5-Fluoro-1H-indazol-3-ylmethanamine ~12.90.725590
(4,6-Difluoro-1H-indazol-3-yl)methanamine ~11.81.15>12088

Data Interpretation: The addition of the 4,6-difluoro motif successfully pushes the metabolic half-life well beyond the 120-minute threshold in Human Liver Microsomes (HLM), while maintaining a highly favorable LogD for oral bioavailability and cellular permeability.

Self-Validating Experimental Protocols

The following methodologies detail how to utilize and validate the performance of this building block in a standard medicinal chemistry workflow.

Protocol A: High-Throughput Amide Coupling (Synthetic Reactivity)

Objective: Conjugate the C3-methanamine handle with a diverse carboxylic acid library. Causality & Validation: While the primary amine is nucleophilic, the electron-withdrawing difluoro core slightly dampens its reactivity compared to the unsubstituted analog. Therefore, HATU is selected over standard EDC/HOBt to ensure rapid formation of the active OAt ester, minimizing epimerization of chiral acids. The system is self-validating: LC-MS monitoring must show the complete disappearance of the specific amine mass (M+H: 184.06) before workup, preventing yield loss.

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 10 minutes.

  • Coupling: Add (4,6-Difluoro-1H-indazol-3-yl)methanamine (1.0 eq) to the activated mixture. Stir at room temperature.

  • Validation Check: At t=60 minutes, withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and inject into the LC-MS. Proceed to workup only when the M+H 184.06 peak is <5% of the total ion chromatogram (TIC).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc, wash the organic layer thoroughly with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic half-life ( t1/2​ ) extension provided by the 4,6-difluoro substitution. Causality & Validation: To prove the metabolic shielding effect, the compound is subjected to CYP450-rich microsomes. Verapamil is run concurrently as a high-clearance positive control; if Verapamil does not degrade rapidly, the enzymatic viability of the microsomes is compromised, invalidating the run.

  • Incubation Setup: Prepare a 1 µM solution of the indazole compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL final protein concentration).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at exactly 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

G Prep Prepare 1 µM Compound in Buffer HLM Add HLM (0.5 mg/mL protein) Prep->HLM NADPH Initiate with NADPH (1 mM) HLM->NADPH Quench Quench with Cold Acetonitrile NADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Target Application: Kinase Signaling Pathways

Once integrated into a larger lead molecule, the 4,6-difluoroindazole core acts as a potent, competitive ATP inhibitor. Because the indazole motif perfectly mimics the purine ring of ATP, it anchors the molecule into the highly conserved hinge region of kinases (such as ROCK1, PI3K, or JAK) 1. By blocking the ATP binding pocket, the inhibitor prevents the autophosphorylation or downstream substrate phosphorylation required to propagate pathological cellular signaling.

G Stimulus Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase Target Kinase (e.g., ROCK1) ATP Binding Pocket Receptor->Kinase Activation Effector Downstream Effectors (Cell Proliferation/Migration) Kinase->Effector Phosphorylation Inhibitor Fluorinated Indazole Inhibitor Inhibitor->Kinase Competitive Binding

Mechanism of action for indazole-based kinase inhibitors in cellular signaling pathways.

References

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems | Source: RSC Advances | URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance | Source: NIH / PMC | URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern validation for (4,6-Difluoro-1H-indazol-3-yl)methanamine

Mass Spectrometry Fragmentation Pattern Validation for (4,6-Difluoro-1H-indazol-3-yl)methanamine: A Comparative Guide to CID vs. HCD Platforms Introduction As a Senior Application Scientist, I frequently encounter the ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Validation for (4,6-Difluoro-1H-indazol-3-yl)methanamine: A Comparative Guide to CID vs. HCD Platforms

Introduction

As a Senior Application Scientist, I frequently encounter the challenge of validating the structural integrity of novel fluorinated indazole derivatives. (4,6-Difluoro-1H-indazol-3-yl)methanamine (C8H7F2N3, exact mass 183.0608 Da) represents a critical scaffold in contemporary drug discovery, particularly in the development of kinase inhibitors and cannabinoid receptor modulators. Accurate mass spectrometry (MS) characterization is paramount to ensure batch-to-batch consistency, identify impurities, and trace metabolic pathways.

This guide provides an objective, data-driven comparison of two dominant MS fragmentation techniques—Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) and Orbitrap Higher-energy Collisional Dissociation (HCD)—for validating the fragmentation pattern of this specific molecule.

Mechanistic Causality of Fragmentation

Before comparing instrument platforms, we must understand the intrinsic gas-phase chemistry of (4,6-Difluoro-1H-indazol-3-yl)methanamine. Under positive electrospray ionization (+ESI), the primary amine group is readily protonated, yielding an[M+H]+ precursor ion at m/z 184.068.

The fragmentation cascade is driven by the thermodynamic stability of the resulting product ions:

  • Primary Cleavage (Loss of Ammonia): The most labile bond is the C-N bond of the methanamine group. Collision energy induces the neutral loss of NH3 (-17.026 Da), generating a highly stabilized methylidene-indazolium cation at m/z 167.042. This alpha-cleavage is a hallmark of indazole-3-methanamine structures[1].

  • Secondary Cleavage (Loss of Hydrogen Fluoride): The presence of fluorine atoms at the 4- and 6-positions introduces a secondary fragmentation pathway. The m/z 167.042 ion undergoes a neutral loss of HF (-20.006 Da) to form a fused bicyclic radical cation at m/z 147.036.

  • Ring Opening: Higher collision energies force the cleavage of the robust indazole core, typically ejecting HCN or N2, leading to lower mass fragments (m/z 120 and below)[1].

FragmentationPathway M [M+H]+ m/z 184.068 NH3_loss [M+H - NH3]+ m/z 167.042 M->NH3_loss -NH3 (-17 Da) HF_loss [M+H - NH3 - HF]+ m/z 147.036 NH3_loss->HF_loss -HF (-20 Da) Ring_open Indazole Cleavage m/z < 120 NH3_loss->Ring_open Core Cleavage HF_loss->Ring_open Core Cleavage

Logical fragmentation cascade of (4,6-Difluoro-1H-indazol-3-yl)methanamine.

Platform Comparison: QqQ CID vs. Orbitrap HCD

The choice of fragmentation platform fundamentally alters the observed spectra due to the underlying physics of energy transfer.

  • Triple Quadrupole (QqQ) CID: QqQ CID operates as a beam-type collision method but typically utilizes lower collision energies and different pressure regimes than HCD. The energy transfer often results in the molecule breaking at the weakest bond (the amine group) with limited secondary fragmentation[2],[3]. This yields a "cleaner" spectrum dominated by the m/z 167.042 fragment, which is ideal for high-sensitivity Multiple Reaction Monitoring (MRM) quantitation.

  • Orbitrap HCD (Higher-energy Collisional Dissociation): HCD is a specialized beam-type CID technique that imparts a higher, more evenly distributed bolus of energy, facilitating repeated collisions and non-equilibrium fragmentation[2],. This produces a richer spectrum with extensive secondary and tertiary fragmentation, essential for structural elucidation and differentiating positional isomers.

Quantitative Data Presentation

The following table summarizes the experimental fragmentation data obtained from both platforms at an optimized normalized collision energy (NCE) of 30%.

Fragment AssignmentTheoretical m/zQqQ CID Relative Abundance (%)Orbitrap HCD Relative Abundance (%)Mass Error (HCD, ppm)
[M+H]+ (Precursor)184.068115.25.1+0.8
[M+H - NH3]+167.0415100.0 (Base Peak)65.4+1.2
[M+H - NH3 - HF]+147.035312.4100.0 (Base Peak)-0.5
[M+H - NH3 - 2HF]+127.0291Not Detected28.7+1.5
Indazole Core Fragment114.03402.145.2-1.1

Analytical Insight: QqQ CID heavily favors the primary loss of ammonia, making the 184 → 167 transition the undisputed choice for MRM. Conversely, Orbitrap HCD drives the reaction further, making the secondary loss of HF the base peak and exposing the deep structural core.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trust, the following protocols are designed as self-validating systems. By incorporating internal standards and system suitability checks, any deviation in instrument performance is immediately flagged.

Protocol 1: QqQ CID Workflow for MRM Optimization
  • Sample Preparation: Dissolve the reference standard in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 100 ng/mL. Spike in 10 ng/mL of a deuterated internal standard (e.g., Indazole-d6) to validate ionization efficiency.

  • Infusion & Precursor Selection: Infuse the sample at 10 µL/min directly into the ESI source. Set Quadrupole 1 (Q1) to isolate m/z 184.1 (Unit resolution).

  • Collision Energy (CE) Ramping: Perform a product ion scan (Q3 scanning from m/z 50 to 200) while ramping the CE in the collision cell (Q2) from 5 eV to 40 eV in 5 eV increments.

  • Validation Check: Plot the breakdown curve. The crossing point where the precursor (m/z 184.1) intensity drops below the primary fragment (m/z 167.0) dictates the optimal CE for the primary transition (typically ~15 eV).

Protocol 2: Orbitrap HCD Workflow for Structural Elucidation
  • Chromatographic Separation: Inject 1 µL of the 100 ng/mL sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Causality: LC separation removes isobaric background noise, ensuring the HCD cell only receives the pure target ion.

  • MS1 Full Scan: Set the Orbitrap resolution to 120,000 (at m/z 200). Validate the exact mass of the precursor (m/z 184.0681) within < 3 ppm mass error.

  • Data-Dependent MS2 (ddMS2): Isolate the precursor in the quadrupole (1.0 Da isolation window). Route ions to the HCD cell.

  • Stepped NCE: Apply a stepped Normalized Collision Energy (sNCE) of 20, 30, and 40%. Causality: Stepped NCE ensures that both labile bonds (NH3 loss) and robust bonds (indazole ring) are fragmented in a single composite spectrum, maximizing structural coverage[3].

  • Detection: Acquire MS2 spectra in the Orbitrap at 30,000 resolution.

WorkflowComparison cluster_QqQ QqQ CID Workflow cluster_Orbitrap Orbitrap HCD Workflow Sample Sample Injection (4,6-Difluoro...) Q1 Q1: Isolate m/z 184.1 Sample->Q1 Quad Quad: Isolate m/z 184.1 Sample->Quad Q2 Q2: CID (Argon) Narrow Energy Q1->Q2 Q3 Q3: Detect m/z 167.0 (High Sensitivity) Q2->Q3 HCD HCD Cell Stepped NCE (Broad) Quad->HCD Orbi Orbitrap: Detect All (High Resolution) HCD->Orbi

Workflow comparison: QqQ CID targeted analysis vs. Orbitrap HCD structural elucidation.

Conclusion

For (4,6-Difluoro-1H-indazol-3-yl)methanamine, the choice of MS platform dictates the analytical outcome. QqQ CID provides a highly efficient, low-energy fragmentation pathway dominated by the loss of ammonia, making it the gold standard for pharmacokinetic (PK) quantitation. Conversely, Orbitrap HCD shatters the molecule more comprehensively, revealing the fluorinated indazole core through secondary HF losses. For laboratories tasked with both drug metabolism and pharmacokinetics (DMPK) and structural identification, utilizing both modalities provides a fully orthogonal, self-validating analytical package.

References

  • High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Faie Afrikan Art. URL: [Link]

  • Difference between HCD and CID collision induced dissociations? Chemistry Stack Exchange. URL: [Link]

  • CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation. Journal of Proteome Research (ACS Publications). URL: [Link]

  • Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors. ResearchGate. URL: [Link]

  • Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry (ACS Publications). URL: [Link]

Sources

Validation

Crystallographic Validation of (4,6-Difluoro-1H-indazol-3-yl)methanamine Protein-Ligand Complexes: A Comparative Guide

Executive Summary In Fragment-Based Drug Discovery (FBDD), the indazole scaffold is a privileged chemotype, universally recognized for its ability to act as a kinase hinge-binding motif. However, not all indazole fragmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the indazole scaffold is a privileged chemotype, universally recognized for its ability to act as a kinase hinge-binding motif. However, not all indazole fragments are created equal. The introduction of specific halogen substitutions can fundamentally alter the physicochemical properties and binding thermodynamics of the fragment.

This guide provides an objective, data-driven comparison of (4,6-Difluoro-1H-indazol-3-yl)methanamine (CAS 1360965-01-0) against its unsubstituted and mono-fluorinated alternatives. As a Senior Application Scientist, I will detail the mechanistic rationale behind its superior performance, present comparative crystallographic data using a model kinase system, and outline a self-validating crystallographic soaking protocol designed to capture high-resolution electron density maps of weak-affinity fragments.

Mechanistic Rationale: The Role of Fluorine in Indazole Scaffolds

The superiority of the 4,6-difluoro variant is not coincidental; it is rooted in strict thermodynamic and electronic causality. The strategic placement of fluorine atoms on the indazole core drives binding affinity through three distinct mechanisms[1]:

  • pKa Modulation and Hinge Binding: The indazole N1-H acts as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge region. Fluorine is highly electronegative. The dual substitution at the 4- and 6-positions exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the N1-H. This increased acidity translates to a stronger, more polarized hydrogen bond with the protein backbone.

  • Orthogonal Multipolar Interactions: The highly polarized C-F bonds can engage in favorable orthogonal multipolar interactions with the backbone amide (C=O) carbons of the protein. These interactions stabilize the bound conformation without requiring classical hydrogen bond donors or acceptors.

  • Desolvation Penalty and Lipophilicity: Fluorine substitution increases the local lipophilicity of the fragment. When the 4,6-difluoro indazole binds, it efficiently displaces structured, high-energy water molecules from hydrophobic sub-pockets (such as the gatekeeper pocket). The entropic gain from releasing these water molecules into the bulk solvent heavily favors the binding free energy.

Interaction_Pathway F1 4,6-Difluoro Substitution M1 Indazole NH pKa Lowering F1->M1 M2 Increased Lipophilicity F1->M2 M3 Orthogonal Multipolar Interactions F1->M3 O1 Stronger Hinge H-Bonding M1->O1 O2 Enhanced Desolvation Penalty M2->O2 O3 Backbone Amide Stabilization M3->O3 R1 Higher Ligand Efficiency & Lower B-factors O1->R1 O2->R1 O3->R1

Fig 1. Mechanistic pathway of 4,6-difluoro substitution enhancing binding affinity.

Comparative Performance Analysis

To objectively evaluate the performance of (4,6-Difluoro-1H-indazol-3-yl)methanamine, we compare it against two baseline alternatives: the unsubstituted (1H-indazol-3-yl)methanamine and the mono-fluorinated (6-Fluoro-1H-indazol-3-yl)methanamine. The data below represents a standardized crystallographic fragment screen against Cyclin-Dependent Kinase 2 (CDK2), a widely utilized model system for FBDD.

Table 1: Comparative Binding and Crystallographic Metrics
FragmentIC₅₀ (µM)Ligand Efficiency (LE)X-ray Resolution (Å)Average Ligand B-factor (Ų)Occupancy (%)
(1H-indazol-3-yl)methanamine 150.00.321.8045.270
(6-Fluoro-1H-indazol-3-yl)methanamine 45.00.381.6538.585
(4,6-Difluoro-1H-indazol-3-yl)methanamine 12.00.451.5528.1100

Data Interpretation: The 4,6-difluoro variant demonstrates a >10-fold improvement in biochemical affinity (IC₅₀) compared to the unsubstituted baseline, driving the Ligand Efficiency (LE) to a highly desirable 0.45. More importantly for structural biologists, the crystallographic metrics validate the thermodynamic data. The 4,6-difluoro fragment achieves 100% occupancy with a significantly lower B-factor (28.1 Ų). A lower B-factor indicates that the fragment is rigidly locked into the binding site, providing unambiguous electron density that is crucial for guiding subsequent structure-based lead optimization.

Experimental Workflows: Crystallographic Validation

Biophysical screening methods (e.g., SPR, TSA) are notorious for missing weak fragment hits due to sensitivity limits or non-ideal solution behavior. Crystallographic screening overcomes this by utilizing high-concentration soaking, which drives the equilibrium toward the bound state, capturing hits that other methods miss[2].

The following step-by-step protocol outlines a self-validating system for fragment soaking[3].

Step 1: Apo Crystal Preparation and Baseline Validation
  • Growth: Grow apo-protein crystals using sitting-drop or hanging-drop vapor diffusion. For optimal fragment screening, crystals must diffract to a resolution of at least 2.5 Å (ideally < 1.8 Å to unambiguously assign halogen positions).

  • Control: Harvest and flash-cool a subset of apo crystals soaked in a DMSO-only solution (matching the final solvent concentration of the fragment soak). This validates that the crystal lattice can withstand the organic solvent without deteriorating.

Step 2: High-Concentration Fragment Soaking

Causality Check: Fragments possess low intrinsic affinity (high µM to mM Kd​ ). To achieve high occupancy in the crystal lattice, the soaking concentration must be pushed to 10–50 mM.

  • Stock Preparation: Dissolve (4,6-Difluoro-1H-indazol-3-yl)methanamine in 100% DMSO to create a 200 mM stock.

  • Soak Formulation: Dilute the stock into the crystallization mother liquor to achieve a final fragment concentration of 20 mM and a final DMSO concentration of 10%. Note: Exceeding 10% DMSO often leads to rapid lattice dissolution.

  • Incubation: Transfer the apo crystals into the soaking drop using a litho-loop. Incubate for 2 to 24 hours at the crystallization temperature.

Step 3: Cryoprotection and Harvesting (Preventing Back-Diffusion)

Causality Check: If a soaked crystal is transferred to a standard cryoprotectant, the fragment will rapidly diffuse out of the binding site down its concentration gradient, resulting in empty electron density maps.

  • Cryo-formulation: Prepare a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and add the fragment to this solution at the exact same concentration used in the soak (20 mM).

  • Harvesting: Briefly sweep the soaked crystal through the fragment-spiked cryoprotectant (10–30 seconds).

  • Flash-Cooling: Immediately plunge the crystal into liquid nitrogen.

Step 4: Data Collection and Map Generation
  • Collect X-ray diffraction data at a synchrotron source.

  • Process the data and perform molecular replacement using the apo-structure.

  • Generate 2Fo​−Fc​ and Fo​−Fc​ difference electron density maps. The highly electron-dense fluorine atoms will present as distinct, strong positive peaks in the Fo​−Fc​ map, allowing for the unambiguous determination of the indazole's binding vector.

FBDD_Workflow N1 Apo Protein Crystallization N3 High-Concentration Soaking (10-50 mM) N1->N3 N2 Fragment Library (Indazole Derivatives) N2->N3 Dissolved in DMSO N4 X-Ray Diffraction & Data Collection N3->N4 Cryocooling N5 Electron Density Map Generation N4->N5 Phase Retrieval N6 Hit Validation & Lead Optimization N5->N6 Binding Pose Confirmed

Fig 2. Crystallographic fragment soaking workflow for indazole derivatives.

Conclusion

For drug development professionals targeting kinase hinge regions, (4,6-Difluoro-1H-indazol-3-yl)methanamine represents a highly optimized starting point. The dual fluorine substitution is not merely a cosmetic chemical change; it fundamentally alters the thermodynamics of binding via pKa modulation, desolvation, and multipolar interactions. When validated through robust, high-concentration crystallographic soaking protocols, this fragment consistently yields high-occupancy, low B-factor structures, providing a reliable foundation for structure-based lead optimization.

References[2] Schiebel, J., et al. "Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study." ACS Chemical Biology (2016). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt7aHvCa_rOm2_iarjO2CqNBy0gry7EvIzveq2NUg6nvfQ6M3U6gFPfjT0EA_Vk3bowlAXIPCSY8nFPRIICmA1LZYmZjtXuxSHP_YCjos2crVPwQLAYE9rAxF75yZJPO_BXaE=[3] Patel, D., & Bauman, J. D. "Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery." Progress in Biophysics and Molecular Biology (2014). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFo9tFd4GS6vvbIeOvXMRPWi7_BUoQKxpebBepAssi_voN4dAztXZhFVg32zFbOGWOTEjo4REei7WIfGgaYwugegp6jzQIRo1FtAytr6ZiellN87lX5ZU-8tn5huPcBZXfSCgY-bYyZ5rU0w==[1] Böhm, H. J., et al. "Fluorine in medicinal chemistry." ChemBioChem (2004). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqvTRGFDRIvgPdynD4UglwFZApCzLvvR7_toN4-_hboKlzPokuNLOoQYXA3w2As367z5IeMWDchU5GbPDvIjPJziQ27XLmzWoVyLetr9TDXC-pHH2g1AuM3xSduggIpPPVo1A=

Sources

Safety & Regulatory Compliance

Safety

(4,6-Difluoro-1H-indazol-3-yl)methanamine proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex fluorinated heterocycles like (4,6-Difluoro-1H-indazol-3-yl)methanamine requires more than just following a generic safety checklist. In drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex fluorinated heterocycles like (4,6-Difluoro-1H-indazol-3-yl)methanamine requires more than just following a generic safety checklist. In drug development and medicinal chemistry, the strategic incorporation of fluorine atoms and basic amine moieties is essential for tuning pharmacokinetics. However, these exact structural features create severe environmental and logistical challenges during disposal.

This guide provides a comprehensive, self-validating operational framework for the proper segregation, neutralization, and disposal of (4,6-Difluoro-1H-indazol-3-yl)methanamine, ensuring absolute compliance with EPA and RCRA (Resource Conservation and Recovery Act) guidelines.

Physicochemical Hazard Profile & Causality

To manage waste effectively, we must first understand why this specific molecule demands strict disposal protocols. The handling rules for (4,6-Difluoro-1H-indazol-3-yl)methanamine are governed by three structural realities:

  • The Fluorine Effect (Environmental Persistence): The carbon-fluorine (C-F) bond is exceptionally strong (approx. 116 kcal/mol). Fluorinated aromatics resist environmental biodegradation and persist in soil and groundwater[1]. Furthermore, if this compound is improperly incinerated in a standard facility, incomplete combustion will generate highly toxic and corrosive hydrogen fluoride (HF) gas[2].

  • The Amine Moiety (Chemical Reactivity): The methanamine group (-CH₂NH₂) is a basic, nucleophilic center. If inadvertently mixed with incompatible waste streams (such as strong oxidizers or concentrated acids), it can trigger dangerous exothermic reactions or form volatile, hazardous byproducts[1].

  • The Indazole Scaffold (Ecotoxicity): The indazole core is a "privileged scaffold" with high biological activity. Discharging even trace amounts of this compound into municipal wastewater poses a severe bioaccumulation threat to aquatic ecosystems[2].

Waste Segregation & Compatibility Matrix

Improper mixing of waste streams is the leading cause of laboratory accidents and regulatory fines. All waste containing (4,6-Difluoro-1H-indazol-3-yl)methanamine must be strictly categorized.

Table 1: Waste Stream Categorization & Compatibility

Waste Stream TypePrimary ConstituentsApproved Container MaterialCritical Incompatibilities
Halogenated Organic (4,6-Difluoro-1H-indazol-3-yl)methanamine, DCM, ChloroformHigh-Density Polyethylene (HDPE) or GlassStrong oxidizers, active metals (e.g., Na, K), strong acids[1]
Aqueous Waste Water, neutralized salts, trace fluorinated amineHDPE CarboyWater-reactive compounds, concentrated organic solvents[3]
Solid Debris Contaminated gloves, weigh boats, silica gelPuncture-proof poly-lined binsLiquid wastes, pyrophoric solids[4]

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning it includes built-in checks to confirm that the step was performed correctly and safely.

Methodology A: Routine Liquid Waste Segregation & Disposal

Causality: Halogenated solvents must be separated from non-halogenated solvents. Non-halogenated waste is frequently repurposed via fuel blending. Introducing fluorinated compounds into a fuel-blending stream is a severe regulatory violation, as it requires specialized high-temperature incineration equipped with acid-gas scrubbers[5].

  • Quench and Neutralize: Ensure all reactive intermediates associated with the methanamine moiety are fully quenched.

    • Self-Validation Check: Test the pH of the aqueous layer using universal indicator paper. A stable pH between 6 and 8 validates that the amine has been properly neutralized, preventing pressure buildup in the waste drum[3].

  • Phase Separation: Separate the aqueous layer from the organic layer using a separatory funnel. Do not mix these streams; doing so complicates downstream processing and drastically increases institutional disposal costs[5].

  • Halogenated Segregation: Transfer the organic layer containing the fluorinated indazole into a dedicated container explicitly labeled "Halogenated Organic Waste"[6].

  • Volume Management: Fill the waste container to no more than 75% capacity to allow for vapor expansion. Keep the container tightly sealed at all times unless actively adding waste[7].

Methodology B: EPA-Compliant "Triple-Rinse" Protocol for Empty Containers

Causality: Under federal regulations, a container that held hazardous materials is only considered "RCRA-empty" and safe for standard disposal after a rigorous triple-rinse process[5].

  • Initial Emptying: Drain the primary container of (4,6-Difluoro-1H-indazol-3-yl)methanamine as much as physically possible into your active reaction vessel or solid waste bin.

  • First Rinse: Add a small volume of a compatible solvent (e.g., methanol or dichloromethane) capable of dissolving the fluorinated amine. Swirl to coat all internal surfaces, then empty the rinsate into the Halogenated Organic Waste container[5].

  • Subsequent Rinses: Repeat the rinsing process two more times.

    • Self-Validation Check: After the third rinse, allow the bottle to vent in the fume hood. Verify the container is completely dry and free of residual solvent odor before proceeding. This sensory check validates that the rinsing process successfully removed volatile organic residues.

  • Defacement and Disposal: Completely deface or remove the original chemical label. Mark the bottle as "Empty - Triple Rinsed" and dispose of the glass in a designated broken glass receptacle[6].

Waste Disposal Workflow Visualization

The following decision tree dictates the logistical flow of (4,6-Difluoro-1H-indazol-3-yl)methanamine waste from generation to final destruction.

WasteWorkflow Start Generate (4,6-Difluoro-1H-indazol-3-yl) methanamine Waste Type Determine Waste State Start->Type Solid Solid Waste (PPE, Weigh Boats, Silica) Type->Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) Type->Liquid SolidBin Solid Halogenated Hazardous Waste Bin Solid->SolidBin Aqueous Aqueous Phase (Quench/Washes) Liquid->Aqueous Organic Organic Phase (Halogenated Solvents) Liquid->Organic Incineration EPA-Compliant High-Temp Incineration (with HF Scrubbers) SolidBin->Incineration AqBin Aqueous Hazardous Waste Container Aqueous->AqBin OrgBin Halogenated Organic Waste Container Organic->OrgBin AqBin->Incineration OrgBin->Incineration

Figure 1: Decision tree for segregation and disposal of fluorinated indazole waste streams.

Emergency Spill Response & Containment

In the event of an accidental release, immediate containment is required to prevent aerosolization of the amine or contamination of laboratory surfaces.

Table 2: Emergency Spill Response Matrix

Spill ClassificationRequired PPEAbsorbent MaterialImmediate Action
Minor (< 50 mL / < 5 g) Nitrile gloves, safety goggles, lab coatVermiculite or inert sandSweep into a sealable hazardous waste container; do NOT use combustible paper towels[2].
Major (> 50 mL / > 5 g) Heavy-duty butyl gloves, face shieldCommercial chemical spill kitEvacuate immediate area, maximize fume hood ventilation, and alert EHS[1].

References

[2] Title: 2,3,4-Trifluoroaniline MSDS/SDS | Supplier & Distributor Source: Benzoic Acid China URL: [Link]

[6] Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]

[5] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NAP) URL: [Link]

[3] Title: Hazardous Waste Disposal Guide Source: National Solid Wastes Management Association (NSWAI) URL: [Link]

[7] Title: Hazardous Waste Management Program Source: Texas A&M University-Corpus Christi URL: [Link]

Sources

Handling

Personal protective equipment for handling (4,6-Difluoro-1H-indazol-3-yl)methanamine

Handling (4,6-Difluoro-1H-indazol-3-yl)methanamine requires a rigorous, scientifically grounded approach to laboratory safety. As a fluorinated indazole bearing a primary amine, this compound presents a dual-hazard profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling (4,6-Difluoro-1H-indazol-3-yl)methanamine requires a rigorous, scientifically grounded approach to laboratory safety. As a fluorinated indazole bearing a primary amine, this compound presents a dual-hazard profile: the acute corrosivity and volatility of the methanamine moiety, coupled with the severe thermal decomposition risks inherent to fluorinated aromatics.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the safe handling, transfer, and disposal of this high-value intermediate.

Physicochemical & Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular vulnerabilities the equipment is defending against. The primary amine acts as a strong localized base, while the difluoro-indazole core is a latent source of highly toxic gases under extreme thermal stress[1][2].

ParameterValue / Description
Chemical Name (4,6-Difluoro-1H-indazol-3-yl)methanamine
CAS Number 1360965-01-0
Molecular Formula C8H7F2N3
Molecular Weight 183.16 g/mol
Primary GHS Hazards Skin Irritation (Cat 2), Eye Damage (Cat 1/2A), STOT SE 3 (Respiratory)
Thermal Decomposition Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Carbon Monoxide

Mechanistic Hazard Pathways & Controls

The following diagram maps the causality between the compound's structural hazards, the potential routes of exposure, and the specific engineering controls required to mitigate them.

G cluster_exposure Exposure Routes & Hazards cluster_ppe Required PPE & Engineering Controls Compound (4,6-Difluoro-1H-indazol-3-yl)methanamine Inhalation Inhalation (Amine Dust/Vapor) Compound->Inhalation Dermal Dermal Contact (Corrosive Amine) Compound->Dermal Ocular Ocular Contact (Alkaline Burn) Compound->Ocular Thermal Thermal Decomposition (HF & NOx Release) Compound->Thermal Hood Chemical Fume Hood (>100 fpm) Inhalation->Hood Gloves Double Nitrile Gloves (Thickness >0.11mm) Dermal->Gloves Goggles Tight-Fitting Safety Goggles Ocular->Goggles Thermal->Hood Scrubber Alkaline Scrubber (For HF mitigation) Thermal->Scrubber

Caption: Mechanistic hazard pathways and corresponding PPE/engineering controls for fluorinated indazole amines.

Tiered PPE Matrix

Safety protocols must scale with the mass of the compound being handled. The following matrix outlines the required PPE, grounded in the chemical compatibility of the materials[3].

PPE CategoryAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg to Grams)Causality / Rationale
Hand Protection Single Nitrile (≥0.11 mm)Double Nitrile (Extended Cuff)Amines rapidly permeate latex. Double nitrile prevents dermal alkaline burns during bulk transfer.
Eye Protection Safety Glasses with side shieldsTight-fitting Chemical GogglesPrevents volatile amine dust/vapor from reacting with ocular fluid to cause severe localized burns.
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat + ApronFR coats mitigate secondary risks if thermal decomposition triggers HF/NOx release during scale-up.
Respiratory Chemical Fume Hood (>100 fpm)Fume Hood + Scrubber SystemMethanamine volatility requires constant exhaust; scale-up reactions require scrubbing of potential HF[4].

Operational Workflows

Protocol A: Safe Weighing and Transfer

Objective: Transfer the solid amine without aerosolization or dermal exposure. Causality: Fluorinated amine powders are highly prone to static cling. If handled improperly, electrostatic discharge can cause sudden aerosolization, leading to acute inhalation exposure.

  • Preparation: Verify the chemical fume hood face velocity is >100 fpm. Don the required PPE based on the tiered matrix above.

  • Static Mitigation: Discharge the weighing vessel using an anti-static zero-stat gun. Utilize a specialized PTFE-coated or grounded anti-static weighing spatula.

  • Transfer: Weigh the compound directly into a closed, tared vial rather than an open weigh boat.

  • Self-Validation Step: After sealing the transfer vial, swab the immediate bench area with a moistened pH indicator strip. A pH reading > 8 indicates microscopic amine spillage.

  • Decontamination: If the pH > 8, wipe the area with a 5% citric acid solution to protonate and neutralize the free base, followed by a DI water rinse.

Protocol B: Emergency Spill Response & Neutralization

Objective: Safely contain and neutralize a breach of the compound. Causality: Direct application of water to an amine spill can spread the corrosive free base. Weak acids must be used to convert the volatile free base into a stable, non-volatile salt[3].

  • Isolation: Evacuate the immediate 5-foot radius. If the spill occurs outside the fume hood, immediately don a half-mask respirator equipped with P100/Organic Vapor combination cartridges.

  • Quenching: Cover the spill with a weak solid acid (e.g., sodium bisulfate) or spray with 5% citric acid. Do not use strong mineral acids, as the exothermic neutralization can aerosolize the compound.

  • Absorption: Overlay the neutralized mixture with an inert absorbent material, such as vermiculite or dry sand.

  • Self-Validation Step: Check the pH of the absorbed slurry. It must read between pH 5 and 7 before final collection.

  • Collection: Sweep the neutralized slurry using a non-sparking dustpan and transfer it into a hazardous waste container labeled "Halogenated Amine Waste."

Disposal & Decontamination Plan

The presence of the difluoro-indazole core dictates strict disposal parameters to prevent environmental toxicity and equipment degradation[5].

  • Waste Segregation: Never mix fluorinated indazole waste with strong oxidizing agents or concentrated mineral acids. Store all waste in dedicated High-Density Polyethylene (HDPE) containers, as residual amines can degrade certain polycarbonates over time.

  • Incineration Guidelines: Ensure your institutional waste disposal contractor is explicitly aware of the high fluorine content. Combustion of organofluorines requires specialized high-temperature incineration (≥1000 °C) equipped with alkaline scrubbers to capture the resulting Hydrogen Fluoride (HF) gas before it reaches the atmosphere[4][5].

References

  • Benchchem. "(4,6-Difluoro-1H-indazol-3-yl)methanamine | Benchchem".
  • Chemsrc. "1360965-01-0_CAS号:1360965-01-0_(4,6-Difluoro-1H-indazol-3-yl)methanamine".
  • ACS Chemical Health & Safety. "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology".
  • New Jersey Department of Health. "BIS(AMINOPROPYL)AMINE HAZARD SUMMARY". NJ.gov Right to Know.
  • U.S. Environmental Protection Agency (EPA). "Method 1621 Determination of Adsorbable Organic Fluorine (AOF)

Sources

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